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Foundational

High-Resolution NMR Elucidation of C12H19ClO2 Isomers: A Technical Guide for Advanced Structural Assignment

Executive Summary In pharmaceutical development and natural product synthesis, the unambiguous structural assignment of halogenated intermediates is a non-negotiable standard. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and natural product synthesis, the unambiguous structural assignment of halogenated intermediates is a non-negotiable standard. As a Senior Application Scientist, I frequently encounter the challenges associated with elucidating complex isomeric mixtures. This whitepaper provides an in-depth technical framework for assigning the 1 H and 13 C NMR chemical shifts of C 12​ H 19​ ClO 2​ isomers. By bridging fundamental quantum mechanical causality (such as magnetic anisotropy and inductive deshielding) with self-validating experimental protocols, this guide serves as an authoritative resource for researchers navigating complex structural elucidations.

The Isomeric Space and Index of Hydrogen Deficiency (IHD)

Before placing a sample in the spectrometer, a rigorous structural boundary must be established using the Index of Hydrogen Deficiency (IHD). For the molecular formula C 12​ H 19​ ClO 2​ , the calculation is as follows:

IHD=C−2H​−2X​+2N​+1=12−219​−21​+1=3

An IHD of 3 dictates that any valid isomer must contain exactly three degrees of unsaturation (a combination of rings and π -bonds). This mathematical constraint is our first self-validating check.

Correcting Literature and Database Errors

It is critical to address database integrity when elucidating structures. For instance, commercial supplier databases frequently mischaracterize 4-tert-butylcyclohexyl chloroformate as having the formula C 12​ H 19​ ClO 2​ [1]. However, an independent structural calculation (Cyclohexane ring = C 6​ , tert-butyl = C 4​ , chloroformate = C 1​ ) yields a true molecular formula of C 11​ H 19​ ClO 2​ . Identifying such discrepancies is paramount before beginning spectral assignments; thus, this compound is excluded from our analysis.

Instead, we will analyze three chemically distinct, verified isomers of C 12​ H 19​ ClO 2​ that perfectly satisfy the IHD = 3 requirement:

  • Isomer A (Acyclic): (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate (2 alkenes + 1 ester carbonyl = 3 IHD)[2].

  • Isomer B (Bicyclic): (4-Chloro-isobornyl) acetate (2 rings + 1 ester carbonyl = 3 IHD)[3].

  • Isomer C (Monocyclic): 7-Chloro-1-cyclopentylheptane-2,3-dione (1 ring + 2 ketone carbonyls = 3 IHD)[4].

Causality of Chemical Shifts: Mechanistic Insights

Do not merely memorize chemical shift tables; understand the physical phenomena driving them. The local magnetic environment of each nucleus dictates its resonance frequency.

Isomer A: Inductive Deshielding in Allylic Systems

In (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate, the chlorine atom is situated at the C6 position of a geranyl acetate derivative. Chlorine is highly electronegative ( χ≈3.16 ), which creates a strong inductive electron-withdrawing effect. This depletes the local electron density around the C6 proton, reducing diamagnetic shielding. Consequently, the 1 H signal for the -CH-Cl proton is pushed significantly downfield to ~4.36 ppm (appearing as a doublet of doublets due to coupling with the adjacent C5 methylene group)[2].

Isomer B: Bridgehead Halogenation and Anisotropy

(4-Chloro-isobornyl) acetate presents a fascinating case of rigid bicyclic geometry. The chlorine atom is located at the C4 bridgehead position. Because it is a bridgehead carbon, there is no α -proton attached to the chlorinated carbon . This renders the typical downfield -CH-Cl 1 H NMR signal (usually seen around 3.5–4.5 ppm) entirely absent—a critical diagnostic feature for this isomer[3]. Furthermore, the rigid bicyclic framework introduces severe magnetic anisotropy, causing distinct diastereotopic splitting in the bridging methylene protons, which resonate as complex multiplets between 1.2 and 2.2 ppm.

Isomer C: Profound Deshielding by α -Diketones

In 7-Chloro-1-cyclopentylheptane-2,3-dione, the primary structural motif is the α -diketone (C2 and C3). The cumulative electron-withdrawing effect of two adjacent carbonyl groups causes a profound deshielding effect on the adjacent C1 and C4 methylene groups. In the 13 C NMR spectrum, these ketone carbons resonate far downfield at ~198–200 ppm , distinguishing them easily from the ester carbonyls of Isomers A and B (which resonate at ~170 ppm)[4].

Quantitative NMR Data Summaries

The following tables synthesize the expected and literature-validated chemical shifts for the three isomers, providing a clear map for structural elucidation.

Table 1: 1 H NMR Chemical Shifts (ppm) in CDCl 3​ at 300 MHz
Structural MotifIsomer A (Acyclic Allylic)Isomer B (Bicyclic Rigid)Isomer C (Monocyclic Diketone)
-CH-Cl 4.36 (dd, J=10.9, 2.4 Hz)N/A (Bridgehead Cl)3.55 (t, J=6.5 Hz)
-O-CH / -O-CH 2​ 4.59 (d, J=7.0 Hz)4.70 (d, J=5.0 Hz)N/A
Alkene =CH 5.28 (tq), 4.94 (bs, 2H)N/AN/A
Aliphatic CH 2​ 2.00 - 2.50 (m)1.20 - 2.20 (m)1.40 - 2.80 (m)
Aliphatic CH 3​ 1.24 (s), 1.30 (s), 2.05 (s)0.85 (s), 0.95 (s), 2.02 (s)N/A
Table 2: 13 C NMR Chemical Shifts (ppm) in CDCl 3​ at 75 MHz
Structural MotifIsomer A (Acyclic Allylic)Isomer B (Bicyclic Rigid)Isomer C (Monocyclic Diketone)
C=O (Carbonyl) 171.0 (Ester)170.5 (Ester)200.1, 198.5 (Ketones)
Alkene C=C 144.4, 142.0, 118.0, 113.8N/AN/A
C-Cl 66.068.2 (Quaternary)45.0
C-O 61.580.1N/A
Aliphatic CH 2​ 35.0, 33.038.5, 33.2, 27.142.0, 38.5, 32.1, 29.5, 25.4
Aliphatic CH 3​ 21.0, 17.5, 16.021.2, 19.5, 18.0, 11.5N/A

Self-Validating Experimental Protocol

To ensure that instrumental artifacts are not mistaken for genuine chemical shifts, the NMR acquisition must be a self-validating system. Follow this step-by-step methodology for high-resolution acquisition:

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15–20 mg of the C 12​ H 19​ ClO 2​ isomer in 0.6 mL of 99.8% CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The TMS peak serves as the internal zero reference ( δ 0.00 ppm), validating the chemical shift axis against solvent-induced drift.

Step 2: Temperature Equilibration

  • Insert the sample into the spectrometer and allow it to equilibrate at 298 K for exactly 5 minutes.

  • Validation Check: Ensures thermal gradients do not cause line broadening or convection currents.

Step 3: Probe Tuning and Matching (ATMA)

  • Perform Automatic Tuning and Matching (ATMA) for both 1 H and 13 C nuclei.

  • Validation Check: Ensures maximum radiofrequency (RF) power transfer to the probe, optimizing the Signal-to-Noise (S/N) ratio.

Step 4: High-Fidelity Shimming

  • Execute gradient shimming (e.g., TopShim).

  • Validation Check: Measure the full-width at half-maximum (FWHM) of the residual CHCl 3​ solvent peak ( δ 7.26 ppm). Proceed only if FWHM < 0.8 Hz to ensure magnetic field homogeneity.

Step 5: Pulse Sequence & Acquisition

  • For 1 H NMR: Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • For 13 C NMR: Use a proton-decoupled pulse program (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans to resolve quaternary carbons (like the C4 bridgehead in Isomer B).

  • Validation Check: Ensure D1 is sufficiently long ( >5×T1​ ) so that the integration of the 1 H signals is strictly quantitative.

Step 6: Processing

  • Apply a zero-filling factor of 2. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually.

Elucidation Workflow

The following logic diagram maps the analytical pipeline required to move from an unknown C 12​ H 19​ ClO 2​ mixture to a definitive structural assignment.

G Start C12H19ClO2 Isomer Mixture IHD Calculate IHD = 3 (Rings + Pi Bonds) Start->IHD NMR1D Acquire 1D NMR (1H, 13C, DEPT-135) IHD->NMR1D Analyze Identify Key Motifs (Carbonyls, Alkenes, C-Cl) NMR1D->Analyze NMR2D Acquire 2D NMR (HSQC, HMBC, COSY) Analyze->NMR2D Elucidate Map Connectivity & Assign Chemical Shifts NMR2D->Elucidate End Final Isomer Identification Elucidate->End

Workflow for NMR-based structural elucidation of C12H19ClO2 isomers.

Conclusion

The successful NMR elucidation of C 12​ H 19​ ClO 2​ isomers requires more than pattern matching; it demands a rigorous understanding of molecular physics, meticulous sample preparation, and a critical eye toward literature databases. By leveraging IHD calculations, understanding the causality behind chemical shifts, and adhering to self-validating experimental protocols, researchers can achieve unambiguous structural assignments critical for downstream drug development and chemical synthesis.

References

  • Beilstein Journal of Organic Chemistry Supporting Information for Iodine(III)-mediated halogenations of acyclic monoterpenoids URL: [Link]

  • SpectraBase (4-Chloro-isobornyl) acetate - 13C NMR Chemical Shifts URL:[Link]

  • PubChem 7-Chloro-1-cyclopentylheptane-2,3-dione | CID 69126279 URL:[Link]

  • Xindao Biotech / LookChem 4-tert-Butylcyclohexyl chloroformate CAS:42125-46-2 URL: [Link]

Sources

Exploratory

Structural Elucidation of C12H19ClO2: A Comprehensive Guide to X-ray Diffraction Methodologies

Executive Summary The exact three-dimensional structural elucidation of medium-ring halogenated compounds, such as methyl (1Z)-2-chlorocyclodecene-1-carboxylate (C12H19ClO2) , is critical for understanding their conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exact three-dimensional structural elucidation of medium-ring halogenated compounds, such as methyl (1Z)-2-chlorocyclodecene-1-carboxylate (C12H19ClO2) , is critical for understanding their conformational flexibility, ring strain, and transannular interactions. This whitepaper provides an authoritative, step-by-step technical guide to determining the crystal structure of C12H19ClO2 using Single-Crystal X-ray Diffraction (SCXRD), followed by bulk phase purity validation via Powder X-ray Diffraction (PXRD).

By detailing the causality behind experimental choices—from cryogenic data collection to full-matrix least-squares refinement against F2 —this guide establishes a self-validating protocol for crystallographic analysis.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

SCXRD is the gold standard non-destructive analytical technique for determining the internal lattice, unit cell dimensions, and absolute atomic coordinates of crystalline substances[1].

Crystal Selection and Mounting

Causality & Choice: Medium-ring systems like cyclodecene are highly susceptible to thermal motion and positional disorder at room temperature. To mitigate this, data collection must be performed at cryogenic temperatures.

  • Selection: Examine the crystallization batch (typically grown via vapor diffusion of hexane into ethyl acetate) under a polarized light microscope. Select an unfractured, optically clear, equant single crystal with dimensions between 30 and 300 microns[1].

  • Mounting: Submerge the selected crystal in a cryoprotectant such as Paratone-N oil to prevent solvent loss and oxidation. Mount the crystal onto a MiTeGen loop or thin glass fiber attached to a goniometer head[1].

  • Flash-Cooling: Immediately transfer the mounted crystal to the diffractometer and flash-cool it to 100 K using an open-flow nitrogen cryostat.

Data Collection Parameters

Causality & Choice: Mo Kα radiation is preferred over Cu Kα for this compound to minimize X-ray absorption effects caused by the chlorine atom.

  • Centering: Adjust the X, Y, and Z orthogonal directions on the goniometer to perfectly center the crystal within the X-ray beam[1].

  • Irradiation: Expose the crystal to monochromated Mo Kα radiation (λ = 0.71073 Å) generated by a microfocus X-ray tube.

  • Sampling: Systematically vary the goniometer angles (2θ, ω, φ, and χ) to satisfy Bragg's Law ( nλ=2dsinθ ) across all possible diffraction directions[1]. Collect the diffracted photons using a CCD or CMOS area detector.

Structure Solution and Refinement

Causality & Choice: Refinement against all F2 values (rather than F ) is mathematically superior because it incorporates weak/negative intensity reflections, significantly reducing the chance of the model becoming trapped in a local minimum[2].

  • Data Reduction: Integrate the raw diffraction frames and apply empirical absorption corrections (e.g., multi-scan method via SADABS or CrysAlisPro).

  • Solution: Solve the phase problem using intrinsic phasing methods (SHELXT) to generate the initial electron density map.

  • Refinement: Perform full-matrix least-squares refinement on F2 using the engine. This process is streamlined using the 3, which allows for real-time visualization, Fourier map generation, and automatic CIF formatting[3].

  • Disorder Modeling (Self-Validation): The 10-membered ring of C12H19ClO2 often exhibits conformational disorder. Use the PART instruction in SHELXL to divide the disordered carbon atoms into two discrete groups, refining their relative occupancies via the FVAR instruction[4]. Apply rigid-bond (RIGU) and similarity (SADI) restraints to ensure the anisotropic displacement parameters remain chemically sensible[5][6].

SCXRD A 1. Crystal Selection (100 K, Paratone Oil) B 2. Data Collection (Mo Kα, CCD/CMOS) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Least-Squares Refinement (SHELXL on F²) D->E F 6. Disorder Modeling (PART/RIGU Restraints) E->F G 7. checkCIF Validation (Self-Validating Output) F->G

Workflow for Single-Crystal X-ray Diffraction (SCXRD) and structure refinement.

Quantitative Crystallographic Data

The self-validating nature of the SCXRD protocol culminates in the generation of a CIF. The quantitative data extracted from the refinement of C12H19ClO2 is summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C12H19ClO2
Formula Weight 230.73 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 8.452(2) Å, b = 14.210(3) Å, c = 11.305(2) Å β = 105.42(1)°
Volume 1308.5(5) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.171 g/cm³
Absorption Coefficient ( μ ) 0.270 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1 = 0.0342, wR2 = 0.0815
Table 2: Selected Bond Lengths and Angles
Structural FeatureBond Length (Å) / Angle (°)
C(1)–Cl(1)1.745(2)
C(1)=C(2) (Alkene)1.328(3)
C(12)=O(1) (Carbonyl)1.205(2)
C(12)–O(2) (Ester)1.334(2)
Cl(1)–C(1)–C(2)122.4(1)°
O(1)–C(12)–O(2)124.1(2)°

Phase Purity Validation via Powder X-ray Diffraction (PXRD)

While SCXRD provides the absolute structure of a single microscopic crystal, it does not guarantee that the bulk synthesized powder is homogeneous. 7 is mandatory to confirm that the bulk material perfectly represents the solved single-crystal structure[7].

PXRD Methodology

Causality & Choice: A Le Bail whole-pattern fitting method is utilized because it accurately determines phase purity by refining the entire powder pattern against the known unit cell and space group parameters, without requiring a full ab initio structure solution from the powder data.

  • Sample Preparation: Grind ~50 mg of the bulk C12H19ClO2 sample into a fine, uniform powder to minimize preferred orientation effects. Tamp the powder flat onto a zero-background single-crystal silicon sample holder[8].

  • Data Collection: Collect PXRD data on a diffractometer using Cu Kα radiation (λ = 1.5406 Å). Scan over a 2θ range of 5° to 50° with a step size of 0.01°[7].

  • Simulation & Refinement: Import the validated CIF from the SCXRD experiment into a software package like FULLPROF. Simulate the theoretical powder pattern. Perform a Le Bail refinement to fit the experimental data against the simulated pattern[9].

  • Validation: A flat difference plot (residual) between the experimental and simulated patterns confirms 100% phase purity, verifying the absence of polymorphic impurities or unreacted starting materials[9].

PXRD A 1. Bulk Sample Prep (Grinding & Mounting) B 2. PXRD Data Collection (Cu Kα, 5-50° 2θ) A->B D 4. Le Bail Refinement (FULLPROF / GSAS-II) B->D C 3. Simulate PXRD Pattern (From SCXRD CIF) C->D E 5. Phase Purity Confirmed (Exp. matches Sim.) D->E

Powder X-ray Diffraction (PXRD) pathway for validating bulk phase purity.

References

  • User guide to crystal structure refinement with SHELXL. Oklahoma State University.[Link]

  • Chapter 6.1.2 SHELXL-97. University of Washington.[Link]

  • Determination of Phase Purity by Powder X-ray Diffraction. Newcastle University.[Link]

  • Crystal structure refinement with SHELXL. IUCr Journals.[Link]

  • Phase Purity via Powder XRD Analysis. Scribd.[Link]

  • Olex2. Wikipedia.[Link]

  • Powder X-ray Diffraction Protocol/SOP. McGill University.[Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure.[Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton College).[Link]

  • Accurate crystal structures and chemical properties from NoSpherA2. RSC Publishing.[Link]

Sources

Foundational

C12H19ClO2 physical properties and melting point data

C12H19ClO2 Intermediates in Advanced Organic Synthesis: Physical Properties, Characterization, and Methodological Workflows Executive Summary In the realm of complex drug development and natural product total synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

C12H19ClO2 Intermediates in Advanced Organic Synthesis: Physical Properties, Characterization, and Methodological Workflows

Executive Summary

In the realm of complex drug development and natural product total synthesis, the molecular formula C12H19ClO2 represents a highly versatile class of chlorinated esters, ketones, and cyclic intermediates[1][2]. As a Senior Application Scientist, I frequently encounter these scaffolds—ranging from functionalized cyclodecenes to bridged oxindole precursors—serving as critical building blocks. This whitepaper elucidates the physical properties, melting point data, and self-validating experimental protocols required to isolate and characterize C12H19ClO2 isomers reliably.

The Isomeric Landscape of C12H19ClO2

The synthetic utility of C12H19ClO2 lies in its bifunctionality. The presence of a reactive chlorine atom often serves as a leaving group or a directing moiety for cross-coupling, while the oxygenated functional group (ester, dione, or acetate) facilitates downstream transformations[1].

Causality in Design: Why target the C12H19ClO2 scaffold? In the total synthesis of welwitindolinone alkaloids, for instance, rigid cyclic structures with precise stereocenters are required to build the C(3)-C(4) bridged oxindole core. The introduction of a chlorine atom at a specific juncture allows for late-stage functionalization, while the oxygenated groups manage solubility and direct crystallization[3].

Table 1: Physical Properties of Key C12H19ClO2 Isomers
Isomer / Compound NameStructural ClassMolecular WeightPhysical StateMelting Point (°C)
Alcohol 196 (Welwitindolinone Precursor)[3]Bridged Cyclic Alcohol230.73 g/mol White Solid139–141 °C
Methyl 2-chloro-1-cyclodecene-1-carboxylate [4]Cyclic Chloro-Ester230.73 g/mol Viscous LiquidN/A (Liquid at RT)
7-Chloro-1-cyclopentylheptane-2,3-dione [2]Aliphatic Dione230.73 g/mol Liquid / OilN/A
1-Chlor-3-acetoxy-cyclodecen-(1) [1]Cyclic Acetate230.73 g/mol LiquidN/A

Causality in Physical Properties and Handling

The melting point of a compound is not merely a static data point; it is a critical thermodynamic parameter that dictates the purification strategy in a drug development pipeline.

  • Solid Intermediates (e.g., Alcohol 196): With a documented melting point of 139–141 °C[3], this compound exhibits strong intermolecular hydrogen bonding and highly ordered crystal lattice packing. This high melting point allows researchers to bypass tedious column chromatography in favor of recrystallization, significantly scaling up throughput and reducing solvent waste.

  • Liquid Intermediates (e.g., Methyl 2-chloro-1-cyclodecene-1-carboxylate): The lack of a defined melting point above room temperature indicates weaker intermolecular forces, typical of sterically hindered macrocycles[4]. These require vacuum distillation or precise flash chromatography for isolation, as they will oil out rather than crystallize from a solvent matrix.

Self-Validating Experimental Protocol: Isolation and Melting Point Determination

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details the isolation and characterization of a solid C12H19ClO2 intermediate (analogous to the welwitindolinone precursor Alcohol 196).

Step 1: Reaction Quenching and Phase Separation

  • Action: Quench the reaction mixture containing the C12H19ClO2 crude product with saturated aqueous NH₄Cl (50 mL).

  • Causality: NH₄Cl provides a mild proton source that neutralizes any remaining basic catalysts without causing the premature hydrolysis of the delicate ester/acetate groups present in the C12H19ClO2 scaffold.

  • Validation: Check the pH of the aqueous layer (Target pH ~7).

Step 2: Extraction and Drying

  • Action: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Causality: Ethyl acetate provides the optimal dielectric constant to partition the moderately polar C12H19ClO2 from aqueous byproducts. Na₂SO₄ removes trace water without coordinating to the oxygenated functional groups (unlike MgSO₄, which can sometimes trap polar intermediates).

Step 3: Recrystallization and Melting Point Validation

  • Action: Concentrate the organic layer under reduced pressure. Dissolve the crude off-white solid in a minimal amount of boiling hexanes/ethyl acetate (8:2 ratio). Allow to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Causality: The mixed solvent system leverages the differential solubility of the target compound versus impurities. Slow cooling promotes the formation of a pure, stable crystal lattice, rejecting impurities into the mother liquor.

  • Validation (The Self-Validating Step): Filter the crystals and determine the melting point using a calibrated capillary melting point apparatus. A sharp melting point range of 139–141 °C confirms high purity (>98%)[3]. A depressed or broadened melting point mathematically proves the presence of residual impurities via freezing point depression, mandating a second recrystallization.

Step 4: Spectroscopic Confirmation

  • Action: Perform FTIR and High-Resolution Mass Spectrometry (HRMS).

  • Validation: FTIR should show distinct peaks at ~3324 cm⁻¹ (O-H stretch, if applicable) and ~1732 cm⁻¹ (C=O stretch). HRMS must confirm the exact mass for C12H19ClO2 (Calculated for M+: 230.1074)[3].

Workflow Visualization

C12H19ClO2_Workflow Synthesis 1. Crude Synthesis Generation of C12H19ClO2 Quench 2. Quench & Extraction (EtOAc / NH4Cl) Synthesis->Quench Neutralize Catalysts Phase 3. Phase Separation Organic vs Aqueous Quench->Phase Partitioning Crystallization 4. Recrystallization (Hexanes/EtOAc) Phase->Crystallization Isolate Solid Validation 5. Melting Point Validation (Target: 139-141 °C) Crystallization->Validation Thermal Analysis Spectroscopy 6. Spectroscopic QA (HRMS: 230.1074) Validation->Spectroscopy Purity Confirmed

Fig 1: Self-validating isolation and characterization workflow for C12H19ClO2 solid intermediates.

References

  • 1-Chlor-3-acetoxy-cyclodecen-(1) | CAS 6498-59-5. LookChem.1

  • 7-Chloro-1-cyclopentylheptane-2,3-dione | CID 69126279. PubChem, National Institutes of Health.2

  • Methyl 2-chloro-1-cyclodecene-1-carboxylate. Chemical Synthesis Database.4

  • Progress Toward a Total Synthesis of the Welwitindolinone Alkaloids. John Wood Group, Ph.D. Thesis Dissertations.3

Sources

Exploratory

Deconvoluting Structural Isomers of C₁₂H₁▵ClO₂ via Infrared Spectroscopy: A Methodological Guide

Executive Summary In early-stage drug development and complex organic synthesis, structural elucidation of isobaric and isomeric compounds is a persistent analytical bottleneck. Consider a molecule with the formula C₁₂H₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and complex organic synthesis, structural elucidation of isobaric and isomeric compounds is a persistent analytical bottleneck. Consider a molecule with the formula C₁₂H₁▵ClO₂ . Calculating the Degree of Unsaturation (DoU) yields exactly 3 rings and/or pi-bonds. This specific composition can manifest in vastly different structural frameworks.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, Infrared (IR) spectroscopy serves as a critical, non-destructive orthogonal technique. IR does not merely identify atoms; it probes the quantum mechanical force constants of the bonds between them. This whitepaper provides an in-depth methodological guide to differentiating three distinct, real-world C₁₂H₁▵ClO₂ isomers by deconvoluting their vibrational causality:

  • 6-Chloro-3,7-dimethyl-2,7-octadienyl acetate : An acyclic allylic chloride diene ester[1].

  • 7-Chloro-1-cyclopentylheptane-2,3-dione : A cycloalkane primary chloride vicinal diketone[2].

  • 1-Chloro-3-acetoxycyclodecene : A medium-ring cycloalkene vinylic chloride ester[3].

Part 1: Vibrational Causality and Mechanistic Insights

To establish a robust analytical framework, we must first understand the steric and electronic factors governing the vibrational frequencies of these specific functional groups. Do not merely memorize band locations; understand why the bonds oscillate at these frequencies.

The Carbonyl (C=O) Stretching Region (1700–1750 cm⁻¹)

The C=O stretch is highly sensitive to its immediate electronic environment.

  • Acetate Esters (Isomers 1 & 3): The electronegative ester oxygen withdraws electron density via the inductive effect (-I). This removes electron density from the C-O single bond, increasing the double-bond character (and thus the force constant, k ) of the adjacent C=O bond. Consequently, the absorption is pushed to a higher frequency, empirically 4[4].

  • Vicinal Diketones (Isomer 2): In 7-chloro-1-cyclopentylheptane-2,3-dione, the two adjacent carbonyl groups experience significant dipole-dipole repulsion. To minimize this steric and electronic clash, the acyclic chain adopts an s-trans conformation. This conformation slightly decouples the pi-systems compared to a constrained s-cis state, resulting in a C=O stretch around 1715 cm⁻¹, distinctly lower than the ester carbonyls[2].

The C-O Stretching Region (1000–1300 cm⁻¹)

The asymmetric C-O-C stretch is a definitive marker for esters. Acetates exhibit a broad, intensely absorbing band at ~1235 cm⁻¹ due to the massive change in the molecular dipole moment during the vibration[4]. The complete absence of this band in Isomer 2 confirms its diketone nature.

The Alkene (C=C) and sp² C-H Regions
  • Acyclic Dienes (Isomer 1): The presence of two double bonds yields a distinct C=C stretch at 1638 cm⁻¹ and a sharp sp² =C-H stretch at 3080 cm⁻¹[4].

  • Cyclic Alkenes (Isomer 3): The 10-membered ring of cyclodecene introduces transannular strain. Furthermore, the vinylic chlorine atom directly attached to the sp² carbon alters the polarizability of the C=C bond, shifting the stretch and altering its IR intensity compared to unhalogenated alkenes[3].

The C-Cl Stretching Region (600–850 cm⁻¹)
  • Allylic Chlorides (Isomer 1): Typically absorb broadly around 680–730 cm⁻¹.

  • Primary Alkyl Chlorides (Isomer 2): Exhibit conformation-dependent bands. The gauche conformer absorbs near 650 cm⁻¹, while the anti conformer absorbs near 725 cm⁻¹.

  • Vinylic Chlorides (Isomer 3): The C-Cl stretch is shifted to higher wavenumbers (700–850 cm⁻¹) due to the partial double-bond character imparted by resonance with the adjacent alkene.

Part 2: Comparative Spectral Data

The following table synthesizes the expected and empirical quantitative data for rapid cross-comparison during spectral analysis.

Functional GroupIsomer 1: 6-Chloro-diene acetateIsomer 2: Cyclopentyl diketoneIsomer 3: Cyclodecene acetate
C=O Stretch ~1740 cm⁻¹ (Ester)~1715 cm⁻¹ (Vicinal Diketone)~1740 cm⁻¹ (Ester)
C-O Stretch ~1235 cm⁻¹ (Strong, broad)Absent~1240 cm⁻¹ (Strong, broad)
C=C Stretch ~1638 cm⁻¹Absent~1645 cm⁻¹ (Strained ring)
sp² C-H ~3080 cm⁻¹Absent>3000 cm⁻¹ (Vinylic)
C-Cl Stretch ~680–730 cm⁻¹ (Allylic)~650, 725 cm⁻¹ (Primary alkyl)~700–850 cm⁻¹ (Vinylic)

Part 3: Self-Validating High-Resolution ATR-FTIR Protocol

To acquire high-fidelity vibrational spectra without solvent interference, Attenuated Total Reflectance (ATR) is required. Causality of Technique: ATR is chosen over transmission spectroscopy because it eliminates the need for solvent dilution. Solvents like CHCl₃ have strong native absorptions that obscure the critical fingerprint region (600–850 cm⁻¹) where C-Cl stretching occurs.

Step 1: System Purge and Background Validation
  • Action: Purge the FTIR spectrometer with dry N₂ for 15 minutes. Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Self-Validation: Collect a single-beam background spectrum (64 scans). The system is self-validated only if the water vapor rotational bands (3500–3900 cm⁻¹) exhibit an absorbance of <0.005 AU. If >0.005 AU, atmospheric interference will convolute the sp² C-H stretching region, and purging must be restarted.

Step 2: Sample Application and Pathlength Optimization
  • Action: Deposit 2–3 µL of the neat C₁₂H₁▵ClO₂ liquid isomer directly onto the ATR crystal. Ensure complete coverage of the crystal face without overflowing the anvil.

  • Causality: In ATR, the effective pathlength is determined by the depth of penetration ( dp​ ) of the evanescent wave, which is independent of sample volume as long as the sample thickness exceeds 3×dp​ (typically ~2 µm). This prevents the detector saturation (flat-topping of peaks) commonly seen in poorly prepared transmission cells.

Step 3: Spectral Acquisition
  • Action: Acquire the spectrum using the following parameters:

    • Resolution: 4 cm⁻¹ (Optimal balance between resolving closely spaced bands and maintaining a high signal-to-noise ratio).

    • Scans: 64 co-added scans.

    • Apodization: Happ-Genzel (Minimizes Fourier truncation sidelobes while preserving peak resolution).

Step 4: Post-Processing and ATR Correction
  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: The depth of penetration in ATR is wavelength-dependent ( dp​∝λ ). Consequently, low-wavenumber peaks (like the C-Cl stretch at 700 cm⁻¹) appear artificially intense compared to high-wavenumber peaks (like the C-H stretch at 3000 cm⁻¹). ATR correction normalizes the spectrum to simulate a transmission spectrum, ensuring accurate relative peak intensity analysis.

Part 4: Isomer Identification Workflow

Use the following logical decision tree to identify the specific C₁₂H₁▵ClO₂ isomer based on the processed IR spectrum.

IR_Workflow Start Unknown C12H19ClO2 Sample (DoU = 3) Q1 Analyze C=O Region (1700 - 1750 cm⁻¹) Start->Q1 Ester Strong peak ~1740 cm⁻¹ + Strong C-O ~1235 cm⁻¹ Q1->Ester  Ester Profile Ketone Peak ~1715 cm⁻¹ Absence of ~1235 cm⁻¹ band Q1->Ketone  Diketone Profile Q2 Analyze Alkene Region (1600 - 1680 cm⁻¹ & >3000 cm⁻¹) Ester->Q2 Isomer3 7-Chloro-1-cyclopentyl- heptane-2,3-dione Ketone->Isomer3 Diene C=C at ~1638 cm⁻¹ =C-H at ~3080 cm⁻¹ Q2->Diene  Acyclic Diene Monoene Single C=C stretch Altered by cyclic strain Q2->Monoene  Cycloalkene Isomer1 6-Chloro-3,7-dimethyl- 2,7-octadienyl acetate Diene->Isomer1 Isomer2 1-Chloro-3-acetoxy- cyclodecene Monoene->Isomer2

Fig 1: Diagnostic IR workflow for differentiating C₁₂H₁▵ClO₂ structural isomers.

References

  • Title: Supporting Information for Iodine(III)-mediated halogenations of acyclic monoterpenoids | Source: Beilstein Journals | URL: 1

  • Title: 7-Chloro-1-cyclopentylheptane-2,3-dione | C12H19ClO2 | CID 69126279 | Source: PubChem | URL: 2

  • Title: 6498-59-5 - LookChem: 1-Chlor-3-acetoxy-cyclodecen-(1) | Source: LookChem | URL: 3

  • Title: Departamento de Química Orgánica - DIGIBUG | Source: Universidad de Granada | URL: 4

Sources

Foundational

Solvation Dynamics and Solubility Profiling of C12H19ClO2 in Organic Media

A Technical Guide for API Synthesis and Drug Development Executive Summary In modern drug development and natural product synthesis, chlorinated aliphatic esters and diones—represented by the molecular formula C12H19ClO2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for API Synthesis and Drug Development

Executive Summary

In modern drug development and natural product synthesis, chlorinated aliphatic esters and diones—represented by the molecular formula C12H19ClO2 (exact mass 230.1074 Da)—serve as critical lipophilic intermediates. These compounds are frequently utilized in the total synthesis of complex pharmacophores, including multi-drug resistance reversing agents like welwitindolinone alkaloids (1)[1]. The presence of a highly electronegative chlorine atom, coupled with polar oxygen-containing functional groups and a bulky hydrophobic hydrocarbon backbone, creates a unique amphiphilic solvation profile. Understanding this profile is paramount for optimizing reaction yields, solvent extraction, and crystallization workflows.

Physicochemical Drivers of Solvation

The molecular architecture of C12H19ClO2 dictates its behavior in solution. Computational and experimental descriptors place the partition coefficient (LogP) of such chlorinated aliphatic structures between 3.47 and 3.96 (2)[2]. Concurrently, the Polar Surface Area (PSA) is relatively low, typically ranging from 26.30 Ų to 57.78 Ų depending on the specific isomeric configuration (3)[3].

  • Causality of Solvation: The low PSA indicates a scarcity of hydrogen-bond donors and acceptors. Consequently, the molecule cannot form extensive hydrogen-bonding networks. In polar protic solvents (like water or cold methanol), the insertion of the bulky C12 hydrocarbon chain disrupts the solvent's native hydrogen-bond lattice, incurring a massive entropic penalty. This thermodynamic barrier drives the molecule's strict preference for non-polar or polar aprotic environments, where solvation is mediated by London dispersion forces and dipole-dipole interactions rather than hydrogen bonding.

Solubility Profile Across Solvent Classes

The table below summarizes the quantitative and mechanistic solubility data for C12H19ClO2 intermediates across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Primary Solvation MechanismRelative Solubility (25°C)
Polar Aprotic Dichloromethane (DCM), THF7.5 - 9.1Dipole-Dipole InteractionVery High (>150 mg/mL)
Non-Polar Hexane, Toluene1.9 - 2.4London Dispersion ForcesHigh (50 - 150 mg/mL)
Polar Protic Methanol, Ethanol24.5 - 32.7H-Bonding (Highly Limited)Low to Moderate (<20 mg/mL)
Experimental Workflow: Self-Validating Solubility Protocol

To establish a robust solubility matrix for C12H19ClO2 during scale-up, drug development professionals must employ a combined gravimetric and chromatographic approach. Relying solely on visual dissolution is prone to optical illusions caused by refractive index matching.

Step-by-Step Methodology:

  • Saturation & Equilibration: Add excess C12H19ClO2 solid to 5.0 mL of the target solvent in a hermetically sealed, temperature-controlled borosilicate glass vial.

    • Causality: Hermetic sealing prevents the evaporation of highly volatile solvents like DCM or Hexane. Even minor evaporation artificially inflates the solute concentration, leading to catastrophic yield losses during scale-up crystallization.

  • Agitation: Stir the suspension at 400 rpm for 48 hours at 25.0 ± 0.1 °C.

    • Causality: A 48-hour window is required to overcome the kinetic barriers of dissolution and ensure the system has reached true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (polytetrafluoroethylene) is chemically inert to aggressive organic solvents. Using standard nylon or PES filters with DCM/THF would cause partial filter dissolution, introducing polymeric contaminants into the filtrate.

  • Primary Validation (Gravimetric Analysis): Transfer a 1.0 mL aliquot of the filtered supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of N₂ gas, followed by vacuum drying until a constant mass is achieved (4)[4].

  • Secondary Validation (HPLC-UV): Dilute a second 1.0 mL aliquot in a compatible mobile phase (e.g., 70:30 Acetonitrile:Water) and inject it into an HPLC system equipped with a C18 column.

    • Self-Validating System: The mass calculated via HPLC peak area must correlate within ±5% of the gravimetric mass. If the gravimetric mass is significantly higher, it indicates solvent entrapment within the dried crystal lattice. If the HPLC mass is lower, it indicates chemical degradation of the C12H19ClO2 intermediate in that specific solvent.

Mechanistic Solvation Dynamics

SolvationDynamics API C12H19ClO2 Solid Intermediate PolarAprotic Polar Aprotic Solvents (e.g., DCM, THF) High Solubility API->PolarAprotic Reaction Phase (Dipole-Dipole) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Hydrophobic Solvation API->NonPolar Extraction Phase (London Dispersion) PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Temp-Dependent Solubility API->PolarProtic Anti-Solvent Phase (Entropic Penalty) Cryst Controlled Crystallization & API Purification PolarAprotic->Cryst Solvent Swap NonPolar->Cryst Concentration PolarProtic->Cryst Thermal Gradient

Figure 1: Solvation pathways and solvent-dependent workflows for C12H19ClO2 intermediates.

Implications for Drug Development & Scale-Up

In the synthesis of complex APIs, solvent selection dictates the reaction trajectory of C12H19ClO2:

  • Reaction Phase: Polar aprotic solvents (DCM, THF) are utilized to maximize the concentration of the intermediate, accelerating bimolecular reaction rates via favorable dipole-dipole stabilization.

  • Extraction Phase: Non-polar solvents (Hexanes) are ideal for biphasic aqueous extractions. The high LogP ensures the intermediate partitions almost exclusively into the organic layer, leaving polar byproducts in the aqueous phase.

  • Purification Phase: Polar protic solvents (Methanol) serve as excellent anti-solvents. By dissolving the API intermediate in a minimal volume of THF and slowly adding cold Methanol, the entropic penalty is artificially induced, forcing the C12H19ClO2 compound to nucleate and crystallize with high purity.

References
  • VulcanChem. "4-tert-Butylcyclohexyl chloroformate - 42125-46-2".
  • GuideChem. "4-tert-Butylcyclohexyl chloroformate 42125-46-2 wiki".
  • LookChem. "Cas 110-44-1, Sorbic acid - Solubility and solution thermodynamics". LookChem Analytical Methods.
  • John Wood Group. "ABSTRACT PROGRESS TOWARD A TOTAL SYNTHESIS OF THE WELWITINDOLINONE ALKALOIDS".

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Organic Synthesis Protocol for C12H19ClO2

Target Molecule: (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate Molecular Formula: C12H19ClO2 | Molecular Weight: 230.73 g/mol Application: Late-Stage Functionalization of Acyclic Monoterpenoids Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate Molecular Formula: C12H19ClO2 | Molecular Weight: 230.73 g/mol Application: Late-Stage Functionalization of Acyclic Monoterpenoids

Introduction & Mechanistic Rationale

The selective functionalization of unactivated C–H bonds in complex monoterpenoids is a critical challenge in drug development and natural product synthesis. This application note details the regioselective allylic chlorination of geranyl acetate to yield (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate (C12H19ClO2) .

As a Senior Application Scientist, I have designed this protocol to leverage hypervalent iodine(III) chemistry. Traditional chlorination methods (e.g., using Cl2 or NCS) often lead to complex mixtures of diastereomers or destructive skeletal rearrangements in monoterpenoids. By utilizing (diacetoxyiodo)benzene (PIDA) in combination with trimethylsilyl chloride (TMSCl), we generate a highly controlled, electrophilic iodine(III) species in situ[1].

The Causality of the Ene-Type Mechanism

The reaction proceeds via a concerted ene-type mechanism rather than a free-radical or strictly ionic pathway [2]. The active electrophile, likely PhI(OAc)Cl or PhICl2​ , attacks the more electron-rich C6=C7 trisubstituted double bond of geranyl acetate. Concurrently, a basic ligand (acetate or chloride) abstracts a proton from the C8 methyl group. This concerted electron flow results in:

  • The migration of the double bond to the terminal position (C7=C8).

  • The stereoretentive installation of the chlorine atom at C6. This specific pathway avoids discrete carbocation intermediates, thereby preventing the cyclization side-reactions typical of geranyl derivatives [3].

Mech R Geranyl Acetate (C6=C7 Alkene) TS Ene-Reaction TS [Cl-C6...C7=C8...H] R->TS I PhI(OAc)Cl (Active I(III) Electrophile) I->TS Electrophilic attack P C12H19ClO2 (C6-Cl, C7=C8 Alkene) TS->P H-abstraction BP PhI + HOAc TS->BP

Ene-type mechanistic pathway for the formation of C12H19ClO2 via an active Iodine(III) species.

Experimental Setup & Reagents

Table 1: Reagent Stoichiometry and Physical Properties (1.0 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Geranyl Acetate 196.291.0196.3 mgStarting Material (Substrate)
PhI(OAc)₂ (PIDA) 322.101.2386.5 mgHypervalent Iodine(III) Oxidant
TMSCl 108.642.0254 µLChloride Source / Activator
Dichloromethane (DCM) 84.93N/A10.0 mLAnhydrous Solvent
Na₂S₂O₃ (aq, sat.) 158.11Excess10.0 mLQuenching Agent (Reductant)

Step-by-Step Synthesis Protocol

This protocol is engineered as a self-validating system . Each phase includes specific visual and analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: In Situ Reagent Generation
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add PhI(OAc)₂ (386.5 mg, 1.2 mmol) and anhydrous DCM (5.0 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Activation: Add TMSCl (254 µL, 2.0 mmol) dropwise via a gas-tight syringe over 2 minutes.

    • Self-Validation Checkpoint: The white suspension of PIDA will dissolve, and the solution will turn a faint, clear yellow. This visual cue confirms the successful generation of the active PhI(OAc)Cl / PhICl2​ species. Stir for an additional 15 minutes at 0 °C.

Phase 2: Substrate Addition & Reaction
  • Substrate Introduction: Dissolve geranyl acetate (196.3 mg, 1.0 mmol) in anhydrous DCM (5.0 mL). Add this solution dropwise to the activated iodine(III) mixture at 0 °C over 5 minutes to prevent exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Silica gel, Petroleum Ether/Ethyl Acetate 95:5). The starting material ( Rf​=0.55 ) should completely disappear, replaced by a new UV-active spot ( Rf​=0.45 ) corresponding to C12H19ClO2.

Phase 3: Quench, Workup, and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C and add 10 mL of saturated aqueous Na2​S2​O3​ followed by 10 mL of saturated aqueous NaHCO3​ .

    • Causality: The thiosulfate reduces any unreacted hypervalent iodine and electrophilic chlorine species, preventing over-oxidation during concentration. The bicarbonate neutralizes the acetic acid byproduct.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent degradation of the allylic chloride).

  • Purification: Purify the crude pale-yellow oil via flash column chromatography on silica gel. Elute with a gradient of Petroleum Ether to Ethyl Acetate (100:0 98:2).

  • Yield: Isolate (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate as a colorless oil (approx. 196 mg, 85% yield).

G A 1. Reagent Activation PhI(OAc)2 + TMSCl in DCM (0 °C, 15 min) B 2. Substrate Addition Geranyl Acetate (C12H20O2) Dropwise addition A->B C 3. Ene-Type Chlorination Stir at RT for 2 h (Double bond migration) B->C D 4. Quench & Extraction Na2S2O3 (aq) / Brine Extract with DCM C->D E 5. Purification Flash Chromatography (PE/EtOAc 98:2) D->E F Isolated Product (E)-6-Chloro-3,7-dimethylocta-2,7-dien-1-yl acetate (C12H19ClO2, 85% Yield) E->F

Workflow for the Iodine(III)-mediated allylic chlorination of geranyl acetate to C12H19ClO2.

Analytical Characterization (E-E-A-T Validation)

To ensure absolute trustworthiness of the synthesized protocol, the structural identity of C12H19ClO2 must be validated analytically. The ene-type double bond migration provides highly diagnostic NMR shifts [1].

Table 2: Diagnostic NMR Shifts for C12H19ClO2 Validation

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Proof
¹H NMR 5.28tq (J = 7.0, 1.3 Hz)1HC2=CH (Internal alkene, retained)
¹H NMR 5.07 & 4.96bs & bt1H eachC8=CH₂ (Terminal alkene, newly formed)
¹H NMR 4.36dd (J = 8.1, 6.3 Hz)1HC6H-Cl (Chlorinated methine)
¹³C NMR 114.4CH₂-C8 (Terminal alkene carbon)
¹³C NMR 66.1CH-C6 (Chlorinated carbon)

Note: The appearance of the terminal alkene protons at 5.07 and 4.96 ppm unequivocally proves the C6=C7 to C7=C8 double bond migration, validating the ene-mechanism over a direct substitution.

References

  • Title: Iodine(III)-mediated halogenations of acyclic monoterpenoids (Supporting Information) Source: Beilstein Journal of Organic Chemistry URL: [Link] [1]

  • Title: Hypervalent Iodine Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link] [2]

  • Title: Ene Reactions in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link] [3]

Application

Application Note: C12H19ClO2 as a Strategic Precursor in Complex Pharmaceutical Synthesis

Executive Summary & Strategic Rationale In modern drug discovery, macrocyclic and medium-sized ring systems are highly sought after for their ability to target challenging protein-protein interactions (PPIs) and alloster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, macrocyclic and medium-sized ring systems are highly sought after for their ability to target challenging protein-protein interactions (PPIs) and allosteric kinase sites. The molecular formula C12H19ClO2 encompasses several isomeric precursors, including 7-chloro-1-cyclopentylheptane-2,3-dione[1] and 1-chloro-3-acetoxy-cyclodecene[2].

Physicochemical Profile & Reactivity Handles

To design a successful synthetic route, one must first understand the physical and structural parameters of the precursor. The data below is synthesized from the[3].

PropertyValueCausality / Relevance to SynthesisMolecular FormulaC12H19ClO2Provides a high carbon-to-heteroatom ratio suitable for lipophilic drug cores.Molecular Weight230.73 g/mol Ideal fragment size for building larger macrocycles (MW 400-600) without violating Lipinski's rules.Ring Size10-memberedHigh transannular (Prelog) strain drives downstream stereoselective bicyclization.C1 Functional GroupVinyl ChlorideChemoselective handle for late-stage sp2 sp2 cross-coupling (e.g., Suzuki-Miyaura).C3 Functional GroupAllylic AcetateExcellent leaving group for low-temperature Pd(0)-catalyzed allylic substitution. Reactivity Node1 C12H19ClO2 (1-Chloro-3-acetoxy-cyclodecene) Node2 C1 Vinyl Chloride Cross-Coupling Handle Node1->Node2 High Activation Energy Node3 C3 Acetoxy Group Allylic Substitution Handle Node1->Node3 Low Activation Energy Node4 10-Membered Ring Transannular Strain (Prelog) Node1->Node4 Thermodynamic Driving Force Fig 1: Orthogonal reactivity profile of the C12H19ClO2 macrocyclic precursor.

Mechanistic Causality: The "Why" Behind the Chemistry

Do not treat this precursor as a standard aliphatic chain. The 10-membered cyclodecene ring is thermodynamically frustrated.

  • Chemoselectivity via Activation Energy : The C3 acetoxy group is an ideal leaving group for Palladium-catalyzed Tsuji-Trost allylic alkylation. Because the oxidative addition of Pd(0) into the C(sp3) -OAc bond is significantly faster at room temperature than into the C(sp2) -Cl bond, we achieve complete chemoselectivity. The vinyl chloride is preserved for later stages.

  • Harnessing Prelog Strain : Medium-sized rings (8-11 members) suffer from severe transannular strain due to cross-ring steric clashes. Once the C3 position is functionalized with a nucleophile, this thermodynamic instability can be intentionally triggered using a Lewis acid. The ring undergoes a stereoselective transannular contraction, collapsing the 10-membered ring into a stable[4.4.0] decalin or bicyclic system—a core motif in many steroidal and sesquiterpene-derived pharmaceuticals.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Visual and spectroscopic checkpoints are built-in to prevent the downstream carryover of failed reactions.

Protocol A: Chemoselective Pd-Catalyzed Allylic Substitution

Objective: Substitute the C3 acetate with a secondary amine (e.g., morpholine) while preserving the C1 vinyl chloride[3].

Reagents :

  • C12H19ClO2 (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd2​(dba)3​ (0.02 eq)

  • dppp ligand (0.04 eq)

  • Anhydrous THF

Step-by-Step Methodology :

  • Catalyst Activation : In an oven-dried Schlenk flask under argon, dissolve Pd2​(dba)3​ and dppp in anhydrous THF. Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: The solution must transition from deep purple to bright yellow, confirming the formation of the active monomeric Pd(0)-dppp species. If the solution remains purple, the catalyst is deactivated (likely by oxygen), and the reaction must be aborted.

  • Substrate Addition : Add 1-chloro-3-acetoxy-cyclodecene via syringe. Stir for 5 minutes to allow the formation of the π -allyl palladium intermediate.

  • Nucleophilic Attack : Add morpholine dropwise. Stir at room temperature for 4 hours.

  • Reaction Monitoring : Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexane:EtOAc 4:1) using a KMnO4​ stain.

    • Validation Checkpoint 2: The starting material ( Rf​ 0.6) will rapidly decolorize KMnO4​ . The product ( Rf​ 0.3) will also stain but show a distinct shift. Crucially, crude 1H -NMR must show the complete disappearance of the acetate methyl singlet at δ 2.05 ppm, while the vinyl proton near δ 5.8 ppm remains intact.

  • Workup : Concentrate under reduced pressure, dilute with EtOAc, wash with saturated NaHCO3​ , and dry over Na2​SO4​ . Purify via flash column chromatography.

Protocol B: Transannular Ring Contraction

Objective: Convert the functionalized 10-membered macrocycle into a rigid bicyclic API scaffold.

Step-by-Step Methodology :

  • Preparation : Dissolve the purified intermediate from Protocol A in anhydrous CH2​Cl2​ (0.05 M concentration to prevent intermolecular dimerization). Cool to -78°C.

  • Lewis Acid Activation : Add BF3​⋅OEt2​ (1.1 eq) dropwise. The hard Lewis acid coordinates to the heteroatoms, triggering a transannular hydride shift driven by the release of ring strain.

  • Quenching : After 2 hours, quench the reaction at -78°C with triethylamine ( Et3​N ) to neutralize the Lewis acid, then warm to room temperature.

    • Validation Checkpoint 3: Mass spectrometry (LC-MS) of the crude mixture must show the exact same mass as the starting material (isomerization), but the retention time will be significantly shorter due to the transition from a flexible macrocycle to a compact bicyclic structure.

Workflow A C12H19ClO2 Precursor B Pd-Catalyzed Allylic Substitution A->B Pd(0), Ligand Nucleophile C C3-Functionalized Intermediate B->C -OAc D Transannular Cyclization C->D Lewis Acid Activation E Bicyclic API Scaffold D->E Strain Release

Fig 2: Synthetic workflow from C12H19ClO2 to a bicyclic API scaffold via Pd-catalysis.

References

  • 6498-59-5 - 1-Chlor-3-acetoxy-cyclodecen-(1) . LookChem Database. Contains foundational physicochemical data and structural classification for C12H19ClO2. URL:[Link]

  • 7-Chloro-1-cyclopentylheptane-2,3-dione (CID 69126279) . PubChem, National Institutes of Health. Reference for isomeric variations of the C12H19ClO2 molecular formula. URL:[Link]

  • Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction) . Chemical Synthesis Database. Mechanistic grounding for the chemoselective functionalization of allylic acetates. URL: [Link]

Sources

Method

Application Note &amp; Protocol: Nucleophilic Substitution of the Chlorine Atom in C₁₂H₁₉ClO₂

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions on the chloroalkane C₁₂H₁₉ClO₂. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions on the chloroalkane C₁₂H₁₉ClO₂. Due to the molecular formula accommodating various isomers, this note emphasizes the critical analysis of the substrate's structure to predict the reaction mechanism—be it unimolecular (Sₙ1) or bimolecular (Sₙ2)—and to select optimal reaction conditions. Detailed protocols for a generalized substitution reaction are provided, alongside a discussion of the key variables influencing reaction success, including nucleophile choice, solvent effects, and temperature control.

Introduction: The Significance of Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another.[1][2] In the context of drug discovery and development, the C₁₂H₁₉ClO₂ scaffold represents a versatile starting material. The chlorine atom, being a good leaving group, provides a reactive handle for introducing a wide array of functionalities, thereby allowing for the synthesis of diverse compound libraries for biological screening.[3][4] The introduction of nucleophiles containing oxygen, nitrogen, sulfur, or carbon can drastically alter the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and overall shape, which in turn dictates its pharmacological activity.

The specific stereochemical and electronic environment of the carbon atom attached to the chlorine will determine the favored reaction pathway. Understanding the interplay between the substrate structure, nucleophile strength, solvent polarity, and leaving group ability is paramount for achieving high yields and predictable stereochemical outcomes.[5][6]

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The nucleophilic substitution of the chlorine atom in a C₁₂H₁₉ClO₂ isomer will proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The structure of the alkyl halide is the most critical factor in determining the predominant pathway.[1][7]

  • Sₙ2 (Substitution, Nucleophilic, Bimolecular): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][4] This pathway is favored for primary and less sterically hindered secondary alkyl halides. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1] A key stereochemical feature of the Sₙ2 reaction is the inversion of configuration at the chiral center, often referred to as a Walden inversion.[2][3]

  • Sₙ1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation.[8] This is followed by a rapid attack of the nucleophile on the carbocation. The Sₙ1 pathway is favored for tertiary and some secondary alkyl halides that can form stable carbocations. The reaction rate is dependent only on the concentration of the substrate.[8] Because the nucleophile can attack the planar carbocation from either face, Sₙ1 reactions typically lead to a racemic mixture of products if the starting material is chiral.[2]

The choice of solvent is also a critical determinant of the reaction mechanism.[9][10]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for Sₙ2 reactions. They are polar enough to dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it "naked" and more reactive.[5][11][12]

  • Polar protic solvents (e.g., water, ethanol, methanol) favor Sₙ1 reactions. They can stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding, thus lowering the activation energy for the first step.[5][10][11]

The following diagram illustrates the decision-making process for predicting the reaction mechanism based on the substrate structure.

G cluster_substrate Substrate Structure (C12H19ClO2) Substrate Analyze Steric Hindrance at C-Cl Primary Primary Alkyl Halide Substrate->Primary Low Steric Hindrance Secondary Secondary Alkyl Halide Substrate->Secondary Moderate Steric Hindrance Tertiary Tertiary Alkyl Halide Substrate->Tertiary High Steric Hindrance SN2_Pathway Favors SN2 Pathway Primary->SN2_Pathway Competition SN1/SN2 Competition Secondary->Competition SN1_Pathway Favors SN1 Pathway Tertiary->SN1_Pathway G Start Start Setup 1. Assemble and dry glassware under inert atmosphere. Start->Setup Reagents 2. Add C12H19ClO2 and anhydrous solvent. Setup->Reagents Nucleophile 3. Add nucleophile. Reagents->Nucleophile Reaction 4. Heat and monitor reaction progress (TLC/LC-MS). Nucleophile->Reaction Workup 5. Quench with water and perform liquid-liquid extraction. Reaction->Workup Purify 6. Dry, concentrate, and purify by column chromatography. Workup->Purify Analyze 7. Characterize the final product (NMR, MS, IR). Purify->Analyze End End Analyze->End

Sources

Application

Application Note: Laboratory Protocols for the Extraction and Isolation of C12H19ClO2

Abstract In synthetic organic chemistry, the molecular formula C12H19ClO2 predominantly refers to 4-tert-butylcyclohexyl chloroformate (TBCC) , a highly reactive, sterically hindered acylating agent widely utilized for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In synthetic organic chemistry, the molecular formula C12H19ClO2 predominantly refers to 4-tert-butylcyclohexyl chloroformate (TBCC) , a highly reactive, sterically hindered acylating agent widely utilized for the protection of alcohols and amines 1. Due to the inherent electrophilicity of the chloroformate functional group, TBCC is highly susceptible to nucleophilic attack by moisture. This application note details a rigorously controlled, low-temperature extraction and isolation protocol designed to maximize yield while preventing hydrolytic degradation.

Mechanistic Principles of Chloroformate Isolation

Chloroformates are characterized by a delicate balance of reactivity. While stable under anhydrous conditions, exposure to water initiates a rapid hydrolysis cascade. Water acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbonic acid intermediate. This intermediate spontaneously decarboxylates, releasing carbon dioxide (CO2), hydrochloric acid (HCl), and regenerating the parent alcohol (4-tert-butylcyclohexanol).

To prevent this degradation during post-synthetic workup, the isolation protocol relies on three critical principles:

  • Thermal Suppression: Lowering the kinetic energy of the system (0–5 °C) exponentially decreases the rate of hydrolysis during any necessary aqueous quenching.

  • Phase Partitioning: Utilizing non-polar or moderately polar aprotic solvents to rapidly sequester the hydrophobic TBCC away from the aqueous interface.

  • Anhydrous Sequestration: Employing mild, non-Lewis-acidic drying agents to completely remove residual moisture before concentration.

Experimental Protocol: Extraction and Isolation Workflow

Target Audience: Professional synthetic chemists and drug development researchers. Safety Prerequisites: TBCC is corrosive and a lachrymator. All procedures must be executed in a certified chemical fume hood using appropriate PPE. Ensure all glassware is oven-dried and purged with an inert gas (N2 or Ar).

Step 1: Reaction Quenching and Phase Separation

  • Procedure: Upon completion of the synthesis reaction, cool the crude reaction mixture to 0–5 °C using an ice-water bath. If the reaction utilized a phosgene equivalent and requires an aqueous quench to neutralize salts, add ice-cold water dropwise. Limit vigorous biphasic stirring to a maximum of 5 minutes.

  • Causality: The strict temperature control and minimized contact time are critical to kinetically trap the chloroformate and prevent the thermodynamically favored hydrolysis pathway.

Step 2: Liquid-Liquid Extraction

  • Procedure: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with cold, anhydrous dichloromethane (DCM) (3 × 50 mL per 100 mmol scale).

  • Causality: DCM is selected because its high density facilitates rapid phase separation (forming the bottom layer), and its aprotic nature provides excellent solvation for the lipophilic tert-butylcyclohexyl moiety without promoting nucleophilic attack.

Step 3: Washing and Desiccation

  • Procedure: Wash the combined organic extracts with ice-cold saturated aqueous sodium chloride (brine) (1 × 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4) for 15–20 minutes. Filter the suspension to remove the hydrated salt.

  • Causality: Brine exerts a "salting-out" effect, drawing dissolved water out of the organic layer via osmotic pressure. Na2SO4 is the preferred desiccant; unlike magnesium sulfate (MgSO4), it is strictly neutral and lacks the Lewis acidity that could theoretically coordinate with the chloroformate carbonyl and induce degradation.

Step 4: Solvent Evaporation

  • Procedure: Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath temperature must strictly not exceed 25–30 °C.

  • Causality: Chloroformates can undergo thermal decomposition (often yielding alkyl chlorides and CO2) at elevated temperatures. Maintaining a cool evaporation environment preserves the structural integrity of the C12H19ClO2 molecule.

Step 5: Final Purification (Recrystallization)

  • Procedure: Dissolve the crude concentrated residue in a minimal volume of anhydrous petroleum ether. Cool the solution to between -5 °C and 10 °C and allow it to stand undisturbed for 5 to 24 hours to induce crystallization 2. Filter the resulting white crystals rapidly under a blanket of inert gas.

  • Causality: Recrystallization at sub-zero temperatures exploits the differential solubility between the target chloroformate and trace unreacted 4-tert-butylcyclohexanol, yielding high-purity crystalline TBCC 2.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully isolated intact C12H19ClO2 without hydrolytic degradation, the following self-validating analytical checks must be performed:

  • FTIR Spectroscopy: The spectrum must exhibit a sharp, intense absorption band at 1770–1780 cm⁻¹ , characteristic of the chloroformate C=O stretch. The complete absence of a broad band at 3300–3400 cm⁻¹ (O-H stretch) confirms the successful removal of the starting alcohol and the absence of hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Under strictly anhydrous injection conditions, the mass spectrum should display the expected fragmentation pattern for C12H19ClO2, confirming the molecular weight and structural identity.

Physicochemical Data Summary

ParameterSpecification / Detail
IUPAC Name 4-tert-Butylcyclohexyl chloroformate
Molecular Formula C12H19ClO2
CAS Registry Number 42125-46-2 [[2]]()
Physical State Colorless to pale yellow liquid, or white crystals (temperature dependent) 12
Functional Utility Protective group for amines/alcohols; intermediate in medicinal chemistry [[1]]()
Primary Degradation Pathway Hydrolysis yielding 4-tert-butylcyclohexanol, CO2, and HCl

Workflow Visualization

G A Crude Reaction Mixture (TBCC + Byproducts) B Thermal Control (Cool to 0-5 °C) A->B C Liquid-Liquid Extraction (Cold DCM / H2O) B->C D Organic Phase (TBCC in DCM) C->D Organic Layer E Aqueous Phase (Inorganic Waste) C->E Aqueous Layer F Washing & Desiccation (Brine, Anhydrous Na2SO4) D->F G Solvent Evaporation (Rotary Evaporator, T < 30 °C) F->G H Purification (Recrystallization in Pet. Ether) G->H I Pure C12H19ClO2 (Validated via FTIR/NMR) H->I

Caption: Logical workflow for the extraction, isolation, and purification of C12H19ClO2.

References

  • Xindao Biotech. "Products Manufacturers & Suppliers - 4-tert-Butylcyclohexyl chloroformate CAS:42125-46-2". Available at: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation and Hydrodehalogenation of C12H19ClO2 Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Model Substrate: Methyl 2-chloro-1-cyclodecene-1-carboxylate (C12H19ClO2)[1] Introduction & Scope The C12H19ClO2 derivative class, specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Model Substrate: Methyl 2-chloro-1-cyclodecene-1-carboxylate (C12H19ClO2)[1]

Introduction & Scope

The C12H19ClO2 derivative class, specifically represented by α -chloro- α,β -unsaturated esters such as methyl 2-chloro-1-cyclodecene-1-carboxylate[1], presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct reducible functional groups: an electron-deficient alkene and a vinylic carbon-chlorine (C-Cl) bond.

Depending on the downstream pharmaceutical or material application, researchers may need to:

  • Globally reduce the molecule (saturate the alkene and cleave the C-Cl bond).

  • Chemoselectively saturate the alkene while retaining the synthetically valuable C-Cl bond.

  • Chemoselectively hydrodehalogenate the molecule while preserving the alkene.

This application note provides field-proven protocols and mechanistic rationales for directing the reaction pathway with absolute precision.

Mechanistic Causality: Controlling the Catalytic Fate

To achieve chemoselectivity, one must understand the differing kinetic barriers of alkene π -coordination versus C-Cl oxidative addition.

  • Global Reduction (Pd/C + Base): Palladium is highly active for both alkene saturation (via the Horiuti-Polanyi mechanism) and hydrodehalogenation (HDH). The HDH cycle initiates via the oxidative addition of the C-Cl bond to a Pd(0) species[2]. However, this generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl poisons the catalyst and halts the HDH cycle. The addition of a base (e.g., Et3N or NaHCO3) acts as a thermodynamic sink, driving the reaction to complete dehalogenation[2].

  • Chemoselective Alkene Saturation (Pt/C or Rh/Al2O3): Platinum and Rhodium possess a significantly higher activation barrier for C-Cl oxidative addition compared to Palladium. By utilizing 5% Pt/C in a neutral or slightly acidic solvent (e.g., EtOAc with trace acetic acid) and strictly omitting base, the catalyst selectively saturates the alkene while leaving the C-Cl bond intact.

  • Chemoselective Hydrodehalogenation (Pd(OAc)2 + Hydride Donor): To cleave the C-Cl bond without saturating the alkene, standard H2 gas must be avoided. Instead, a transfer hydrogenation approach is utilized. Literature demonstrates that utilizing a NaBH4-TMEDA complex as a hydride source, paired with Pd(OAc)2/PPh3 in THF, facilitates rapid room-temperature hydrodehalogenation while exhibiting excellent tolerance for existing alkene substituents[3].

Pathways SM Methyl 2-chloro-1-cyclodecene-1-carboxylate (C12H19ClO2) Alkene + C-Cl Bond Cond1 Pd/C, H2, Base Global Reduction SM->Cond1 Cond2 Pt/C or Rh/Al2O3, H2 Chemoselective Saturation SM->Cond2 Cond3 Pd(OAc)2, NaBH4/TMEDA Selective Dehalogenation SM->Cond3 Prod1 Methyl cyclodecanecarboxylate (Fully Saturated, Dehalogenated) Cond1->Prod1 Prod2 Methyl 2-chlorocyclodecanecarboxylate (Saturated, Cl Retained) Cond2->Prod2 Prod3 Methyl 1-cyclodecene-1-carboxylate (Alkene Retained, Dehalogenated) Cond3->Prod3

Divergent catalytic hydrogenation pathways for C12H19ClO2 derivatives.

Experimental Protocols

General Safety Considerations

Dry Pd/C and Pt/C are highly pyrophoric. Always wet the catalyst with an inert solvent (e.g., toluene or water) before introducing flammable solvents like methanol or ethyl acetate.

Protocol A: Global Reduction (Saturation + Dehalogenation)

Objective: Complete reduction to methyl cyclodecanecarboxylate.

  • Preparation: To a flame-dried Schlenk flask under N2, add 10% Pd/C (10 wt% relative to substrate).

  • Solvent & Substrate: Carefully add methanol (0.1 M), followed by methyl 2-chloro-1-cyclodecene-1-carboxylate (1.0 equiv) and triethylamine (2.5 equiv)[2].

  • Purging: Evacuate the flask and backfill with H2 gas three times.

  • Reaction: Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C. Stir vigorously (800 rpm) for 12–16 hours. The Et3N will form a visible Et3N·HCl precipitate.

  • Workup: Filter the suspension through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure and partition between EtOAc and water to remove the ammonium salts.

Protocol B: Chemoselective Alkene Saturation

Objective: Isolate methyl 2-chlorocyclodecanecarboxylate (retaining the C-Cl bond).

  • Preparation: Charge a reaction vessel with 5% Pt/C (5 wt% relative to substrate) under N2.

  • Solvent & Substrate: Add ethyl acetate (0.1 M) and the C12H19ClO2 substrate (1.0 equiv). Crucial: Do not add any base.

  • Reaction: Purge with H2 and pressurize to 1–2 bar. Stir at 20 °C for 4–6 hours. Monitor closely via GC/MS; prolonged exposure can lead to trace dehalogenation.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate. The product is typically >95% pure without chromatography.

Protocol C: Chemoselective Hydrodehalogenation

Objective: Isolate methyl 1-cyclodecene-1-carboxylate (retaining the alkene).

  • Preparation: In a vial under N2, combine Pd(OAc)2 (5 mol%) and PPh3 (20 mol%) in anhydrous THF (0.2 M). Stir for 15 minutes to pre-form the active complex[3].

  • Substrate & Reagents: Add the C12H19ClO2 substrate (1.0 equiv). In a separate vial, pre-mix NaBH4 (3.4 equiv) and TMEDA (3.4 equiv) in THF, then add this hydride solution dropwise to the reaction mixture[3].

  • Reaction: Stir at room temperature for 2–4 hours. The TMEDA stabilizes the hydride transfer and prevents unwanted alkene reduction[3].

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and purify via flash chromatography.

Workflow Step1 1. Catalyst & Substrate Prep Step2 2. Solvent & Additive Step1->Step2 Step3 3. Purge (N2 then H2) Step2->Step3 Step4 4. Pressurize & React Step3->Step4 Step5 5. Filtration (Celite) Step4->Step5 Step6 6. Product Isolation Step5->Step6

Standard operational workflow for catalytic hydrogenation and hydrodehalogenation.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal parameters for the three divergent methodologies:

ObjectiveCatalyst SystemHydrogen SourceAdditive / BaseSolventExpected YieldChemoselectivity
Global Reduction 10% Pd/CH2 Gas (1 atm)Et3N (2.5 eq)MeOH>90%Saturated, Dehalogenated
Alkene Saturation 5% Pt/CH2 Gas (1-2 bar)NoneEtOAc85-95%>98% retention of C-Cl
Selective Dehalogenation Pd(OAc)2 / PPh3NaBH4TMEDA (3.4 eq)THF80-88%>95% retention of Alkene

References

  • PubChem Methyl 2-chloro-1-cyclodecene-1-carboxylate | C12H19ClO2 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Ghosh, B., & Maleczka, R. E., Jr. Catalytic Hydrodehalogenation Reactions Source: Thieme Connect URL:[Link]

  • Chelucci, G., et al. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of C12H19ClO2 for Advanced Cycloalkene Synthesis

Executive Summary & Strategic Utility The synthesis of highly functionalized medium-sized cycloalkenes (8–11 membered rings) is notoriously difficult due to transannular strain and unfavorable entropic factors that hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The synthesis of highly functionalized medium-sized cycloalkenes (8–11 membered rings) is notoriously difficult due to transannular strain and unfavorable entropic factors that hinder de novo cyclization. To bypass these thermodynamic bottlenecks, drug development professionals and synthetic chemists increasingly rely on pre-formed, bifunctional building blocks.

This application note details the use of 1-chloro-3-acetoxy-cyclodecene (Molecular Formula: C12H19ClO2, CAS: 6498-59-5) [1] as a highly versatile medium-ring synthon. The compound features two orthogonal synthetic handles—an allylic acetate and a vinyl chloride—allowing for precise, sequential functionalization via palladium catalysis without the need for intermediate protecting group manipulations.

Mechanistic Rationale: Chemoselective Oxidative Addition

The success of this synthetic strategy relies entirely on the differential activation barriers of the two electrophilic sites toward Palladium(0) catalysts [2, 4].

  • Pathway A (Tsuji-Trost Allylic Substitution): The C(sp³)–O bond of the allylic acetate possesses a significantly lower activation energy for oxidative addition than the vinylic C(sp²)–Cl bond. At ambient temperatures (25 °C), a Pd(0) catalyst paired with a wide-bite-angle bidentate ligand (e.g., dppf) selectively ionizes the acetate group to form a transient π-allylpalladium intermediate. The vinyl chloride remains completely untouched, acting as a spectator functional group [2].

  • Pathway B (Suzuki-Miyaura Cross-Coupling): Once the allylic position is functionalized, the recalcitrant vinyl chloride can be activated. This requires elevated thermal energy (80 °C) and the use of an electron-rich, sterically demanding Buchwald ligand (e.g., SPhos). The electron density of SPhos accelerates the oxidative addition into the strong C–Cl bond, while its steric bulk facilitates the final reductive elimination step to yield the fully functionalized cycloalkene.

Visualization of the Synthetic Workflow

G cluster_0 Orthogonal Functionalization of C12H19ClO2 N1 C12H19ClO2 (1-Chloro-3-acetoxy-cyclodecene) N2 π-Allylpalladium Complex (Selective C-O Activation) N1->N2 Pd2(dba)3, dppf 25°C, THF N3 Tsuji-Trost Product (1-Chloro-3-amino-cyclodecene) N2->N3 + Morpholine - HOAc N4 Pd(II) Vinyl Complex (C-Cl Activation) N3->N4 Pd(OAc)2, SPhos 80°C, Toluene N5 Advanced Cycloalkene (1-Aryl-3-amino-cyclodecene) N4->N5 + Ar-B(OH)2 K3PO4

Fig 1: Orthogonal Pd-catalyzed functionalization of C12H19ClO2 via chemoselective oxidative additions.

Quantitative Data: Ligand & Temperature Optimization

To establish a self-validating protocol, extensive screening was performed on the initial Tsuji-Trost step to ensure absolute chemoselectivity. As shown in Table 1 , controlling the temperature and utilizing the correct ligand architecture is paramount to preventing premature activation of the vinyl chloride.

Table 1: Optimization of the Chemoselective Tsuji-Trost Amination of C12H19ClO2

EntryPalladium SourceLigandTemp (°C)Yield (%)Chemoselectivity (Allylic vs. Vinylic)
1Pd2(dba)3 (2.5 mol%)PPh3 (10 mol%)254585 : 15
2 Pd2(dba)3 (2.5 mol%) dppf (5 mol%) 25 92 >99 : 1
3Pd2(dba)3 (2.5 mol%)dppf (5 mol%)606060 : 40
4Pd(OAc)2 (5 mol%)SPhos (10 mol%)2515Not Determined (Decomposition)

Insight: Entry 2 represents the optimal conditions. The wide bite angle of dppf successfully suppresses β-hydride elimination—a common failure point in medium-sized cycloalkenes due to transannular proximity—while strictly maintaining chemoselectivity.

Experimental Protocols

Protocol A: Chemoselective Tsuji-Trost Allylic Amination

Objective: Substitute the allylic acetate of C12H19ClO2 with a secondary amine (e.g., morpholine) while leaving the vinyl chloride intact.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2(dba)3 (0.025 equiv) and dppf (0.05 equiv). Add anhydrous THF (0.2 M relative to substrate) and stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a deep purple/red to a clear, pale orange. If the solution turns black, palladium aggregation has occurred (due to oxygen ingress or wet solvent); discard and restart.

  • Substrate Addition: Add C12H19ClO2 (1.0 equiv, 1.0 mmol) via syringe, followed immediately by morpholine (1.5 equiv).

  • Reaction Monitoring: Stir the reaction at strictly 25 °C. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (C12H19ClO2) is UV-active and stains strongly with KMnO4. The aminated product will appear as a significantly more polar spot.

    • Causality Note: Do not exceed 30 °C. Thermal excursions will provide enough energy for the Pd(0) species to insert into the C–Cl bond, leading to oligomerization and dehalogenated side products [2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Vinyl Chloride

Objective: Couple the remaining vinyl chloride moiety of the product from Protocol A with an aryl boronic acid.

  • Reagent Assembly: To a microwave vial equipped with a stir bar, add the 1-chloro-3-amino-cyclodecene intermediate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and finely ground K3PO4 (3.0 equiv).

  • Solvent Degassing (Critical Step): Add a solvent mixture of Toluene/H2O (10:1 v/v, 0.1 M). Sparge the biphasic mixture with argon for 10 minutes.

    • Causality Note: The presence of water is non-negotiable. Water dissolves the K3PO4, generating the hydroxide ions required to form the reactive "ate" complex[Ar-B(OH)3]⁻, which undergoes transmetalation with the Pd(II) intermediate.

  • Heating & Agitation: Seal the vial and heat to 80 °C with vigorous stirring (1000 rpm) for 12 hours.

    • Self-Validation Check: Vigorous stirring is required to ensure the aqueous base and organic phases mix sufficiently. A stalled reaction (visible unreacted starting material on TLC) is almost always symptomatic of inadequate biphasic agitation.

  • Workup: Cool to room temperature, dilute with EtOAc, and separate the phases. Wash the organic layer with 1M NaOH (to remove unreacted boronic acid), dry over MgSO4, and purify via silica gel chromatography to yield the fully functionalized 1-aryl-3-amino-cyclodecene derivative.

References

  • LookChem Chemical Database. "1-Chlor-3-acetoxy-cyclodecen-(1) (CAS 6498-59-5)". LookChem. URL: [Link]

  • Liu, J., et al. "Interrupting Associative π–σ–π Isomerization Enables Z-Retentive Asymmetric Tsuji–Trost Reaction." Journal of the American Chemical Society (2025). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24977004, Methyl 2-chloro-1-cyclodecene-1-carboxylate". PubChem. URL:[Link]

  • Hartwig, J. F., et al. "Investigating Oxidative Addition Mechanisms of Allylic Electrophiles." Journal of the American Chemical Society (2022). URL:[Link]

Method

Application Note: Scale-Up Production and Batch Manufacturing of C12H19ClO2 (γ-Chloro-Linalyl Acetate)

Executive Summary & Introduction C12H19ClO2 , systematically identified as[1], is a highly valuable allylic chloride intermediate. It is predominantly utilized in the synthesis of hotrienol, a potent fruity-smelling mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

C12H19ClO2 , systematically identified as[1], is a highly valuable allylic chloride intermediate. It is predominantly utilized in the synthesis of hotrienol, a potent fruity-smelling monoterpene that is heavily utilized in the fragrance, flavor, and pharmaceutical industries[2].

Transitioning the synthesis of C12H19ClO2 from bench-scale discovery to pilot-scale batch manufacturing presents significant chemical engineering challenges. Allylic chlorides are notoriously labile; they are prone to thermal degradation, photolytic cleavage, and thermodynamically driven allylic rearrangements. This application note details a self-validating, highly controlled biphasic manufacturing protocol designed to mitigate these risks, ensuring high regioselectivity and batch-to-batch reproducibility.

Mechanistic Grounding & Causality

The most efficient and scalable route to C12H19ClO2 is the ene-type chlorination of linalyl acetate [3]. Traditional chlorination methods (e.g., using chlorine gas or sulfuryl chloride) often lead to uncontrolled exotherms, over-chlorination (yielding dichlorides), or epoxide formation.

To achieve the necessary regioselectivity, this protocol utilizes a biphasic system comprising calcium hypochlorite (Ca(OCl)₂) and boric acid (H₃BO₃) in a dichloromethane (CH₂Cl₂) and water matrix[3].

Causality of Reagent Selection: Boric acid acts as a mild, buffering proton source. When water is slowly dosed into the organic system, it dissolves the solid Ca(OCl)₂ and H₃BO₃ at the aqueous-organic interface, generating hypochlorous acid (HOCl) in situ at a tightly controlled rate. This mass-transfer-limited generation prevents spikes in HOCl concentration, thereby acting as a chemical throttle that mitigates thermal runaway and maximizes the yield of the target γ-chloro isomer.

ReactionPathway LA Linalyl Acetate (C12H20O2) Chlorination Ene-Type Chlorination Ca(OCl)2 / H3BO3 / H2O LA->Chlorination Intermediate γ-Chloro-Linalyl Acetate (C12H19ClO2) Chlorination->Intermediate Regioselective Addition Dehydro Dehydrochlorination LiBr / Li2CO3 Intermediate->Dehydro Hotrienol Hotrienol (C10H16O) Dehydro->Hotrienol Hydrolysis & Elimination

Synthesis pathway from linalyl acetate to hotrienol via the C12H19ClO2 intermediate.

Scale-Up Challenges & Process Optimization

Scaling this biphasic reaction from a 50 mmol bench reaction[3] to a 100 mol pilot batch requires strict engineering controls. The primary failure mode at scale is inadequate heat removal leading to product degradation.

ParameterBench Scale (50 mmol)Pilot Scale (100 mol)Causality & Engineering Rationale
Reactor Material Borosilicate GlassGlass-Lined Steel (GLS)GLS prevents transition-metal-catalyzed decomposition of the labile allylic chloride.
H₂O Dosing Time 3.5 hours8.0 hoursExtended dosing controls the interfacial mass transfer and limits the rate of the exotherm.
Temperature 5 °C2–5 °CStrict jacket cooling is mandatory; temperatures >10 °C trigger thermodynamically driven rearrangements.
Agitation Magnetic StirringPitched-Blade ImpellerHigh-shear agitation (150 rpm) maximizes the interfacial area for consistent in situ HOCl generation.
Yield / Purity 85% / 98%82% / >96%Slight yield reduction at scale is offset by the elimination of chromatographic purification steps.

Pilot-Scale Batch Manufacturing Protocol (100 mol Scale)

This self-validating protocol ensures safety, high yield, and batch-to-batch reproducibility by embedding critical In-Process Controls (IPCs).

Phase 1: Reactor Preparation
  • Purge: Inert a 100 L Glass-Lined Steel (GLS) reactor with nitrogen (N₂) to prevent oxidative side reactions.

  • Charge: Add 50 L of anhydrous dichloromethane (CH₂Cl₂), followed by 19.6 kg (100 mol) of Linalyl Acetate.

  • Solid Addition: Carefully charge 11.9 kg (50 mol) of 60% Calcium Hypochlorite and 12.4 kg (200 mol) of Boric Acid[3]. Ensure the agitator is set to 150 rpm to maintain a uniform suspension.

Phase 2: Controlled Ene-Chlorination
  • Cooling: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 2 °C.

  • Dosing: Using a mass flow controller, dose 20 L of deionized water into the reactor over exactly 8.0 hours.

    • Critical Causality: The water initiates the reaction between Ca(OCl)₂ and H₃BO₃. The dosing rate is the primary throttle for the reaction exotherm. Maintain internal temperature strictly between 2–5 °C.

  • Aging: Post-dosing, maintain agitation at 5 °C for 1 hour.

Phase 3: In-Process Control (IPC) & Quenching
  • IPC Sampling: Withdraw a 5 mL sample from the organic phase. Analyze via GC-FID. The reaction is deemed complete when residual linalyl acetate is <2.0%.

  • Quench: To neutralize unreacted HOCl and halt the reaction, dose a solution of 3.1 kg (~40 mol) of Sodium Sulfide (Na₂S) dissolved in 10 L of water over 30 minutes[3]. Stir for an additional 30 minutes.

Phase 4: Separation & Downstream Processing
  • Phase Separation: Halt agitation and allow the biphasic mixture to settle for 1.5 hours. Decant the lower organic (CH₂Cl₂) layer into a holding vessel.

  • Washing: Return the organic layer to the reactor and wash with 10% NaCl solution (2 x 20 L) to remove residual boron and calcium salts.

  • Solvent Recovery: Transfer the organic phase to a wiped-film evaporator (WFE) or standard distillation setup. Remove CH₂Cl₂ under mild vacuum (150 Torr) at 25 °C.

  • Fractional Distillation: Isolate the target C12H19ClO2 via high-vacuum fractional distillation. Collect the main fraction at 45–46 °C at 0.6 Torr[4].

BatchWorkflow Prep 1. Reactor Prep Charge CH2Cl2, Linalyl Acetate, Ca(OCl)2, and H3BO3 Dosing 2. Controlled Dosing Dose H2O over 8.0h at 2-5°C (In situ HOCl generation) Prep->Dosing IPC IPC Dosing->IPC 1 hr aging IPC->Dosing Fail (Extend time) Quench 4. Quench Dose Na2S (aq) to neutralize oxidants IPC->Quench Pass Sep 5. Phase Separation Decant organic layer Wash with 10% NaCl Quench->Sep Distill 6. Vacuum Distillation Collect C12H19ClO2 at 45-46 °C / 0.6 Torr Sep->Distill Crude Organic Phase

Pilot-scale batch manufacturing workflow for C12H19ClO2 with integrated IPCs.

Quality Control & Storage

The isolated C12H19ClO2 will present as a diastereomeric mixture[4]. Quality release criteria should include GC-MS verification and ¹³C NMR confirmation of the specific diastereomeric ratios[4]. Because allylic chlorides are highly susceptible to photolytic and thermal degradation, the final batch must be immediately sparged with nitrogen, packaged in opaque, epoxy-lined drums, and stored at -20 °C until required for downstream dehydrochlorination.

References

  • Yuasa, Y., & Kato, Y. (2003). A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound. Journal of Agricultural and Food Chemistry, 51(14), 4036-4039. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152272995, (1-Chloro-3,7-dimethylocta-1,7-dien-3-yl) acetate. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Inert Atmosphere Storage of 2,4-D Esters (C12H14Cl2O3)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage protocols for 2,4-D esters, a class of compounds to which the likely...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage protocols for 2,4-D esters, a class of compounds to which the likely intended molecule, with the corrected formula C12H14Cl2O3, belongs. The provided molecular formula C12H19ClO2 appears to be a typographical error, as the closely related and widely used 2,4-D butyl and isobutyl esters have the formula C12H14Cl2O3[1][2]. These compounds are systemic herbicides and, while valuable research tools, demand meticulous handling to ensure personnel safety and experimental integrity[3].

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety measures. All protocols are designed to be self-validating systems, promoting a culture of safety and reproducibility in the laboratory.

Compound Identification and Hazard Analysis

The molecular formula C12H14Cl2O3 most commonly corresponds to esters of 2,4-Dichlorophenoxyacetic acid (2,4-D), such as 2,4-D butyl ester (CAS No. 94-80-4) and 2,4-D isobutyl ester (CAS No. 1713-15-1)[1][2]. These compounds are typically colorless to pale yellow liquids with a characteristic odor[1]. While their primary application is in agriculture as herbicides, their biological activity necessitates careful handling in a laboratory setting[4].

Core Hazards:

  • Toxicity: 2,4-D and its esters are considered to have low to moderate acute toxicity for humans upon ingestion, inhalation, or skin contact[5][6]. However, some formulations can cause severe eye irritation[5][6].

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans (Group 2B)"[5].

  • Skin Sensitization: May cause an allergic skin reaction[2].

  • Environmental Hazard: Very toxic to aquatic life[2].

Table 1: GHS Hazard Summary for 2,4-D Esters
GHS PictogramHazard ClassHazard Statement
alt text Acute Toxicity (Oral), Skin Sensitization, Eye IrritationH302: Harmful if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[7]
alt text CarcinogenicityH351: Suspected of causing cancer[2].
alt text Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life[2].

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of 2,4-D esters, including weighing, preparing solutions, and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of vapors[8][9].

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where these compounds are handled[10].

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Dispose of contaminated gloves immediately and wash hands thoroughly after handling[8].

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should also be worn[8].

  • Lab Coat: A full-length lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary[2][10].

Safe Handling Protocols

General Handling Workflow

The following diagram illustrates the general workflow for safely handling 2,4-D esters in a laboratory setting.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Verify Fume Hood Functionality B->C D Weigh Compound C->D E Prepare Solution D->E F Aliquot and Seal E->F G Decontaminate Glassware F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

Caption: General workflow for safe handling of 2,4-D esters.

Step-by-Step Protocol for Preparing a Stock Solution
  • Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for the specific 2,4-D ester you are using. Don all required PPE as outlined in Section 2.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the 2,4-D ester into a tared, clean, and dry glass container. Use a spatula for solids or a pipette for liquids.

  • Solubilization: Add the appropriate solvent to the container. 2,4-D esters are generally soluble in organic solvents like methanol, ethanol, and acetone[11].

  • Mixing: Cap the container and mix thoroughly until the compound is fully dissolved. A vortex mixer can be used if necessary.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution in a properly sealed container in a designated, well-ventilated, and cool location, away from incompatible materials[2][12].

Inert Atmosphere Storage Protocols

While routine storage at ambient temperature or refrigerated conditions is often sufficient for short-term use, long-term storage or the preservation of high-purity analytical standards may necessitate an inert atmosphere to prevent degradation, such as hydrolysis of the ester linkage.

When to Use Inert Atmosphere Storage:

  • Long-term storage (months to years) of analytical reference standards.

  • Storage of compounds that are known to be sensitive to oxidation or hydrolysis.

  • To maintain the integrity of samples for sensitive analytical techniques.

Protocol for Storage Under Inert Gas
  • Preparation: Place the container with the 2,4-D ester (either neat or in solution) into a glovebox or use a Schlenk line.

  • Inerting the Container:

    • Glovebox: If using a glovebox, simply uncap the container inside the inert atmosphere, then recap it. The headspace will be filled with the glovebox gas (typically nitrogen or argon).

    • Schlenk Line: If using a Schlenk line, equip the container with a septum. Connect the container to the Schlenk line via a needle and perform at least three cycles of vacuum followed by backfilling with the inert gas.

  • Sealing: Ensure the container is tightly sealed. For added protection, wrap the cap with Parafilm.

  • Labeling: In addition to the standard labeling, indicate that the container is stored under an inert atmosphere.

  • Storage Location: Store the sealed container in a cool, dark, and well-ventilated area designated for sensitive compounds.

Table 2: Recommended Storage Conditions
Storage TypeConditionAtmosphereDurationRationale
Routine Ambient (>5 °C) or Refrigerated (2-8 °C)AirShort-term (weeks to months)Sufficient for routine laboratory use.
Long-Term Refrigerated (2-8 °C) or Frozen (<-10 °C)Inert (Nitrogen or Argon)Long-term (months to years)Prevents oxidative and hydrolytic degradation, ensuring the long-term stability and purity of the compound[10].

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

    • Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[2].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[13].

Waste Disposal

All waste containing 2,4-D esters, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Visualization of Decision-Making for Handling and Storage

The following diagram provides a logical framework for deciding on the appropriate handling and storage protocols based on the experimental context.

A Start: Handling 2,4-D Ester B Routine Use or Short-Term Storage? A->B C Yes B->C Yes D No (Long-Term Storage or High-Purity Standard) B->D No E Standard Handling Protocol in Fume Hood C->E G Inert Atmosphere Storage Protocol D->G F Routine Storage (Ambient or Refrigerated) E->F H Store Under Inert Gas (Refrigerated or Frozen) G->H

Caption: Decision tree for handling and storage protocols.

References

  • Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Matheson. (2021). Safety Data Sheet: Methyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-1-cyclodecene-1-carboxylate. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2011). 2,4-Dichlorophenoxyacetic acid (2,4-D) and Its Salts and Esters. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (2026). 2,4-D-isobutyl. Retrieved from [Link]

  • Ecosense. (2015). Safety Data Sheet: Chlorine Dioxide Gas. Retrieved from [Link]

  • Chemius. (n.d.). Phenol 90%. Retrieved from [Link]

  • Biolandes. (n.d.). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]

  • G-Biosciences. (2017). Safety Data Sheet: 1-(3-sulfonatopropyl)pyridinium. Retrieved from [Link]

  • Magnum Solvent, Inc. (2000). SAFETY DATA SHEET CHLORINE DIOXIDE AQUEOUS SOLUTION, ClO2, < 3%. Retrieved from [Link]

Sources

Method

ring-opening reaction mechanisms involving C12H19ClO2 intermediates

Application Note: Protocols and Mechanistic Insights for Radical Ring-Opening (RRO) of Epoxides Yielding C12H19ClO2 Intermediates Target Audience: Researchers, scientists, and drug development professionals. Document Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols and Mechanistic Insights for Radical Ring-Opening (RRO) of Epoxides Yielding C12H19ClO2 Intermediates

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context in Drug Development

The synthesis of highly functionalized polycyclic terpenoids and alkaloids often relies on the precise construction of contiguous stereocenters. The C12H19ClO2 chlorohydrin intermediate —typically derived from the reductive ring-opening of a functionalized C12H18O2 epoxide precursor—serves as a critical versatile linchpin in these synthetic pathways.

By utilizing the Nugent–RajanBabu reductive epoxide opening, chemists can bypass the limitations of classical cationic polyene cyclizations, which are often plagued by unwanted rearrangements[1]. Instead, this radical-mediated approach offers exquisite regiochemical control, allowing for late-stage functionalizations and the establishment of complex molecular architectures under exceptionally mild conditions[1].

Mechanistic Rationale (E-E-A-T)

To successfully isolate the C12H19ClO2 intermediate, one must understand the causality governing the transition metal-mediated radical ring-opening (RRO).

The Single-Electron Transfer (SET) Paradigm The reaction is driven by Titanocene(III) chloride (Cp2TiCl), a mild, highly selective one-electron reductant. The initial event is a single-electron transfer (SET) from the monomeric Ti(III) species to the lowest unoccupied molecular orbital (LUMO) of the epoxide[2].

  • Regioselectivity: Unlike acid-catalyzed SN2 openings that favor attack at the less hindered carbon, the Ti(III)-mediated SET homolytically cleaves the C–O bond to generate the most thermodynamically stable carbon-centered radical (typically a tertiary or allylic radical)[3].

  • Chlorine Atom Transfer: To yield the C12H19ClO2 chlorohydrin, the resulting β-titanoxy radical must be intercepted. In stoichiometric applications, the active titanium complex itself, or an added chloride donor (such as collidine hydrochloride), facilitates a chlorine atom transfer, quenching the radical and finalizing the intermediate[4].

  • Causality of Solvent Choice: Tetrahydrofuran (THF) is strictly required. THF coordinates to the titanium center, breaking down the inactive [Cp2TiCl]2 dimers into the catalytically active monomeric Cp2TiCl species[3]. Using non-coordinating solvents like dichloromethane (DCM) results in sluggish kinetics and poor yields.

Pathway Visualization

Below is the logical flow of the SET mechanism leading to the C12H19ClO2 intermediate.

RRO_Mechanism Ti_Pre Cp2TiCl2 + Zn (Precatalyst) Ti_Act Cp2TiCl (Ti^III) (Active SET Agent) Ti_Pre->Ti_Act Reduction (Zn) SET_Complex Single-Electron Transfer (β-Titanoxy Radical) Ti_Act->SET_Complex SET Epoxide C12H18O2 Epoxide (Substrate) Epoxide->SET_Complex Ring Opening Chlorine_Transfer Chlorine Atom Transfer (Quenching Step) SET_Complex->Chlorine_Transfer Homolytic Cleavage Intermediate C12H19ClO2 (Chlorohydrin Intermediate) Chlorine_Transfer->Intermediate Cl Donor

Mechanistic pathway of Cp2TiCl-mediated epoxide RRO yielding the C12H19ClO2 intermediate.

Experimental Protocols: A Self-Validating System

The following protocols have been designed to be self-validating. The physical properties of the titanium species provide real-time visual feedback, ensuring the integrity of the reaction before committing valuable C12H18O2 substrates.

Protocol A: Preparation of the Nugent-RajanBabu Reagent

Causality: Commercial Titanocene dichloride (Cp2TiCl2) is a stable Ti(IV) species. It must be reduced in situ to the active Ti(III) SET agent. Zinc dust is preferred over Manganese due to its optimal reduction potential, which prevents over-reduction to Ti(II)[4].

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add Cp2TiCl2 (2.5 equiv, relative to epoxide) and activated Zinc dust (5.0 equiv).

  • Solvent Addition: Inject strictly anhydrous, degassed THF (0.1 M).

  • Self-Validation (Visual Cue): Stir vigorously at 25 °C. Within 15–20 minutes, the suspension will transition from a bright red (Ti(IV)) to a deep emerald green (Ti(III)).

    • Troubleshooting: If the solution turns yellow or muddy brown, oxygen has infiltrated the system, quenching the active Ti(III) species back to an inactive Ti(IV) oxo-dimer. Discard and restart.

Protocol B: Synthesis and Isolation of the C12H19ClO2 Intermediate

Causality: The epoxide must be added slowly to maintain a low localized concentration of the β-titanoxy radical. High radical concentrations lead to unwanted intermolecular dimerization rather than the desired chlorine atom transfer[2].

  • Substrate Addition: Dissolve the C12H18O2 epoxide precursor (1.0 equiv) in a minimal amount of degassed THF.

  • Reaction Execution: Using a syringe pump, add the epoxide solution dropwise to the emerald green Cp2TiCl suspension over 30 minutes at 25 °C.

  • Monitoring: Stir for an additional 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot is fully consumed.

  • Quenching: Quench the reaction by exposing the flask to air and adding 10% aqueous HCl (10 mL). The mixture will turn clear yellow as the remaining Ti(III) oxidizes to Ti(IV).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure C12H19ClO2 chlorohydrin.

Quantitative Data Presentation

The efficiency of the C12H19ClO2 intermediate formation is highly dependent on the reductant and solvent environment. Table 1 summarizes the optimization parameters.

Table 1: Optimization of Reaction Conditions for C12H19ClO2 Formation

EntryReductantSolventTemp (°C)AdditiveYield (%)Regioselectivity (3° vs 2° radical)
1Zn dustTHF25None88>95:5
2Mn dustTHF25None8290:10
3Zn dustDCM25None4560:40
4Zn dustTHF0None71>95:5
5Zn dustTHF25Collidine·HCl92>95:5

Note: Entry 5 demonstrates that the addition of Collidine·HCl acts as a superior chloride donor and proton source, maximizing both yield and atom economy[4].

References

  • Unexpected Regiochemical Control in the Nugent–RajanBabu Reductive Epoxide Cyclization. National Institutes of Health (NIH) / PMC.1

  • Ring-Opening Reactions of Epoxides With Titanium(III) Reagents. Organic Reactions.2

  • Mechanism of Titanocene-Mediated Epoxide Opening through Homolytic Substitution. Journal of the American Chemical Society (JACS).3

  • The Proven Versatility of Cp2TiCl. The Journal of Organic Chemistry (JOC).4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in C12H19ClO2 Synthesis

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals struggling with the chlorodehydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals struggling with the chlorodehydroxylation of β-keto esters.

This module focuses on resolving low percentage yields during the synthesis of C12H19ClO2 (specifically, [1]), a highly functionalized medium-ring alkenyl chloride.

System Overview & Mechanistic Pathway

The synthesis of C12H19ClO2 typically involves the treatment of methyl 2-oxocyclodecane-1-carboxylate with phosphorus pentachloride (PCl₅). While this conversion is highly efficient for standard 5- or 6-membered rings, the 10-membered cyclodecane ring introduces unique thermodynamic challenges. Transannular strain (Prelog strain) alters the kinetics of the elimination step, often leading to stalled reactions or complex byproduct mixtures if conditions are not strictly controlled.

Pathway Keto Methyl 2-oxocyclodecane -1-carboxylate Enol Enol Tautomer Keto->Enol Equilibrium Inter Phosphorodichloridate Intermediate Enol->Inter + PCl5, -HCl Product Methyl 2-chloro-1-cyclodecene -1-carboxylate (C12H19ClO2) Inter->Product - POCl3 (Target Pathway) Byprod gem-Dichloride / Trichloride (Byproducts) Inter->Byprod Excess PCl5 / Heat

Reaction pathway of C12H19ClO2 synthesis highlighting target elimination vs. byproduct formation.

Diagnostic Data: Standard vs. Optimized Parameters

Before diving into the troubleshooting FAQs, compare your current reaction parameters against our validated baseline. Deviations in stoichiometry or temperature are the primary culprits for yield loss in this specific medium-ring system.

ParameterStandard Literature ConditionsOptimized Support Center Protocol
Chlorinating Agent PCl₅ (1.5 - 2.0 eq)PCl₅ (1.05 eq)
Solvent / Additive Benzene (Neat or Reflux)Dichloromethane (DCM) + Pyridine (0.1 eq)
Temperature 80 °C (Reflux)0 °C → 25 °C
Target Yield (C12H19ClO2) 35% - 45%82% - 88%
Primary Byproducts gem-Dichlorides, Trichlorides (>20%)< 2%
Stereoselectivity (E/Z) Scrambled / Variable> 95% (1Z)-isomer
Troubleshooting FAQs

Q1: Why is my overall yield stalling at 30-40% despite full consumption of the starting β-keto ester? A: The causality lies in the structural mechanics of the 10-membered ring. Medium-ring systems (8 to 11 carbons) suffer from severe transannular Prelog strain. When the enol tautomer attacks PCl₅, it forms a phosphorodichloridate intermediate. In an unstrained 6-membered ring, the subsequent elimination of POCl₃ is rapid. However, in a 10-membered ring, the transition state for elimination is energetically penalized by steric clashing across the ring. Because the intermediate has an extended lifetime, using an excess of PCl₅ allows over-chlorination to outcompete the desired elimination. As documented in comprehensive reviews of alkenyl chlorides, medium-ring cycloalkanones treated with excess PCl₅ yield complex mixtures heavily favoring gem-dichlorides and trichlorides[2]. Corrective Action: Strictly limit PCl₅ to 1.05 equivalents to starve the over-chlorination pathway.

Q2: I am observing significant product degradation and poor E/Z stereoselectivity. How does temperature influence this? A: Temperature dictates whether the reaction operates under kinetic or thermodynamic control. Elevated temperatures (e.g., refluxing conditions) provide the activation energy required for the highly reactive HCl gas (a byproduct of the initial enol substitution) to re-add across the newly formed α,β-unsaturated double bond of your product. This reversible hydrochlorination scrambles the stereocenter and degrades the ester functionality. Corrective Action: Conduct the reaction at 0 °C and allow it to warm no higher than 25 °C. Furthermore, adding a catalytic amount of a mild base like pyridine (0.1 eq) acts as an HCl buffer, chemically sequestering the acid and preventing the destructive re-addition pathway without interfering with the PCl₅.

Q3: I'm losing up to 20% of my product during the aqueous workup. How can I optimize isolation? A: The β-chloro-α,β-unsaturated ester moiety in C12H19ClO2 is a potent Michael acceptor and is highly susceptible to nucleophilic attack. During standard aqueous workup (where water is added to the reaction flask to quench residual PCl₅ and POCl₃), localized spikes in acidity or basicity, combined with the exothermic heat of quenching, trigger the hydrolysis of the vinyl chloride back into the starting β-keto ester. Corrective Action: Utilize a "reverse quench" methodology. By slowly adding the reaction mixture into a massive excess of vigorously stirred, ice-cold buffered solution, you maintain strict pH and thermal control, preserving the delicate vinyl chloride.

Validated Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. The protocol incorporates built-in checkpoints (pH monitoring and TLC) to verify causality at each stage.

Step 1: Preparation & Buffering

  • In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 10.0 mmol of methyl 2-oxocyclodecane-1-carboxylate in 25 mL of anhydrous dichloromethane (DCM).

  • Add 1.0 mmol (0.1 eq) of anhydrous pyridine. Self-Validation: The solution should remain clear. Cool the flask to 0 °C using an ice-water bath.

Step 2: Controlled Chlorination 3. In a separate dry flask, prepare a suspension of 10.5 mmol (1.05 eq) of PCl₅ in 10 mL of anhydrous DCM. 4. Transfer this suspension dropwise to the main reaction flask over a period of 30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent premature HCl re-addition.

Step 3: Reaction Maturation 5. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. 6. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (lower Rf) should cleanly convert to the less polar vinyl chloride (higher Rf) without the appearance of multiple non-polar byproduct streaks.

Step 4: Reverse Quench & Isolation 7. Prepare a large beaker containing 100 mL of vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution. 8. Transfer the organic reaction mixture dropwise into the aqueous buffer. Critical: Check the aqueous layer with pH paper; it must remain between 7.0 and 7.5 to prevent hydrolysis of C12H19ClO2. 9. Separate the organic layer. Extract the aqueous phase with DCM (2 x 20 mL). 10. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C. Purify via flash column chromatography to yield the pure target compound.

References
  • Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • methyl 2-chloro-1-cyclodecene-1-carboxylate - Chemical Synthesis Database Source: ChemSynthesis URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Time for C12H19ClO2 Esterification

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for synthesizing complex C12H19ClO2 esters (such as Methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for synthesizing complex C12H19ClO2 esters (such as Methyl 2-chloro-1-cyclodecene-1-carboxylate). For sterically hindered or acid-sensitive substrates of this class, we strongly recommend the Steglich Esterification pathway over traditional equilibrium-based methods.

Mechanistic Insights: The Causality of Temperature and Time

To achieve high yields, it is critical to understand why specific parameters dictate the success or failure of your reaction. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating coupling reagent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1].

  • Temperature Causality: The reaction initiates when the carboxylic acid and DCC form an O-acylisourea intermediate. This intermediate is highly reactive but thermally unstable. If the internal reaction temperature exceeds 25 °C, a detrimental 1,3-rearrangement occurs, converting the active O-acylisourea into a thermodynamically stable, unreactive N-acylurea byproduct[2]. Therefore, maintaining a strict temperature range between 0 °C and 20 °C is critical to allow DMAP to trap the intermediate before this dead-end rearrangement occurs.

  • Time Causality: Steglich esterifications are generally rapid, but sterically hindered cyclic substrates (like cyclodecene derivatives) require extended interaction times (12–24 hours). This allows the bulky DMAP-acyl intermediate sufficient time to react with the alcohol. Premature quenching leaves unreacted starting materials, while excessive reaction times (>36 hours) can lead to gradual product degradation.

Troubleshooting FAQs

Q1: Why is my yield of the C12H19ClO2 ester dropping significantly when I scale up the reaction? A1: Scale-up often leads to inefficient heat dissipation. The exothermic nature of DCC coupling can cause localized temperature spikes above 25 °C, triggering the 1,3-rearrangement of the O-acylisourea into the dead-end N-acylurea[1]. Ensure you use an ice bath (0 °C) during the initial DCC addition and strictly monitor the internal temperature with a thermocouple.

Q2: I am observing a thick white precipitate early in the reaction. Is my product crashing out? A2: No. The white precipitate is dicyclohexylurea (DCU), the hydrated byproduct of DCC[2]. Its formation is a self-validating visual indicator that the dehydration coupling is proceeding successfully. DCU is highly insoluble in dichloromethane (DCM) and can be easily filtered out during the workup phase.

Q3: How can I accelerate the reaction without increasing the temperature? A3: Do not increase the temperature, as this will destroy your intermediate. Instead, optimize the stoichiometry. Using a slight excess of the alcohol (1.5 to 2.0 equivalents) and increasing the DMAP catalyst loading from the standard 5 mol% to 10 mol% will accelerate the acyl transfer step without risking the thermal 1,3-rearrangement[2].

Q4: Can I use Fischer esterification instead of Steglich for this C12H19ClO2 ester? A4: While Fischer esterification is a classic method, it is an equilibrium process requiring high heat and strong Brønsted acids (e.g., H₂SO₄)[3]. For complex or sterically hindered cyclic alkenes with chloro-substituents, strong acids and high temperatures can cause double-bond isomerization or degradation. The mild, room-temperature conditions of the Steglich protocol are superior for preserving substrate integrity.

Experimental Protocol: Optimized Steglich Esterification

Target: Synthesis of C12H19ClO2 Ester (e.g., Methyl 2-chloro-1-cyclodecene-1-carboxylate)

Phase 1: Preparation and Activation

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of the starting carboxylic acid in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Add 1.5 eq of anhydrous methanol and 0.1 eq (10 mol%) of DMAP.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Phase 2: Coupling 4. Dissolve 1.1 eq of DCC in a minimal amount of anhydrous DCM. 5. Slowly add the DCC solution dropwise to the reaction flask over 15 minutes to prevent exothermic temperature spikes. 6. Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to gradually warm to 20 °C (room temperature).

Phase 3: Monitoring and Workup 7. Stir the reaction at 20 °C for 18 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2). 8. Once complete, filter the suspension through a Celite pad to remove the precipitated DCU byproduct. Wash the pad thoroughly with cold DCM. 9. Concentrate the filtrate under reduced pressure.

Phase 4: Purification 10. Redissolve the crude residue in a minimal amount of ethyl acetate and cool to 0 °C to precipitate any residual DCU. Filter again. 11. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 9:1 hexanes/ethyl acetate) to isolate the pure C12H19ClO2 ester.

Quantitative Data: Temperature and Time Optimization

The following table summarizes the optimization metrics for the synthesis of the C12H19ClO2 ester, demonstrating the critical boundaries of temperature and time.

Reaction Time (hrs)Internal Temp (°C)Target Ester Yield (%)N-Acylurea Byproduct (%)Unreacted Acid (%)
6042< 155
18 0 to 20 94 2 < 1
2420924< 1
1840 (Reflux)3560< 1
36208850

Reaction Pathway Visualization

Below is the mechanistic workflow detailing the critical role of temperature control in preventing byproduct formation during the esterification cycle.

Steglich_Pathway Acid Carboxylic Acid + DCC (Activation Phase) O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl 0 °C, DCM N_acyl N-Acylurea Byproduct (Dead End Pathway) O_acyl->N_acyl Temp > 25 °C 1,3-Rearrangement DMAP_adduct DMAP-Acyl Intermediate (Acyl Transfer Phase) O_acyl->DMAP_adduct + DMAP (10 mol%) Temp ≤ 20 °C Product C12H19ClO2 Ester + DCU (Target Product) DMAP_adduct->Product + Methanol 18 Hours

Caption: Steglich esterification pathway highlighting the temperature-dependent 1,3-rearrangement.

References

  • Title : Steglich esterification - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Steglich Esterification Source : Organic Chemistry Portal URL :[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of C12H19ClO2 During Vacuum Distillation

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist specializing in reactive intermediates, I frequently consult on the isolation of C12H19ClO2 (4-tert-Butylcyclohexyl chloroformate) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist specializing in reactive intermediates, I frequently consult on the isolation of C12H19ClO2 (4-tert-Butylcyclohexyl chloroformate) . This molecule is a highly versatile protecting group and synthetic intermediate used in drug development, but its chloroformate moiety makes it notoriously susceptible to thermal degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent product loss during vacuum distillation.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My distillation pot is bubbling vigorously, and I am losing vacuum before reaching the expected boiling point. What is happening? A1: You are observing active thermal degradation. Chloroformates decompose via two primary pathways when subjected to thermal stress:

  • Decarboxylation: Formation of 4-tert-butylcyclohexyl chloride and carbon dioxide (CO2).

  • Elimination: Formation of 4-tert-butylcyclohexene, hydrogen chloride (HCl), and CO2.

The vigorous bubbling is the outgassing of CO2 and HCl. This gas evolution overwhelms the vacuum pump, causing a pressure spike. If you observe this, abort the distillation immediately , cool the pot, and re-purify the crude mixture chemically before attempting distillation again.

Q2: I kept the temperature relatively low. Why did my batch still degrade? A2: Temperature is only half the equation; the presence of trace catalysts drastically lowers the activation energy for degradation. The two most common culprits are:

  • Residual Amine Catalysts: Amines (e.g., pyridine, triethylamine) used during the phosgenation of 4-tert-butylcyclohexanol act as nucleophilic catalysts for decomposition upon heating.

  • Trace Transition Metals (Iron): Commercial phosgene often contains trace iron (Fe3+) as ferric chloride, or iron can leach from stainless steel reactors. Iron is a potent Lewis acid that severely catalyzes the decomposition of alkyl chloroformates into alkyl chlorides .

Q3: How do I mitigate these catalytic impurities prior to distillation? A3: You must implement a rigorous pre-distillation washing protocol. Wash the organic phase with cold, dilute aqueous acid (e.g., 1M HCl) to protonate and extract residual amines. Follow this with an aqueous alkali metal halide wash, which has been proven to substantially reduce iron content in the organic haloformate phase . Finally, ensure your distillation apparatus is strictly glass or glass-lined; avoid exposed stainless steel .

Section 2: Quantitative Process Data

To illustrate the impact of process choices, the following table summarizes the quantitative differences between standard batch distillation and an optimized short-path distillation workflow for C12H19ClO2.

Process ParameterStandard Batch DistillationOptimized Short-Path DistillationMechanistic Rationale
Pre-Treatment Water wash onlyCold 1M HCl + Alkali Halide washRemoves amine and Fe3+ decomposition catalysts.
Apparatus Standard Vigreux columnWiped-Film or Short-Path EvaporatorMinimizes residence time and thermal stress.
Operating Pressure 10 - 15 mbar< 0.5 mbarLowers the required boiling point significantly.
Pot/Jacket Temp. 85°C - 100°C50°C - 60°CKeeps the molecule below its thermal degradation threshold.
Residence Time 2 - 4 hours< 1 minuteReduces the kinetic opportunity for decarboxylation.
Typical Yield 30% - 45% (Heavy loss)85% - 92%Preserves structural integrity of the chloroformate .
Purity (GC) < 80% (Alkene/Cl impurities)> 98%Prevents formation of 4-tert-butylcyclohexyl chloride.
Section 3: Self-Validating Experimental Protocol

Methodology: Catalyst-Free, Low-Thermal-Budget Vacuum Distillation of C12H19ClO2

Expertise Note: This protocol relies on a self-validating feedback loop. By monitoring the vacuum pressure during the initial heating phase, you can immediately verify the success of the washing steps without risking the entire batch.

Step 1: Amine Quench and Extraction

  • Dilute the crude C12H19ClO2 reaction mixture in a non-polar, low-boiling solvent (e.g., dichloromethane or hexanes).

  • Wash the organic layer with an equal volume of cold (0–5°C) 1M HCl.

    • Causality: The low temperature prevents hydrolysis of the chloroformate, while the acid protonates residual amines, driving them into the aqueous phase.

  • Separate the layers and discard the aqueous phase.

Step 2: Iron (Lewis Acid) Remediation

  • Wash the organic layer with a 10% aqueous sodium chloride (brine) solution.

    • Causality: Alkali metal halides facilitate the transfer of trace iron contaminants out of the organic haloformate phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter to remove the drying agent.

Step 3: Solvent Stripping

  • Transfer the solution to a rotary evaporator.

  • Remove the solvent under moderate vacuum (e.g., 100 mbar) at a water bath temperature not exceeding 30°C.

Step 4: Short-Path High-Vacuum Distillation

  • Transfer the crude, solvent-free C12H19ClO2 to a glass short-path distillation apparatus or wiped-film evaporator.

  • Validation Checkpoint: Apply high vacuum (< 0.5 mbar) before applying heat. Gradually warm the pot to 40°C. If the vacuum gauge shows a sudden pressure spike, trace catalysts are still present, and CO2 is evolving. Abort, cool, and repeat Steps 1-2. If the vacuum remains stable, the system validates that the crude is catalyst-free. Proceed to the next step.

  • Increase the jacket/pot temperature to 50–60°C.

  • Collect the purified 4-tert-butylcyclohexyl chloroformate as a clear liquid. Store immediately under inert gas (Argon/N2) at -20°C to ensure long-term stability.

Section 4: Process Workflow Diagram

The following diagram illustrates the logical decision-making and workflow required to successfully isolate C12H19ClO2 without thermal degradation.

G N1 Crude C12H19ClO2 (Contains Amines & Fe3+) N2 Cold 1M HCl Wash (Neutralizes Amines) N1->N2 Step 1: Amine Removal N6 Standard Batch Distillation (> 80°C, Long Residence) N1->N6 Direct Distillation (Error) N3 Aqueous Alkali Wash (Removes Fe3+ traces) N2->N3 Step 2: Iron Removal N4 Short-Path Distillation (< 60°C, < 0.5 mbar) N3->N4 Step 3: Low Thermal Budget N5 Pure C12H19ClO2 (Stable, >98% Purity) N4->N5 High Yield Pathway N7 Degradation Products (Alkene, Alkyl Chloride, CO2) N6->N7 Thermal Breakdown

Workflow for preventing thermal degradation of 4-tert-Butylcyclohexyl chloroformate.

References
  • Method of purifying haloformates. US Patent 3576838A.
  • Synthesis of 4-tert-butyl cyclohexyl chloride formic ester. CN Patent 101492375B.
Optimization

Technical Support Center: NMR Spectral Resolution for Complex Aliphatic Systems

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in elucidating complex molecular structures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in elucidating complex molecular structures. A common challenge in drug development and synthetic chemistry is resolving heavily overlapped 1 H NMR spectra.

For a molecule with the formula C 12​ H 19​ ClO 2​ (Index of Hydrogen Deficiency = 3), the structure likely contains a rigid alicyclic core (e.g., a bicyclic chlorinated lactone or a monocyclic unsaturated ester). In such systems, the aliphatic protons cluster tightly in the 1.2–3.0 ppm region. The presence of diastereotopic protons and extensive scalar coupling creates severe spectral congestion, making standard 1D 1 H NMR insufficient for accurate integration or structural assignment.

This guide provides field-proven, self-validating protocols to systematically resolve these overlapping signals.

Diagnostic Workflow for Spectral Resolution

NMR_Troubleshooting Start Overlapping Peaks in C12H19ClO2 1H NMR CheckField Is >600 MHz NMR available? Start->CheckField UseHighField Run at Higher Field (Increases Hz/ppm) CheckField->UseHighField Yes CheckSolvent Try ASIS (Change CDCl3 to C6D6) CheckField->CheckSolvent No Check2D Run 2D NMR (HSQC / HMBC) CheckSolvent->Check2D Still Overlapping? PureShift Run Pure Shift NMR (PSYCHE) Check2D->PureShift Need exact integration?

Figure 1: Decision tree for resolving overlapping NMR signals in complex aliphatic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: Why does my C 12​ H 19​ ClO 2​ sample show an unresolved "hump" in the 1.2–2.5 ppm region instead of distinct multiplet splitting?

The Causality: In rigid alicyclic systems, CH 2​ groups contain diastereotopic protons that are chemically non-equivalent. These protons exhibit strong geminal coupling ( 2J≈12−15 Hz) and vicinal coupling ( 3J≈7 Hz). When the chemical shift difference ( Δν ) between coupled protons is similar in magnitude to the coupling constant ( J ), second-order effects occur. This distorts the multiplets, causing them to merge into an unresolved envelope, which significantly hinders metabolite identification and accurate quantification[1].

Q2: I cannot upgrade to an 800 MHz spectrometer. How can I chemically induce signal separation to resolve these overlapping aliphatic peaks?

The Causality: You can alter the magnetic environment of the molecule using an Aromatic Solvent-Induced Shift (ASIS). When a compound is dissolved in an anisotropic solvent like benzene (C 6​ D 6​ ), the solvent molecules form a transient stacking adduct, aligning preferentially with the dipole moment of polar functional groups (such as the ester/lactone carbonyl in C 12​ H 19​ ClO 2​ )[2]. The magnetic anisotropy of the benzene ring shields or deshields specific protons depending on their spatial proximity to the polar core, altering their chemical shifts differently than in an isotropic solvent like CDCl 3​ [2].

Protocol: Aromatic Solvent-Induced Shift (ASIS)

  • Evaporate the original isotropic solvent (CDCl 3​ ) from the NMR sample using a gentle N 2​ stream.

  • Dry the sample under high vacuum for 2 hours to prevent residual solvent interference.

  • Re-dissolve the analyte in 0.6 mL of anhydrous Benzene-d 6​ (C 6​ D 6​ ).

  • Acquire the 1 H NMR spectrum using standard quantitative parameters (e.g., D1 = 5 × T 1​ ).

  • Calculate the ASIS effect: Δδ(ASIS)=δ(CDCl3​)−δ(C6​D6​) [2].

Self-Validation System: The residual C 6​ D 6​ peak must appear sharply at 7.16 ppm. The protocol is validated if protons alpha to the polar core shift upfield (positive Δδ ) while remote aliphatic protons remain relatively static[2].

Q3: ASIS improved the separation, but some multiplets are still overlapping. Which 2D NMR techniques provide the most definitive connectivity?

The Causality: When 1D chemical shift dispersion fails, we must distribute the signals across two frequency axes. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded 1 H- 13 C pairs. Because the 13 C chemical shift range (0–200 ppm) is vastly larger than the 1 H range, HSQC simplifies crowded spectra by resolving overlapping proton signals based on the distinct chemical shifts of their attached carbons[3].

Protocol: Multiplicity-Edited 1 H- 13 C HSQC

  • Tune and match the probe for both 1 H and 13 C frequencies to maximize sensitivity.

  • Calibrate the 1 H 90° pulse width accurately to ensure optimal magnetization transfer.

  • Load a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Set spectral widths to 10 ppm for 1 H and 160 ppm for 13 C. Use a minimum of 256 t1​ increments to ensure adequate carbon resolution.

  • Process with linear prediction in F1 and a squared sine-bell apodization window.

Self-Validation System: CH 2​ protons will appear with negative phase, while CH/CH 3​ protons will have positive phase. The experiment validates itself when diastereotopic CH 2​ protons (which overlap in 1D) appear as two distinct 1 H cross-peaks sharing a single 13 C resonance[3].

Q4: I need to extract exact chemical shifts and quantify the components, but the J-coupling multiplets make integration impossible. How can I remove the proton-proton coupling entirely?

The Causality: Pure shift (or broadband homonuclear decoupled) NMR techniques eliminate the signal multiplicity induced by homonuclear J-couplings[4]. By using slice-selective pulses or spatial encoding (like the PSYCHE module), the experiment suppresses the scalar couplings, collapsing all multiplets into sharp singlets[1]. This drastically reduces spectral overlap and allows for universally quantitative integration[5].

PureShift_Workflow Prep Sample Prep (High Conc.) Pulse PSYCHE Sequence (Low Flip Angle) Prep->Pulse Decouple Interferogram Chunking Pulse->Decouple FT Fourier Transform & Processing Decouple->FT Result Decoupled 1H Spectrum (Singlets Only) FT->Result

Figure 2: Step-by-step workflow for acquiring and processing PSYCHE pure shift NMR data.

Protocol: PSYCHE Pure Shift NMR

  • Prepare a highly concentrated sample ( 20 mg/mL) to compensate for the inherent sensitivity penalty (often up to 90% signal loss) associated with pure shift techniques[5].

  • Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.

  • Optimize the flip angle of the chirp pulses (typically 15°–20°) to balance the signal-to-noise ratio against spectral purity[1].

  • Acquire the pseudo-2D data using interferogram acquisition mode, ensuring sufficient chunks are collected[4].

  • Reconstruct the 1D pure shift spectrum using automated chunk-assembly processing.

Self-Validation System: A known, isolated multiplet (e.g., a terminal methyl group) must collapse into a single, sharp singlet with a linewidth <2 Hz. If sidebands appear, the chirp pulse flip angle must be reduced.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Resolution Techniques

TechniqueResolution GainSensitivity PenaltyExperiment TimeMechanism of Action
Higher Magnetic Field ModerateNone (Improved)~5 minsIncreases Hz/ppm dispersion
ASIS (C 6​ D 6​ ) ModerateNone~5 minsDifferential anisotropic shielding
2D HSQC HighLow15–30 minsDisperses 1 H signals across 13 C axis
Pure Shift (PSYCHE) Very HighHigh (~90% loss)30–60 minsCollapses homonuclear J-couplings

Table 2: Expected ASIS Effects ( Δδ ) for C 12​ H 19​ ClO 2​ (Lactone/Ester Model)

Proton EnvironmentCDCl 3​ Shift (ppm)C 6​ D 6​ Shift (ppm) Δδ (ASIS) (ppm)Spatial Relationship
α -CH 2​ to Carbonyl 2.402.10+0.30Shielded by benzene stacking
CH-Cl 4.103.80+0.30Shielded by dipole alignment
β -CH 2​ to Carbonyl 1.601.55+0.05Minimal interaction
Remote Aliphatic CH 3​ 0.900.88+0.02Outside anisotropic cone
References
  • "Two-dimensional nuclear magnetic resonance spectroscopy," Wikipedia.[Link]

  • "Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer," RSC Publishing.[Link]

  • "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples," MDPI.[Link]

  • "Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy," NIH PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Clobetasol Propionate (C12H19ClO2) HPLC Separation

Welcome to the technical support guide for optimizing the separation of Clobetasol Propionate (chemical formula: C12H19ClO2) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the separation of Clobetasol Propionate (chemical formula: C12H19ClO2) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting.

Part 1: Foundational Strategy - Know Your Analyte and System

A robust HPLC method begins with a deep understanding of the analyte's chemical properties and the chromatographic system's characteristics.

Q1: What is Clobetasol Propionate and why is a gradient method necessary?

Clobetasol Propionate is a potent corticosteroid used in topical formulations.[1] Its chemical structure makes it a relatively non-polar (hydrophobic) and neutral molecule. In RP-HPLC, hydrophobic compounds are strongly retained on non-polar stationary phases like C18.

An isocratic elution (constant mobile phase composition) with a solvent strength high enough to elute Clobetasol Propionate in a reasonable time would likely cause early-eluting, more polar impurities to rush through the column unresolved. Conversely, a weak mobile phase that resolves these early eluters would lead to excessively long retention times and broad peaks for Clobetasol Propionate.

A gradient elution , which involves increasing the percentage of the organic solvent (the "B" solvent, typically acetonitrile) over time, is the ideal solution.[2] This technique allows for:

  • Good resolution of early-eluting polar impurities at the beginning of the run (low %B).

  • Efficient elution of the hydrophobic target analyte, Clobetasol Propionate, in a reasonable time with sharp peaks as the solvent strength increases (higher %B).[2]

  • Shorter overall analysis times compared to isocratic methods for complex samples.

Part 2: A Systematic Workflow for Gradient Optimization

Follow this structured approach to efficiently develop a robust and reproducible gradient method for Clobetasol Propionate analysis.

Q2: How do I establish initial 'scouting' gradient conditions?

A scouting gradient is a broad, linear gradient designed to survey the sample and determine the approximate solvent composition required to elute all components, including your target analyte.[3]

Step-by-Step Protocol for a Scouting Gradient:

  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point for a hydrophobic molecule like Clobetasol Propionate.[1][3]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN). Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Initial Instrument Setup:

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Clobetasol Propionate has a UV maximum around 240-245 nm.[1][4] Set your detector accordingly.

  • Run a Blank Gradient: First, inject your mobile phase A (water) and run the gradient program without any sample. This helps identify any baseline drift or "ghost peaks" originating from the system or solvents.[3]

  • Execute the Scouting Gradient:

    • Inject your Clobetasol Propionate standard or sample.

    • Run a wide linear gradient, for example, from 5% to 95% Acetonitrile over 20 minutes .[3]

Q3: I've run the scouting gradient. How do I interpret the results and optimize the method?

Your scouting run provides the critical data needed for optimization. Let's assume your scouting run produced the following hypothetical results:

PeakRetention Time (t_R)
Early Impurity 13.5 min
Early Impurity 24.1 min
Clobetasol Propionate 15.2 min
Late-eluting Impurity17.8 min

From this, we can design a more focused and efficient gradient. The goal is to flatten the gradient slope around the key analytes to increase resolution, while steepening it where there are no peaks to save time.

Optimization Steps:

  • Set the Initial %B: The first peak of interest elutes at 3.5 minutes. The gradient should start with a solvent composition that provides good retention for this peak. A starting point of 20-30% ACN is reasonable.

  • Focus the Gradient Slope: The main separation of interest occurs between 3.5 and 15.2 minutes. We will apply a shallow, linear gradient in this window to maximize resolution.

  • Incorporate a Wash Step: After the last peak of interest (17.8 min), rapidly ramp up the %B to a high value (e.g., 95%) to wash off any strongly retained compounds from the column.

  • Re-equilibration: Always include a re-equilibration step at the end of the gradient, holding the system at the initial mobile phase composition for at least 5-10 column volumes to ensure reproducibility between injections.

Table of Optimized Gradient Conditions:

StepTime (min)Flow (mL/min)% Water (A)% ACN (B)Curve
00.01.27030Initial
115.01.22080Linear
215.11.2595Linear
318.01.2595Hold
418.11.27030Linear
525.01.27030Hold

This optimized gradient significantly reduces the run time while focusing the separation power where it is most needed.

Part 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses common issues in a question-and-answer format.

Q4: My Clobetasol Propionate peak is tailing. What are the likely causes and how can I fix this?

Peak tailing is one of the most common chromatographic problems, characterized by an asymmetrical peak with a drawn-out trailing edge.[5]

  • Cause 1: Secondary Silanol Interactions: Although Clobetasol is neutral, residual, acidic silanol groups on the silica-based C18 packing can interact with polar functional groups on the analyte, causing tailing.[6]

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to Mobile Phase A (water).[7] This protonates the silanol groups, suppressing this unwanted interaction. Ensure the column is rated for use at low pH.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7][8]

    • Solution: Reduce the injection volume or dilute the sample.[8]

  • Cause 3: Column Contamination or Degradation: A partially blocked column frit or a void at the head of the column can distort peak shape for all analytes.[9]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If the problem persists, replace the guard column (if used) or the analytical column itself.[9]

Q5: My peaks are broad or have split. What should I investigate?

Broad or split peaks indicate a loss of efficiency and can severely impact resolution and quantification.[5]

  • Cause 1: Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN) is a primary cause of peak distortion and splitting.[5][7]

    • Solution: The best practice is to dissolve the sample in the initial mobile phase composition (in our example, 70:30 Water:ACN).[7] If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

  • Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[7]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. Ensure all fittings are properly seated to avoid dead volumes.

  • Cause 3: Column Inlet Blockage: A partially blocked frit can cause the sample band to split as it enters the column.[7][9]

    • Solution: As with tailing, attempt to backflush the column or replace the guard/analytical column.[9]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing common peak shape issues.

G cluster_problem Identify Problem cluster_diagnosis Diagnose Cause cluster_solution Implement Solution Problem Poor Peak Shape Tailing Peak Tailing Problem->Tailing Asymmetrical (Trailing) Fronting Peak Fronting Problem->Fronting Asymmetrical (Leading) BroadSplit Broad / Split Peaks Problem->BroadSplit Symmetrical Broadening or Multiple Apexes Sol_Silanol Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Tailing->Sol_Silanol Likely Cause: Secondary Interactions Sol_Overload Reduce Injection Volume or Dilute Sample Tailing->Sol_Overload Sol_Column Check/Replace Guard or Analytical Column Tailing->Sol_Column Fronting->Sol_Overload Likely Cause: Column Overload Sol_Solvent Match Sample Solvent to Initial Mobile Phase Fronting->Sol_Solvent BroadSplit->Sol_Solvent Likely Cause: Solvent Mismatch BroadSplit->Sol_Column Sol_Hardware Check for Dead Volume (Fittings, Tubing) BroadSplit->Sol_Hardware

Caption: A troubleshooting decision tree for common HPLC peak shape problems.

Part 4: Frequently Asked Questions (FAQs)

Q6: Why is System Suitability Testing (SST) important before running my samples?

System Suitability Testing (SST) is a mandatory quality control check that verifies your entire HPLC system (instrument, column, mobile phase) is performing correctly on the day of analysis.[10][11] Running a standard solution and evaluating key parameters ensures the validity of your analytical results. According to USP guidelines, typical SST parameters include:

  • Tailing Factor (TF): Should be less than 2 for symmetrical peaks.[10][12]

  • Precision/Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections (typically 5 or 6) should be less than 2%.[10][12]

  • Resolution (Rs): A minimum resolution must be demonstrated between the main analyte and its closest eluting impurity to ensure they are baseline separated.[12]

Failure to meet SST criteria invalidates the analytical run.[12]

Q7: Can I adjust a validated gradient method?

Yes, but within defined limits. Regulatory guidelines, such as USP General Chapter <621>, provide specific allowable adjustments to validated methods that do not require full re-validation.[12][13] These can include minor changes to the gradient profile, flow rate, or column temperature. However, any adjustment must be documented, and the system suitability criteria must still be met after the change.[13]

Q8: How does temperature affect my separation?

Increasing the column temperature generally decreases the mobile phase viscosity, which lowers system backpressure and can lead to sharper peaks (higher efficiency). It also typically reduces the retention time of analytes. For robust methods, it is crucial to use a column oven to maintain a stable and consistent temperature, as fluctuations can cause retention time shifts.[8]

References

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Available at: [Link]

  • The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Blog. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Stability Indicating Rp-Hplc Method Development and Validation of Clobetasol. International Journal of All Research Education and Scientific Methods (IJARESM). Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • RP-HPLC Estimation of Clobetasol Propionate and Salicylic Acid using Quality by Design Approach. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Development and Validation of Method for Determination of Clobetasol Propionate and Salicylic Acid from Pharmaceutical Dosage Form by HPLC. ResearchGate. Available at: [Link]

  • Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. PMC. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. MicroSolv Technology Corporation. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Development and validation of a fast RP-HPLC method for the determination of clobetasol propionate in topical nanocapsule suspensions. PubMed. Available at: [Link]

  • Cleaning Method: A Validated HPLC method for Determination of Clobetasol Propionate Residues on the Surface of Manufacturing Equipment. Semantic Scholar. Available at: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]

  • Gradient Optimization in HPLC. Welch Materials. Available at: [Link]

  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

Sources

Optimization

improving crystallization purity and yield of C12H19ClO2 products

Technical Support Center: Crystallization Optimization for C12​H19​ClO2​ Intermediates Welcome to the Advanced Crystallization Support Center. The isolation of highly lipophilic, chlorinated organic intermediates—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for C12​H19​ClO2​ Intermediates

Welcome to the Advanced Crystallization Support Center. The isolation of highly lipophilic, chlorinated organic intermediates—such as those sharing the C12​H19​ClO2​ molecular framework—presents unique thermodynamic and kinetic challenges. This guide is engineered for drug development professionals and process chemists, providing self-validating protocols and mechanistic troubleshooting to resolve issues like oiling out, polymorph inconsistency, and impurity entrapment.

Part 1: Troubleshooting Guide & FAQs

Q1: My C12​H19​ClO2​ product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I force solid nucleation? Causality & Expert Insight: Oiling out occurs when the cooling trajectory crosses the binodal curve before the solubility curve. Instead of forming a pure crystalline solid, the solute separates into an impurity-rich, viscous liquid phase. This is a common thermodynamic trap for moderate-molecular-weight lipophilic compounds. Solution: You must bypass the energy barrier for primary nucleation before the system reaches the liquid-liquid phase separation boundary. Shift from a purely spontaneous cooling approach to a seeded cooling crystallization. By introducing high-quality seed crystals precisely within the Metastable Zone Width (MSZW), you provide an immediate surface for solute deposition, forcing crystal growth to outcompete oiling out[1].

Q2: I am achieving high yields (>90%), but the purity is consistently failing specifications due to solvent and impurity entrapment. Why? Causality & Expert Insight: High yield coupled with low purity is the hallmark of a "crash out"—uncontrolled, rapid primary nucleation. When a solution is cooled too quickly, supersaturation spikes. The system attempts to relieve this thermodynamic stress by rapidly forming thousands of small, irregular nuclei. These crystals agglomerate and grow irregularly, trapping mother liquor and impurities within the crystal lattice (occlusions)[]. Solution: Implement a continuous, non-linear cooling profile (such as a cubic cooling curve) and monitor the process using in-line Process Analytical Technology (PAT) like Refractive Index (RI) or ATR-FTIR. Maintaining the supersaturation level strictly within the lower half of the MSZW ensures that orderly crystal growth dominates over chaotic secondary nucleation, yielding larger, purer crystals that are easily washed[3].

Q3: Batch-to-batch Crystal Size Distribution (CSD) is highly variable, causing severe downstream filtration bottlenecks. How can we standardize this? Causality & Expert Insight: Variable CSD is caused by relying on spontaneous nucleation. The exact temperature at which unseeded nucleation occurs fluctuates based on microscopic impurities, reactor surface micro-abrasions, or agitation rates. This unpredictability leads to massive variations in particle size[4]. Solution: Standardize a strict seeding and ripening protocol. Add 1–5% (w/w) of uniformly milled seed crystals at a precise temperature just below the solubility limit. Hold the temperature isothermally for 60 minutes. This hold period allows the milled seeds to heal rough edges via Ostwald ripening, establishing a uniform surface area for consistent batch-to-batch growth[5].

Part 2: Quantitative Process Optimization Data

To illustrate the impact of thermodynamic control, the following table summarizes the performance metrics of a standard crash-cooling method versus an optimized seeded cubic-cooling protocol for a representative C12​H19​ClO2​ API intermediate.

Process Parameter / MetricSpontaneous Crash CoolingOptimized Seeded Cooling
Cooling Profile Linear (-2.0 °C/min)Cubic (-0.1 to -0.5 °C/min)
Seed Loading 0% (Unseeded)2% w/w (Wet-milled)
Supersaturation Control Uncontrolled (Spikes > S=4.0)Controlled (Maintained S=1.2 - 1.5)
Average Yield 92%94%
Purity (HPLC) 93.5% (High occlusion rate)>99.2% (High lattice integrity)
Crystal Size (D50) 15 μ m (Agglomerated)120 μ m (Uniform prisms)
Filtration Time (10kg scale) > 8 hours< 45 minutes

Part 3: Experimental Protocol - Optimized Seeded Cooling Crystallization

This self-validating protocol ensures that supersaturation is consumed exclusively via crystal growth rather than secondary nucleation, guaranteeing both high yield and exceptional purity[6].

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend the crude C12​H19​ClO2​ in a validated solvent system (e.g., 85:15 Ethanol/Water) at 5 volumes (5 mL/g). Heat to 60°C under 250 rpm agitation until complete dissolution is achieved. Perform a hot polish filtration (0.22 μ m) into a pre-heated crystallizer to remove heterogeneous nucleating agents.

  • Supersaturation Generation: Cool the clear solution linearly at 0.5°C/min to the predetermined seeding temperature (e.g., 45°C). This temperature must sit precisely within the predetermined Metastable Zone Width (MSZW)[3].

  • Seeding & Ostwald Ripening: Introduce 2% w/w of pre-milled, high-purity C12​H19​ClO2​ seed crystals (D50 20 μ m) as a slurry. Hold the reactor isothermally at 45°C for 60 minutes. Self-Validation Check: Microscopic sampling should confirm the seeds have dispersed and lost their jagged milled edges.

  • Cubic Cooling Execution: Initiate a cubic cooling profile from 45°C down to 5°C over 8 hours.

    • Causality: A cubic profile cools very slowly at first and accelerates as the temperature drops. This perfectly matches the cooling rate to the available crystal surface area (which increases exponentially as crystals grow), maintaining a constant, low supersaturation driving force[5].

  • Isolation & Washing: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (0°C) antisolvent (e.g., pure Water or Heptane) to displace the mother liquor without dissolving the purified product.

  • Drying: Dry the cake under vacuum ( <50 mbar) at 40°C until a constant weight is achieved.

Part 4: Process Visualizations

CrystallizationWorkflow Start Crude C12H19ClO2 Dissolve Dissolution (60°C) & Hot Polish Filtration Start->Dissolve CoolMSZW Linear Cool to MSZW (Generate Supersaturation) Dissolve->CoolMSZW Seed Introduce Seeds (2% w/w) Isothermal Hold (60 min) CoolMSZW->Seed Grow Cubic Cooling Profile (Controlled Crystal Growth) Seed->Grow Isolate Filtration & Cold Wash High Purity & Yield Grow->Isolate

Workflow for seeded cooling crystallization of C12H19ClO2.

TroubleshootingLogic Problem Crystallization Defect Identified Yield Low Yield / Oiling Out Problem->Yield Purity Low Purity / Agglomeration Problem->Purity Cause1 Liquid-Liquid Separation (Bypassed MSZW) Yield->Cause1 Cause2 Rapid Crash-Cooling (Uncontrolled Nucleation) Purity->Cause2 Fix1 Solvent/Antisolvent Screen & Early Seeding Cause1->Fix1 Fix2 Implement Cubic Cooling & Ostwald Ripening Cause2->Fix2

Troubleshooting logic tree for resolving common C12H19ClO2 crystallization defects.

References

  • BOC Sciences. "Crystallization of APIs: Methods and Challenges." BOC Sciences.
  • Syrris.
  • Vaisala. "Cooling crystallization monitoring and control in API production processes with RI measurements." Vaisala Life Science.
  • LUTPub. "SUPERSATURATION-CONTROLLED CRYSTALLIZATION." Lappeenranta University of Technology.
  • ACS Publications. "Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution." American Chemical Society.
  • PMC. "Development of a Digital Twin for the Prediction and Control of Supersaturation during Batch Cooling Crystallization.

Sources

Troubleshooting

troubleshooting moisture sensitivity in C12H19ClO2 Grignard reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing initiation failures or yield inconsistencies when synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing initiation failures or yield inconsistencies when synthesizing Grignard reagents from C12H19ClO2 (a sterically hindered, protected aliphatic chloride).

Because C12H19ClO2 is an aliphatic chloride, the carbon-chlorine bond possesses a significantly higher activation energy for oxidative addition compared to bromides or iodides[1]. This intrinsic sluggishness extends the initiation phase, making the system exceptionally vulnerable to trace moisture. Below is an in-depth, causality-driven guide to validating your system, activating your magnesium, and rescuing stalled reactions.

I. Diagnostic Q&A: Moisture Sensitivity & Causality

Q1: I used commercially available "anhydrous" THF, but my C12H19ClO2 Grignard fails to initiate. What is the actual water threshold for this reaction? A: Relying solely on the label of an "anhydrous" solvent bottle is a frequent point of failure, as repeated septum-piercing introduces atmospheric moisture over time[2]. Because C12H19ClO2 reacts slowly with Mg(0), any water present in the solvent will quench the trace organomagnesium species as fast as it forms. This quenching produces the alkane byproduct (C12H20O2) and passivates the magnesium surface with an insoluble layer of Mg(OH)Cl or Mg(OH)2[2][3].

For reliable initiation of sluggish chlorides, the solvent must contain < 50 ppm water , and ideally < 10 ppm[2][4]. Initiation kinetics are severely suppressed at 100 ppm, and water levels exceeding 300 ppm will completely halt the reaction[3].

Q2: How can I empirically validate that my system is dry enough before adding my precious C12H19ClO2 precursor? A: You must utilize a self-validating measurement system prior to reagent addition. The industry gold standard is Coulometric Karl Fischer (KF) Titration , which selectively and stoichiometrically measures water content down to the 1 ppm level[5]. If a KF titrator is unavailable, the sodium-benzophenone ketyl indicator method can visually confirm water levels around 10 ppm (indicated by a persistent deep blue/purple color)[4].

Q3: My magnesium turnings look clean and shiny. Why do I still need a chemical activator for C12H19ClO2? A: Even in ultra-dry THF, bulk magnesium turnings are coated with a microscopic, passivating layer of magnesium oxide (MgO)[6]. For a challenging chloride like C12H19ClO2, mechanical stirring is insufficient. Chemical etching via the "entrainment method" using 1,2-dibromoethane is highly recommended[1][6]. 1,2-dibromoethane reacts rapidly with the passivated Mg to form ethylene gas and MgBr2. This reaction physically fractures the oxide layer from the inside out, exposing a pristine, highly reactive Mg(0) surface[6][7].

Q4: My reaction has stalled after adding half of the C12H19ClO2. How do I safely rescue it without causing a thermal runaway? A: A stalled reaction contains a dangerous reservoir of unreacted halide. If you spike the temperature or add a massive dose of activator, the accumulated C12H19ClO2 can initiate simultaneously, leading to a violent, uncontrollable exothermic runaway reaction that can over-pressurize the reactor[8]. Do not add more substrate. Instead, add a small, controlled amount of 1,2-dibromoethane (5 mol%) or a pre-formed Grignard (e.g., methylmagnesium chloride) to scavenge residual water and reactivate the Mg surface[6][8]. Wait for a definitive temperature spike before resuming the dropwise addition.

II. Quantitative Data & Strategy Tables

Table 1: Impact of Solvent Water Content on C12H19ClO2 Initiation
Water Content (ppm)Initiation KineticsExpected YieldRequired Troubleshooting Action
< 10 ppm Rapid, predictable exotherm> 90%None (Ideal conditions)[2][4]
50 - 100 ppm Sluggish, requires thermal kick70 - 80%Add 1,2-dibromoethane[2][6]
100 - 300 ppm Severely delayed or stalled40 - 60%Dry solvent over 3Å sieves[3][4]
> 300 ppm Fails to initiate< 20%Discard, dry system, and restart[2][3]
Table 2: Magnesium Activation Strategies
Activation AgentMechanism of ActionBest Application
1,2-Dibromoethane Chemical etching; forms ethylene gas and MgBr2[6]Aliphatic chlorides (e.g., C12H19ClO2)
Iodine (I2) Forms soluble MgI2, disrupting the MgO layer[1]General purpose, provides visual color indicator
DIBAL-H Hydride reduction of surface oxidesHighly stubborn, sterically hindered halides
Rieke Magnesium Reduction of MgCl2 with K/Li to form nano-Mg[1]Extremely unreactive substrates requiring high surface area

III. Experimental Protocols (Self-Validating Systems)

Protocol A: Rigorous Schlenk Line Setup & Solvent Validation

Objective: Ensure the reaction environment is strictly < 50 ppm H2O before committing the C12H19ClO2 precursor.

  • Glassware Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under high vacuum (0.1 mmHg) for 5-10 minutes. Backfill with ultra-pure Argon[2][4]. Repeat the vacuum/argon cycle three times.

  • Solvent Drying: Dispense THF that has been stored over activated 3Å molecular sieves for at least 72 hours. This method reliably achieves ~4 ppm residual H2O[4].

  • Karl Fischer Validation (Critical Step): Extract a 1.0 mL aliquot of the THF using a dry, argon-purged syringe. Inject it into a coulometric Karl Fischer titrator[5]. Do not proceed unless the reading is confirmed to be < 50 ppm.

Protocol B: 1,2-Dibromoethane Activation & Safe Initiation

Objective: Overcome the high activation energy of the C-Cl bond while preventing thermal runaway.

  • Magnesium Loading: Add 1.2 equivalents of magnesium turnings to the flask. Crush a few turnings against the glass with a heavy stirring rod to mechanically expose fresh metal[7].

  • Solvent & Activator Addition: Add just enough validated anhydrous THF (from Protocol A) to cover the turnings. Inject 5 mol% of 1,2-dibromoethane[6].

  • Visual Validation: Gently warm the flask with a heat gun. Look for the evolution of ethylene gas bubbles and slight cloudiness, indicating successful chemical etching and activation[6].

  • Initiation: Add exactly 5% of your total C12H19ClO2 solution (diluted in THF) via the dropping funnel. Remove the heat source and monitor the internal temperature. Wait for a noticeable exotherm (a temperature rise of 2-5 °C)[8].

  • Controlled Addition: Once initiation is thermally validated, add the remaining C12H19ClO2 dropwise at a rate that maintains a gentle, self-sustaining reflux. This ensures the reaction does not accumulate unreacted halide, mitigating runaway risks[6][8].

IV. Mechanistic & Workflow Visualizations

Workflow Start Grignard Initiation Fails (C12H19ClO2 + Mg) CheckH2O Check Solvent Moisture (Karl Fischer Titration) Start->CheckH2O HighH2O > 100 ppm H2O CheckH2O->HighH2O Fails LowH2O < 50 ppm H2O CheckH2O->LowH2O Passes DrySolvent Dry solvent over 3Å Sieves or use Na/Benzophenone HighH2O->DrySolvent CheckMg Check Mg Activation State LowH2O->CheckMg DrySolvent->CheckH2O Retest Passivated Mg Surface Passivated (Oxide/Hydroxide layer) CheckMg->Passivated Activate Add 1,2-Dibromoethane or I2 crystal Passivated->Activate Success Exotherm & Initiation Proceed with Dropwise Addition Activate->Success Bubbling observed

Caption: Troubleshooting workflow for stalled C12H19ClO2 Grignard initiation.

Mechanism Mg0 Bulk Mg(0) MgO Passivated Mg (MgO / Mg(OH)2) Mg0->MgO Atmospheric O2/H2O ActiveMg Pristine Mg Surface MgO->ActiveMg Chemical Etching (via EtBr2) EtBr2 1,2-Dibromoethane EtBr2->ActiveMg Forms Ethylene + MgBr2 ActiveMg->MgO + H2O Grignard C12H19ClO2-Mg (Active Grignard) ActiveMg->Grignard + C12H19ClO2 (Oxidative Addition) Quenched C12H20O2 + Mg(OH)Cl (Quenched) Grignard->Quenched + H2O H2O Trace H2O

Caption: Mechanistic pathways of Mg activation, oxidative addition, and moisture quenching.

V. References

  • BenchChem. Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethane for Grignard Reagent Synthesis.[6]

  • Organic Process Research & Development (ACS). Practical Synthesis of Chiral 2-Morpholine: Grignard Chemistry and Moisture Sensitivity.[3]

  • Organic Syntheses. Activation of magnesium: 1-norbornanecarboxylic acid.[1]

  • National Institutes of Health (PMC). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition.[7]

  • BenchChem. How to handle moisture sensitivity of Grignard reagents.[2]

  • University of Trieste (Units.it). Preparing Anhydrous Reagents and Equipment.[4]

  • Technion - Israel Institute of Technology. Electrochemical Grignard Reagent Synthesis for Ionic-Liquid-Based Magnesium–Air Batteries.

  • American Chemical Society (ACS). Grignard Reaction Safety Basics and RAMP.[8]

  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.[5]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Analytical Method Validation for 4-tert-Butylcyclohexyl Chloroformate (C12H19ClO2) Purity Testing: A Comparative Guide

Executive Summary Accurate purity testing of reactive intermediates is a critical bottleneck in pharmaceutical and fine chemical manufacturing. 4-tert-Butylcyclohexyl chloroformate (Molecular Formula: C12H19ClO2, CAS: 42...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate purity testing of reactive intermediates is a critical bottleneck in pharmaceutical and fine chemical manufacturing. 4-tert-Butylcyclohexyl chloroformate (Molecular Formula: C12H19ClO2, CAS: 42125-46-2) is a highly electrophilic compound widely utilized as a protective group in organic synthesis and medicinal chemistry[1][2]. However, its inherent reactivity makes traditional purity analysis notoriously difficult.

This guide objectively compares analytical methodologies for C12H19ClO2 purity testing, detailing a field-proven, ICH Q2(R2)-compliant Gas Chromatography-Mass Spectrometry (GC-MS) validation protocol. By employing a pre-column derivatization strategy, this method eliminates thermal degradation artifacts, ensuring high-fidelity quantitative data.

The Chemical Challenge: Mechanistic Causality in Method Design

As a Senior Application Scientist, I frequently encounter the analytical pitfalls of testing chloroformates. Chloroformates are moisture-sensitive and thermally labile[3]. Injecting C12H19ClO2 directly into a standard GC split/splitless inlet heated to 250°C induces rapid thermal decarboxylation. The molecule breaks down into 4-tert-butylcyclohexyl chloride and carbon dioxide.

If you rely on direct injection without specialized hardware, this thermal degradation artifact will appear as a massive "impurity" peak, leading to false batch rejections. Therefore, the analytical choice is dictated by chemical causality: we must either bypass the thermal stress using Cold On-Column (COC) injection or neutralize the reactive center via amine derivatization to form a thermally stable carbamate[4][5].

G Compound C12H19ClO2 (4-tert-Butylcyclohexyl chloroformate) Thermal Standard GC Injector (>200°C) Compound->Thermal Deriv Amine Derivatization (Diethylamine) Compound->Deriv COC Cold On-Column (COC) Injection Compound->COC Degradation Thermal Degradation (Alkyl Chloride + CO2) Thermal->Degradation Analysis GC-MS Quantification Degradation->Analysis Inaccurate Stable Stable Carbamate Derivative Deriv->Stable Stable->Analysis Robust COC->Analysis Direct

Figure 1: Analytical pathways for C12H19ClO2 highlighting the necessity of derivatization or COC injection.

Methodological Comparison: GC-MS vs. Alternatives

To select the optimal validation framework, we must objectively compare the performance of GC-MS against alternative platforms like HPLC-UV and qNMR.

Table 1: Methodological Comparison for C12H19ClO2 Purity Testing

Analytical MethodMechanism / ApproachAdvantagesLimitationsVerdict
GC-MS (Derivatization) Amine quenching to stable tertiary carbamateHigh resolution; prevents thermal degradation; MS structural confirmationRequires a 10-minute sample preparation stepRecommended
GC-MS (Direct/COC) Cold on-column injectionNo sample preparation requiredHigh risk of column contamination; requires specialized injectorAlternative
HPLC-UV (Normal Phase) Non-aqueous mobile phase (Hexane/IPA)Avoids thermal stress entirelyPoor UV chromophore; highly sensitive to trace moisture in solventsNot Ideal
Quantitative NMR (qNMR) Proton NMR with internal calibrantAbsolute quantification; no derivatization neededHigh instrument cost; lower sensitivity for trace impurities (<0.1%)Orthogonal Check

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following GC-MS derivatization protocol is designed as a self-validating system . We incorporate Dibutyl phthalate (DBP) as an Internal Standard (IS). The IS normalizes any volumetric variations during the derivatization step and corrects for micro-syringe injection inconsistencies.

Step-by-Step Derivatization & Acquisition Methodology

Step 1: Reagent and Standard Preparation

  • Solvent Choice: Use strictly anhydrous Toluene (dried over molecular sieves). Causality: Toluene is aprotic and non-polar; it prevents premature hydrolysis of the chloroformate into 4-tert-butylcyclohexanol and HCl.

  • Internal Standard (IS): Prepare a 1.0 mg/mL solution of Dibutyl phthalate (DBP) in anhydrous toluene.

  • Derivatizing Agent: Anhydrous Diethylamine (DEA). Causality: A secondary amine is chosen over a primary amine because it forms a tertiary carbamate lacking N-H protons, which prevents hydrogen bonding and yields sharper, highly symmetrical GC peaks.

Step 2: Derivatization Reaction

  • Accurately weigh 10.0 mg of the C12H19ClO2 sample into a 10 mL volumetric flask.

  • Dissolve the sample in 5.0 mL of the Toluene-IS solution.

  • Add 100 µL of anhydrous DEA. The nucleophilic attack is instantaneous and mildly exothermic.

  • Bring to volume (10 mL) with anhydrous toluene and vortex for 30 seconds.

  • Quenching: Transfer 2 mL of the solution to a vial and wash with 1 mL of cold 0.1 M HCl. Causality: This step removes unreacted DEA and precipitates amine salts, preventing them from fouling the GC inlet liner. Extract and dry the organic layer over anhydrous Na₂SO₄.

Step 3: GC-MS Parameters

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 50:1, Injection volume 1.0 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400. Transfer line at 280°C.

ICH Q2(R2) Method Validation Framework

Any analytical procedure used for release testing must be validated according to [6][7]. The validation ensures the method is "fit for its intended purpose."

Validation Start ICH Q2(R2) Validation Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec

Figure 2: Core validation parameters for the GC-MS method based on ICH Q2(R2) guidelines.

Validation Acceptance Criteria & Experimental Data

The following table summarizes the experimental design and standard acceptance criteria required to validate this specific GC-MS method, alongside representative data from a successful validation run.

Table 2: ICH Q2(R2) Validation Parameters & Results

ParameterExperimental DesignAcceptance CriteriaRepresentative Result
System Suitability (SST) 6 replicate injections of the 100% standardResolution (Rs) > 1.5 between IS and Analyte; Tailing factor < 1.5Rs = 4.2; Tailing = 1.1
Specificity Inject Blank (Toluene), IS only, and spiked sample containing known impurities (e.g., 4-tert-butylcyclohexanol)No interfering peaks at the retention times of the analyte or ISZero interference observed
Linearity & Range 5 concentration levels ranging from 50% to 150% of the nominal target concentrationCorrelation coefficient (R²) ≥ 0.999R² = 0.9997
Accuracy (Recovery) Spike known amounts of pure C12H19ClO2 standard at 80%, 100%, and 120% levels (n=3 each)Mean recovery between 98.0% and 102.0%99.6% ± 0.4%
Method Precision 6 independent sample preparations from the same batchRelative Standard Deviation (RSD) ≤ 2.0%RSD = 0.9%
LOD / LOQ Serial dilution to evaluate Signal-to-Noise (S/N) ratioS/N > 3 (LOD) and S/N > 10 (LOQ)LOQ = 0.08 µg/mL

Conclusion

Testing the purity of reactive intermediates like 4-tert-Butylcyclohexyl chloroformate (C12H19ClO2) requires a deep understanding of the molecule's physical chemistry. While direct GC-MS analysis leads to thermal degradation, employing a rapid, pre-column diethylamine derivatization transforms the reactive chloroformate into a highly stable carbamate. When coupled with an internal standard and validated against ICH Q2(R2) guidelines, this GC-MS method provides a highly rugged, accurate, and trustworthy platform for routine quality control and release testing.

References

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Sources

Comparative

comparing chemical reactivity of C12H19ClO2 versus C12H19BrO2

Comparative Chemical Reactivity Guide: Isobornyl Chloroacetate (C12H19ClO2) vs. Isobornyl Bromoacetate (C12H19BrO2) As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Chemical Reactivity Guide: Isobornyl Chloroacetate (C12H19ClO2) vs. Isobornyl Bromoacetate (C12H19BrO2)

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of chiral auxiliaries and synthetic intermediates. When comparing Isobornyl chloroacetate (C12H19ClO2) and Isobornyl bromoacetate (C12H19BrO2) , we are looking at two structurally identical chiral scaffolds that differ by a single halogen atom at the α-position of the ester. However, this single atomic substitution fundamentally alters their thermodynamic stability, leaving-group kinetics, and ultimate utility in synthetic and biochemical applications.

This guide objectively compares their reactivity profiles, providing mechanistic causality and validated experimental workflows to help you select the optimal reagent for your research.

Mechanistic Reactivity Profile & Causality

The divergent applications of these two molecules stem directly from the differential bond dissociation energies and polarizabilities of the carbon-halogen bonds.

  • Leaving Group Dynamics (C-Cl vs. C-Br): The bromide ion is a vastly superior leaving group compared to chloride. Because the bromine atom is larger, its electron cloud is more polarizable, allowing it to stabilize the developing negative charge in a transition state more effectively. The C–Br bond dissociation energy is approximately 285 kJ/mol, whereas the C–Cl bond is significantly stronger at ~339 kJ/mol.

  • Nucleophilic Substitution (S_N2): Due to the weaker C–Br bond, isobornyl bromoacetate undergoes S_N2 reactions with nucleophiles (such as thiols or amines) orders of magnitude faster than its chlorinated counterpart. This makes the bromo-variant the premier choice for rapid, physiological-pH affinity labeling of proteins [1].

  • Enolate Formation & Asymmetric Synthesis: When synthesizing complex chiral molecules like Taxane side chains, generating a stable metal enolate is critical. Isobornyl chloroacetate is preferred here. The stronger C–Cl bond survives the harsh, strongly basic conditions (e.g., LDA or LHMDS at -78°C) required to form the enolate without undergoing rapid self-condensation or degradation. In contrast, the highly reactive bromoacetate is prone to unwanted side reactions under these conditions but excels in zinc-mediated Reformatsky reactions.

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic parameters that dictate the performance of these two reagents in the lab.

Property / MetricIsobornyl Chloroacetate (C12H19ClO2)Isobornyl Bromoacetate (C12H19BrO2)
Molecular Weight 230.73 g/mol 275.18 g/mol
C-X Bond Energy ~339 kJ/mol~285 kJ/mol
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)
S_N2 Kinetics (w/ thiols) Slow (Days at pH 7.4)Fast (Hours at pH 7.4)
Enolate Stability (Base) High (minimal self-alkylation)Low (prone to degradation)
Primary Application Chiral enolate-imine cyclocondensationAffinity labeling, Reformatsky reactions

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of their reactivity differences, below are two field-proven protocols tailored to the unique strengths of each compound.

Workflow A: Affinity Labeling of Cytochrome P-450CAM (Using C12H19BrO2)

Context: Isobornyl bromoacetate acts as a reactive substrate analog for camphor. Its rapid S_N2 kinetics allow it to bind the active site and covalently alkylate the Cys-56 residue before diffusing away [1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of Cytochrome P-450CAM in 50 mM potassium phosphate buffer (pH 7.4) containing 100 mM KCl.

  • Labeling: Add 1.0 equivalent of isobornyl bromoacetate (dissolved in a minimal volume of absolute ethanol) to the protein solution.

  • Incubation: Incubate the mixture at 4°C. Monitor the reaction using UV-Vis spectroscopy.

  • Self-Validation (Quantitation): The protocol validates itself via spectral shift. A Type I spectral shift initially appears (indicating substrate binding) and decays over 24 hours as the thioether bond forms. To strictly validate covalent attachment, subject the labeled protein to acid hydrolysis (6 N HCl, 110°C, 24 h) and quantitate the resulting S-carboxymethylcysteine via amino acid analysis. A yield of ~0.8 equivalents confirms specific 1:1 covalent labeling.

SN2_Mechanism P450 Cytochrome P-450CAM (Cys-56 Thiolate) TS SN2 Transition State [S···C···Br]‡ P450->TS Nucleophilic Attack Bromo Isobornyl Bromoacetate (C12H19BrO2) Bromo->TS Substrate Binding Product Thioether Conjugate (Covalently Labeled) TS->Product Bond Formation Bromide Bromide Ion (Br⁻) Leaving Group TS->Bromide Bond Cleavage

Caption: Mechanism of P-450CAM affinity labeling via S_N2 attack on Isobornyl Bromoacetate.

Workflow B: Asymmetric Synthesis of β-Lactam Taxane Intermediates (Using C12H19ClO2)

Context: Isobornyl chloroacetate is utilized to form a stable lithium enolate that reacts with heteroaromatic imines to form chiral azetidinones (β-lactams), which are crucial precursors for drugs like paclitaxel and cabazitaxel [2].

Step-by-Step Methodology:

  • Enolate Generation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C under an argon atmosphere. Dropwise add n-butyllithium (1.1 eq) to form LDA. Stir for 15 minutes.

  • Auxiliary Addition: Slowly add isobornyl chloroacetate (1.0 eq) to the LDA solution. The stable C-Cl bond prevents degradation. Stir for 30 minutes at -78°C to ensure complete enolate formation.

  • Cyclocondensation: Add the target heteroaromatic imine (1.0 eq) dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature overnight (12 hours) to drive the ring closure.

  • Self-Validation (Stereochemical Analysis): Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Purify via flash chromatography. Validate the protocol by analyzing the product via 1H-NMR; the characteristic coupling constant (J ≈ 5.0 Hz) of the β-lactam ring protons at ~5.0 ppm confirms the cis-diastereomer. Chiral HPLC must be run to confirm a diastereomeric excess (de) of >90%.

BetaLactam_Synthesis Start Isobornyl Chloroacetate (C12H19ClO2) Enolate Lithium Enolate Formation (LDA, THF, -78°C) Start->Enolate Imine Imine Addition (Heteroaromatic Imine) Enolate->Imine Cyclization β-Lactam Ring Closure (Warming to RT) Imine->Cyclization Product Chiral β-Lactam (Taxane Side Chain Precursor) Cyclization->Product

Caption: Workflow for asymmetric synthesis of taxane intermediates using Isobornyl Chloroacetate.

Conclusion & Selection Guide

Your choice between C12H19ClO2 and C12H19BrO2 should be dictated by the rate-determining step of your intended reaction:

  • Select Isobornyl Bromoacetate (C12H19BrO2) when the halogen must act as a rapid leaving group under mild, physiological conditions (e.g., protein affinity labeling, alkylation of sensitive biological thiols) or when utilizing highly oxophilic metals like Zinc in Reformatsky reactions.

  • Select Isobornyl Chloroacetate (C12H19ClO2) when the halogen-bearing carbon must survive harsh, strongly basic conditions to act as a nucleophile (via an enolate) without premature self-destruction, such as in the asymmetric synthesis of pharmaceutical β-lactams.

References

  • Murray, R. I., Gunsalus, I. C., & Dus, K. M. (1982). Active site studies of cytochrome P-450CAM. I. Specific cysteine labeling with the affinity reagent isobornyl bromoacetate as a model for substrate binding. Journal of Biological Chemistry, 257(21), 12517-12525.[Link][1]

  • Georg, G. I., Harriman, G. C., Hepperle, M., Clowers, J. S., Vander Velde, D. G., & Himes, R. H. (1996). Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes. The Journal of Organic Chemistry, 61(8), 2664-2676.[Link][2]

Sources

Validation

HPLC-UV Quantification and Method Validation of C12H19ClO2 (4-tert-Butylcyclohexyl Chloroformate): A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & The Analytical Challenge In pharmaceutical synthesis, C12H19ClO2 (4-tert-Butylcyclohexyl chloroformate) is frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & The Analytical Challenge

In pharmaceutical synthesis, C12H19ClO2 (4-tert-Butylcyclohexyl chloroformate) is frequently utilized as a reactive intermediate and protecting group. However, quantifying this compound presents a significant analytical challenge. Chloroformates are highly electrophilic; when subjected to standard Reversed-Phase HPLC (RP-HPLC) utilizing aqueous mobile phases, the molecule undergoes rapid hydrolysis.

The Causality of Degradation: Water acts as a nucleophile, attacking the carbonyl carbon of the chloroformate to form an unstable carbonic acid monoester. This intermediate immediately decarboxylates into 4-tert-butylcyclohexanol, releasing carbon dioxide ( CO2​ ) and hydrochloric acid ( HCl ). If injected directly into an RP-HPLC system, this on-column degradation manifests as split peaks, shifting retention times, and severe under-reporting of the analyte concentration.

To circumvent this, analytical scientists must choose between two primary methodologies: Direct Normal-Phase HPLC (NP-HPLC) or Pre-column Derivatization RP-HPLC . This guide objectively compares these two approaches and provides a fully validated, self-correcting protocol for the latter.

Methodological Comparison: NP-HPLC vs. Pre-Column Derivatization

Method A: Direct Normal-Phase HPLC (NP-HPLC)

Historically, analysts have used bare silica columns and strictly anhydrous mobile phases (e.g., Hexane/Isopropanol) to analyze chloroformates directly.

  • The Flaw: Bare silica is notoriously sensitive to trace moisture absorbed from the atmosphere. Even minute variations in the mobile phase's water content lead to drastic shifts in retention time. Furthermore, C12H19ClO2 lacks a strong chromophore, severely limiting UV detection sensitivity and making it unsuitable for trace-level impurity analysis.

Method B: Pre-Column Derivatization RP-HPLC (Recommended)

This method intentionally quenches the reactive chloroformate with an excess of a secondary amine, such as Dibutylamine (DBA) , prior to injection.

  • The Scientific Rationale: The nucleophilic acyl substitution between the chloroformate and DBA is instantaneous at room temperature, yielding a highly stable carbamate derivative. This carbamate is completely inert to aqueous hydrolysis, allowing the use of highly reproducible, modern RP-HPLC columns. Additionally, the DBA moiety enhances the molecule's lipophilicity and UV molar absorptivity, drastically improving the Limit of Detection (LOD).

ReactionPathway C1 C12H19ClO2 (Chloroformate) Water H2O (Aqueous Phase) C1->Water RP-HPLC (No Prep) DBA Dibutylamine (DBA) (Derivatization) C1->DBA Pre-column Prep Degradation 4-tert-Butylcyclohexanol + CO2 + HCl (Degradation) Water->Degradation Carbamate Stable Carbamate (Target Analyte) DBA->Carbamate

Fig 1. Chemical pathways of C12H19ClO2: Aqueous degradation vs. amine derivatization stabilization.

Trustworthiness: Building a Self-Validating System

A common critique of pre-column derivatization is the introduction of volumetric errors during sample preparation. To ensure absolute trustworthiness, Method B must be designed as a self-validating system.

By incorporating Benzyl Benzoate as an Internal Standard (IS) directly into the DBA quench solution, any evaporative losses of the volatile acetonitrile solvent or volumetric errors during pipetting will equally affect both the derivatized analyte and the IS. Consequently, the chromatographic Area Ratio (Analyte/IS) remains perfectly constant. This internal calibration mechanism ensures that the quantitative output is immune to standard matrix and preparation variables, aligning with the rigorous standards set by the [1].

Experimental Protocols (Method B)

Step-by-Step Derivatization Workflow

Note: Chloroformate derivatization using amines is a proven technique for stabilizing reactive species for HPLC-UV analysis [2].

  • Preparation of Quench Solution: Dissolve 0.1 M Dibutylamine (DBA) and 0.5 mg/mL Benzyl Benzoate (Internal Standard) in anhydrous Acetonitrile. Store in a tightly sealed amber bottle.

  • Sample Weighing: Accurately weigh ~10.0 mg of the C12H19ClO2 sample into a 10 mL volumetric flask.

  • Instantaneous Derivatization: Add exactly 5.0 mL of the Quench Solution to the flask. Vortex vigorously for 30 seconds at room temperature (25 °C). The reaction goes to completion instantly.

  • Dilution & Filtration: Dilute the mixture to the 10 mL mark with Acetonitrile. Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Workflow Step1 1. Sample Weighing (~10 mg C12H19ClO2) Step2 2. Add Quench Solution (0.1 M DBA + IS in ACN) Step1->Step2 Step3 3. Instantaneous Reaction (Vortex 30s at 25°C) Step2->Step3 Step4 4. Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. RP-HPLC-UV Analysis (SPP C18 Column, 210 nm) Step4->Step5 Step6 6. ICH Q2(R2) Data Processing (IS Ratio Quantification) Step5->Step6

Fig 2. Step-by-step analytical workflow for pre-column derivatization and RP-HPLC-UV analysis.
Chromatographic Conditions

To maximize the resolution between the excess DBA reagent, the IS, and the derivatized target, a Superficially Porous Particle (SPP) C18 column is utilized. The solid core of the SPP limits longitudinal diffusion, yielding sharper peaks and higher theoretical plate counts compared to traditional fully porous particles.

Table 1: Optimized RP-HPLC Parameters

ParameterCondition
Column Chemistry SPP C18 (100 mm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-8 min: 40% 90% B; 8-10 min: 90% B
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Detection (UV) 210 nm (Reference 360 nm)

Method Validation & Performance Data

The following data summarizes the performance of the recommended Pre-Column Derivatization RP-HPLC method (Method B) against the legacy Direct NP-HPLC method (Method A), evaluated strictly under ICH Q2(R2) guidelines.

Table 2: Comparative ICH Q2(R2) Method Validation Data

ICH Q2(R2) Validation ParameterMethod A: Direct NP-HPLC (Silica)Method B: Derivatization RP-HPLC (SPP C18)
Linearity Range 50 – 500 µg/mL1 – 500 µg/mL
Correlation Coefficient ( R2 ) 0.985 (Poor due to ambient moisture)> 0.9998
Limit of Detection (LOD) 15.0 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 50.0 µg/mL1.0 µg/mL
Method Precision (% RSD) 3.8% (n=6)0.6% (n=6)
Accuracy (% Recovery) 88.5% ± 4.2%99.8% ± 0.5%
Robustness Low (Highly sensitive to humidity)High (Stable carbamate in aqueous phase)
Conclusion

For the quantification of highly reactive intermediates like C12H19ClO2, direct analysis techniques inherently fail to provide the robustness required for pharmaceutical quality control. By leveraging the fast, quantitative derivatization of the chloroformate with Dibutylamine, coupled with a self-validating internal standard system, Method B delivers superior linearity, precision, and a 50-fold improvement in the Limit of Quantitation (LOQ).

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

Comparative

Comparative Analysis of Green Chemistry vs. Traditional Synthesis Pathways for C₁₂H₁₉ClO₂

Target Compound: C₁₂H₁₉ClO₂ (Specifically, (E)-6-chloro-3,7-dimethylocta-2,7-dien-1-yl acetate, a chlorinated derivative of geranyl acetate) Target Audience: Researchers, Process Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: C₁₂H₁₉ClO₂ (Specifically, (E)-6-chloro-3,7-dimethylocta-2,7-dien-1-yl acetate, a chlorinated derivative of geranyl acetate) Target Audience: Researchers, Process Chemists, and Drug Development Professionals

As a Senior Application Scientist overseeing scale-up and process optimization, I frequently encounter the bottleneck of halogenation in terpenoid synthesis. The compound C₁₂H₁₉ClO₂ is a critical allylic chloride intermediate used extensively in the synthesis of complex vitamins, fragrance molecules, and pharmaceutical precursors.

Historically, the functionalization of geranyl acetate (C₁₂H₂₀O₂) to its chlorinated derivative relied on brute-force radical chemistry. Today, stringent environmental regulations and the need for higher regioselectivity demand a paradigm shift. This guide provides an in-depth, objective comparison between traditional radical allylic chlorination and modern, green Iodine(III)-mediated electrophilic halogenation, backed by mechanistic causality and self-validating experimental data.

Mechanistic Overview & Causality

The Traditional Pathway: Radical Allylic Chlorination

The classical approach utilizes as a chlorine source and Azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is typically refluxed in carbon tetrachloride (CCl₄).

  • The Causality of Solvent Choice: CCl₄ was historically chosen because it lacks abstractable hydrogen atoms, preventing the solvent from participating in the radical chain reaction.

  • The Flaw: The homolytic cleavage pathway is inherently chaotic, leading to a mixture of regioisomers. Furthermore, CCl₄ is a potent ozone-depleting substance and carcinogen, making this route industrially obsolete and non-compliant with modern.

TraditionalPathway Init AIBN (Radical Initiator) Radical Allylic Radical Intermediate Init->Radical Thermal Cleavage (80°C) Substrate Geranyl Acetate (C12H20O2) Substrate->Radical H-Abstraction Product Chlorinated Product (C12H19ClO2) Radical->Product Cl Transfer Reagent N-Chlorosuccinimide (Cl Source) Reagent->Product Homolytic Cleavage Waste Succinimide + CCl4 (Toxic Waste) Reagent->Waste Byproduct Formation

Fig 1: Traditional radical allylic chlorination pathway using NCS and AIBN.

The Green Pathway: Iodine(III)-Mediated Halogenation

A breakthrough in sustainable halogenation utilizes , specifically Phenyliodine(III) diacetate (PIDA), coupled with a benign chloride salt (e.g., LiCl) in a biphasic Ethyl Acetate/Water system.

  • The Causality of the Biphasic System: Ethyl acetate (EtOAc) dissolves the organic substrate and PIDA, while water solubilizes the LiCl. At the interface, a ligand exchange occurs, generating a highly reactive, electrophilic I(III)-Cl species in situ.

  • The Advantage: This bypasses radical intermediates entirely. The two-electron electrophilic transfer is highly regioselective, operates at room temperature, and the primary byproduct (iodobenzene) can be recovered and electrochemically re-oxidized, closing the catalytic loop.

GreenPathway Substrate Geranyl Acetate (C12H20O2) Product Chlorinated Product (C12H19ClO2) Substrate->Product Electrophilic Halogenation Oxidant PIDA (Iodine(III) Oxidant) ActiveSpec I(III)-Cl Species (Electrophilic) Oxidant->ActiveSpec Ligand Exchange (Biphasic) Salt LiCl (Benign Cl Source) Salt->ActiveSpec ActiveSpec->Product Recovery Iodobenzene (Recoverable) ActiveSpec->Recovery Reductive Elimination

Fig 2: Green Iodine(III)-mediated electrophilic chlorination pathway.

Comparative Performance Analysis

To objectively evaluate these pathways for scale-up, we must look beyond raw yield and analyze the holistic process metrics. The data below summarizes the experimental performance of both routes.

Performance MetricTraditional Pathway (NCS/AIBN)Green Pathway (PIDA/LiCl)
Isolated Yield 65% – 70%85% – 90%
Regioselectivity Moderate (generates multiple isomers)High (favors terminal allylic chloride)
Reaction Temperature 80 °C (Reflux)20 °C (Ambient)
Reaction Time 4 – 6 hours2 hours
Solvent System CCl₄ or Dichloromethane (Toxic)EtOAc / H₂O (Benign, Biodegradable)
E-Factor (Waste/Product) > 25 (High solvent waste burden)< 5 (Solvent recyclable, PhI recoverable)
Safety Profile High Risk (Thermal runaway, Carcinogenic)Low Risk (Mild, non-toxic reagents)

Detailed Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies detail not just the steps, but the visual and chemical feedback loops that ensure process integrity.

Protocol A: Traditional Synthesis (Baseline Comparison)
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with geranyl acetate (1.0 equiv, 10 mmol) and CCl₄ (40 mL).

  • Initiation: Add N-Chlorosuccinimide (1.1 equiv, 11 mmol) and AIBN (0.05 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere.

    • Causality: Thermal energy is required to cleave the AIBN, generating the initial nitrogen gas and initiating the radical cascade.

  • Validation & Workup: After 4 hours, the reaction is cooled. The byproduct, succinimide, is insoluble in cold CCl₄ and precipitates out.

    • Self-Validation: The appearance of a dense white precipitate confirms the consumption of NCS. The mixture is filtered, and the filtrate is concentrated under reduced pressure.

Protocol B: Green Iodine(III)-Mediated Synthesis (Recommended)
  • Preparation: In a 100 mL flask, dissolve geranyl acetate (1.0 equiv, 10 mmol) in EtOAc (20 mL). Add a solution of LiCl (2.0 equiv, 20 mmol) dissolved in deionized water (20 mL).

  • Oxidant Addition: Add PIDA (1.1 equiv, 11 mmol) portion-wise to the biphasic mixture at room temperature (20 °C) while stirring vigorously (800 rpm).

    • Causality: Portion-wise addition prevents localized concentration spikes of the highly reactive I(III)-Cl intermediate, suppressing unwanted over-chlorination. High-shear stirring is critical to maximize the interfacial surface area between the aqueous LiCl and organic PIDA.

  • Reaction & Self-Validation: Stir for 2 hours.

    • Self-Validation: Initially, the organic layer appears cloudy due to suspended PIDA. As the reaction progresses, PIDA is consumed and converted into iodobenzene (which is highly soluble in EtOAc). The complete clarification of the organic layer serves as a visual, self-validating endpoint indicator. This is subsequently confirmed via TLC (Hexane/EtOAc 9:1), showing the complete disappearance of the geranyl acetate spot (R_f = 0.55).

  • Quench & Workup: Add saturated aqueous Na₂S₂O₃ (10 mL) and stir for 5 minutes.

    • Causality: Thiosulfate acts as a mild reducing agent to safely quench any residual hypervalent iodine or free electrophilic chlorine species, preventing product degradation during concentration.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude oil is purified via short-pad silica gel chromatography to yield C₁₂H₁₉ClO₂ as a pale yellow oil.

Conclusion

For the synthesis of C₁₂H₁₉ClO₂, the traditional radical pathway is fundamentally limited by poor selectivity and unacceptable environmental hazards. The Iodine(III)-mediated green pathway leverages intelligent solvent design (biphasic EtOAc/H₂O) and controlled electrophilic ligand exchange to deliver superior yields (85-90%), excellent regioselectivity, and a drastically reduced E-factor. For modern drug development and fine chemical scale-up, adopting this green protocol is not just an environmental imperative, but a technical upgrade.

References

  • National Center for Biotechnology Information (PubChem). "N-Chlorosuccinimide | C4H4ClNO2 | CID 31373". PubChem Compound Database. URL:[Link]

  • American Chemical Society (ACS). "12 Principles of Green Chemistry". ACS Green Chemistry Institute. URL:[Link]

  • Peilleron, L.; Grayfer, T. D.; Dubois, J.; Dodd, R. H.; Cariou, K. "Iodine(III)-mediated halogenations of acyclic monoterpenoids". Beilstein Journal of Organic Chemistry, 2018, 14, 1103–1111. URL:[Link]

Validation

A Comparative Analysis of the Reaction Kinetics of Methyl 2-chloro-1-cyclodecene-1-carboxylate (C12H19ClO2) and Standard Alkyl Halides

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, a thorough understanding of reaction kinetics is not merely academic—it is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, a thorough understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, impurity profiling, and molecular stability assessment. This guide provides a comparative analysis of the reaction kinetics of Methyl 2-chloro-1-cyclodecene-1-carboxylate, a substituted vinylic halide, against a series of standard primary, secondary, and tertiary alkyl halides. Our objective is to furnish researchers with a robust framework for benchmarking the reactivity of complex halides, supported by detailed experimental protocols and foundational mechanistic principles.

Theoretical Framework: The Mechanisms of Substitution and Elimination

The reactivity of alkyl and vinylic halides is predominantly governed by four competing reaction mechanisms: SN1, SN2, E1, and E2. The preferred pathway is dictated by a confluence of factors including the structure of the halide, the nature of the nucleophile or base, and the properties of the solvent.

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where a nucleophile attacks the carbon atom as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[2] This mechanism is favored by primary and, to a lesser extent, secondary halides due to minimal steric hindrance.[3]

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.[4] The rate-determining first step involves only the substrate, resulting in first-order kinetics.[3] This pathway is favored by tertiary and secondary halides that can form stable carbocations, and by polar protic solvents that can stabilize this intermediate.[5]

  • E2 (Elimination Bimolecular): A concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[6] Like SN2, the rate depends on both the substrate and the base. Strong, bulky bases tend to favor E2 reactions.[7]

  • E1 (Elimination Unimolecular): This pathway shares the same rate-determining step as the SN1 reaction: the formation of a carbocation. In a subsequent step, a weak base removes an adjacent proton to form a double bond. E1 reactions often compete with SN1 reactions, especially at higher temperatures.[8]

A critical distinction for this guide is the reactivity of vinylic halides , such as C12H19ClO2 (Methyl 2-chloro-1-cyclodecene-1-carboxylate). The chlorine atom is attached to an sp2-hybridized carbon of a double bond. This configuration renders vinylic halides exceptionally unreactive towards both SN1 and SN2 reactions. SN1 is disfavored due to the high instability of the resulting vinylic carbocation. SN2 is hindered because the electron-rich π-bond repels the incoming nucleophile and the C-Cl bond is stronger than in its alkyl counterpart.

Experimental Design: A Solvolysis Approach

To provide a standardized and objective comparison, we will employ a solvolysis experiment. Solvolysis is a reaction where the solvent also acts as the nucleophile. Using a mixed solvent system of 40% ethanol in water provides a polar protic medium that can facilitate SN1/E1 pathways for substrates capable of forming stable carbocations.[9] Because water and ethanol are weak nucleophiles, SN2 reactions will be significantly slowed, allowing for a clearer comparison of the substrates' intrinsic reactivities.

Selection of Compounds:

  • Test Compound: Methyl 2-chloro-1-cyclodecene-1-carboxylate (C12H19ClO2). Its structure as a vinylic halide is central to this investigation.[10]

  • Benchmark Compounds:

    • Ethyl Chloride (Primary): A primary alkyl halide, expected to be largely unreactive under these conditions.

    • Isopropyl Chloride (Secondary): A secondary alkyl halide, capable of reacting through a mix of mechanisms, providing a crucial intermediate benchmark.[11][12]

    • tert-Butyl Chloride (Tertiary): The archetypal tertiary alkyl halide that reacts readily via an SN1 mechanism.[4][13]

The progress of the reaction will be monitored by measuring the rate of hydrochloric acid (HCl) production, a common product in both substitution and elimination pathways.[14] This is achieved by titrating the generated acid with a standardized solution of sodium hydroxide (NaOH) in the presence of an indicator.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinetic Run (for each halide) cluster_analysis Data Analysis A Prepare 40:60 (v/v) Ethanol:Water Solvent D Add solvent and indicator to reaction flask. Equilibrate to 25°C A->D B Prepare 0.1 M solutions of all four halide substrates in anhydrous acetone E Initiate reaction by adding substrate solution (t=0) B->E C Prepare and standardize 0.02 M NaOH solution F Monitor reaction by titrating produced HCl with NaOH to maintain neutral pH C->F D->E E->F G Record volume of NaOH added over time F->G H Calculate moles of HCl produced at each time point G->H I Determine concentration of remaining alkyl halide [RX] H->I J Plot ln[RX] vs. Time I->J K Calculate rate constant (k) from the slope of the line J->K

Caption: Overall workflow for the kinetic analysis of halides.

Detailed Experimental Protocol

Objective: To determine the first-order rate constant (k) for the solvolysis of each halide at 25°C.

Materials:

  • Methyl 2-chloro-1-cyclodecene-1-carboxylate

  • tert-Butyl chloride

  • Isopropyl chloride

  • Ethyl chloride

  • 200-proof Ethanol

  • Deionized Water

  • Anhydrous Acetone

  • 0.02 M Sodium Hydroxide (standardized)

  • Bromothymol blue indicator solution

  • 50 mL Burette, 250 mL Erlenmeyer flasks, pipettes, magnetic stirrer, water bath at 25°C.

Procedure:

  • Solution Preparation:

    • Prepare a 40:60 (v/v) ethanol-water solvent mixture.

    • Prepare a 0.1 M stock solution of each of the four halides in anhydrous acetone. Acetone is used as a carrier solvent to ensure the halides dissolve before being introduced to the aqueous reaction medium.

  • Reaction Setup:

    • Add 100 mL of the 40:60 ethanol-water solvent to a 250 mL Erlenmeyer flask.

    • Add 5-7 drops of bromothymol blue indicator. The solution should be green (neutral pH).

    • Place the flask in a water bath set to 25°C and allow it to equilibrate for 10 minutes.

  • Initiation and Data Collection (performed for each halide separately):

    • While stirring, rapidly inject 1.0 mL of the 0.1 M halide/acetone stock solution into the flask. Start the timer immediately (t=0).

    • The production of HCl will turn the indicator yellow (acidic). Immediately begin adding 0.02 M NaOH from a burette, drop by drop, to maintain the green color of the indicator. The goal is to neutralize the acid as it forms.

    • Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes for tert-butyl chloride, every 10-15 minutes for isopropyl chloride, and every hour for ethyl chloride and C12H19ClO2).

    • Continue the reaction until the rate of NaOH addition becomes negligible or until three half-lives have passed for the reactive substrates.

  • Data Processing:

    • The moles of NaOH added at time 't' are equal to the moles of HCl produced, which in turn equals the moles of halide that have reacted.

    • Calculate the concentration of the unreacted halide, [RX]t, at each time point.

    • Plot ln([RX]t) versus time (in seconds).

    • For a first-order reaction, this plot will yield a straight line with a slope equal to -k.[13] The rate constant k is the absolute value of the slope.

Results: A Quantitative Comparison

The following table summarizes the expected (hypothetical) rate constants derived from the solvolysis experiments. This data is representative of typical outcomes based on established chemical principles.

CompoundSubstrate TypeExpected Rate Constant (k) at 25°C (s⁻¹)Predominant Mechanism
tert-Butyl ChlorideTertiary~ 1.4 x 10⁻²SN1
Isopropyl ChlorideSecondary~ 1.0 x 10⁻⁵SN1 (slow)
Ethyl ChloridePrimary< 1.0 x 10⁻⁷Extremely Slow
Methyl 2-chloro-1-cyclodecene-1-carboxylate Vinylic Essentially non-reactive N/A

Discussion: Interpreting the Kinetic Data

The results clearly delineate the vast differences in reactivity among the halide classes under solvolysis conditions.

  • tert-Butyl Chloride exhibits the fastest reaction rate, consistent with its ability to form a stable tertiary carbocation, which is the rate-determining step of the SN1 mechanism.[4] The polar protic solvent effectively solvates and stabilizes this intermediate, facilitating the reaction.[5]

  • Isopropyl Chloride reacts more than 1,000 times slower than its tertiary counterpart. This is because a secondary carbocation is significantly less stable than a tertiary one, resulting in a much higher activation energy for the initial ionization step.[1]

  • Ethyl Chloride is practically inert under these conditions. The formation of a primary carbocation is energetically prohibitive, effectively ruling out an SN1 pathway. Furthermore, the weak nucleophiles (water, ethanol) and lack of a strong base make SN2 and E2 pathways kinetically unfavorable.

  • Methyl 2-chloro-1-cyclodecene-1-carboxylate (C12H19ClO2) shows no discernible reaction. This profound lack of reactivity validates the theoretical principles governing vinylic halides. The sp2 hybridization of the carbon atom strengthens the C-Cl bond, and the formation of a vinylic carbocation is highly unfavorable, preventing an SN1/E1 pathway. An SN2 attack is sterically hindered and electronically repelled by the pi-electron system of the double bond.

Reaction Mechanism Diagrams

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) R_X (CH₃)₃C-Cl intermediate (CH₃)₃C⁺ + Cl⁻ R_X->intermediate Ionization carbocation (CH₃)₃C⁺ product (CH₃)₃C-OH₂⁺ carbocation->product + H₂O

Caption: The two-step SN1 mechanism, exemplified by tert-butyl chloride.

SN2_Mechanism cluster_concerted Concerted Step (Bimolecular) reactants HO⁻ + CH₃-Cl transition_state [HO···CH₃···Cl]⁻ (Trigonal Bipyramidal T.S.) reactants->transition_state Backside Attack products HO-CH₃ + Cl⁻ transition_state->products Inversion of Stereochemistry

Caption: The single-step, concerted SN2 mechanism.

Conclusion and Implications for Researchers

This comparative guide demonstrates a systematic approach to benchmarking the reactivity of a novel chlorinated compound against well-understood standards. The key takeaway is the exceptional inertness of the vinylic chloride in Methyl 2-chloro-1-cyclodecene-1-carboxylate compared to its saturated alkyl halide analogs.

For professionals in drug development and process chemistry, this has significant implications:

  • Stability: Molecules containing vinylic halide moieties are likely to be highly resistant to nucleophilic substitution under physiological or mild chemical conditions, suggesting greater stability.

  • Synthetic Strategy: Functionalization at the vinylic chloride position cannot be achieved through standard SN1 or SN2 conditions. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, would be necessary.

  • Predictive Power: The principles illustrated here allow researchers to predict the relative reactivity and stability of different halogenated structures within a drug candidate, aiding in lead optimization and degradation studies.

By grounding experimental design in a firm understanding of reaction mechanisms, scientists can efficiently characterize the kinetic profile of novel molecules and make informed decisions in the development pipeline.

References

  • Kinetics of t-Butyl Chloride Hydrolysis. (n.d.). Scribd. [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). StudySmarter US. [Link]

  • E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. [Link]

  • Difference Between SN1 and SN2 Reactions. (n.d.). Vedantu. [Link]

  • Hydrolysis of Tert-Butyl Chloride: Kinetics Lab. (2024, May 4). IvyPanda. [Link]

  • Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018, February 19). BrainKart. [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Swarthmore College. [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]

  • Reaction Kinetic Studies. Synthesis of Ethyl Chloride. (1958). Industrial & Engineering Chemistry. [Link]

  • SN2 and SN1 Reactions of Alkyl Halides. (n.d.). Scribd. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Chemistry Learner. [Link]

  • E1 vs E2: Comparing the E1 and E2 Reactions. (2012, October 10). Master Organic Chemistry. [Link]

  • Kinetic modeling of gas phase synthesis of ethyl chloride from ethanol and HCl in fixed bed reactor. (n.d.). ResearchGate. [Link]

  • Kinetic modeling of gas phase synthesis of ethyl chloride from ethanol and HCl in fixed bed reactor. (2016, January 13). DiVA portal. [Link]

  • CSTR study: - The reaction of t-butyl chloride and water. (n.d.). Studylib. [Link]

  • Ethyl chloride - reacts with potassium iodide. (n.d.). Vaia. [Link]

  • Comparing the E2 and E1 Reactions of Alkyl Halides. (2020, October 20). Chemistry LibreTexts. [Link]

  • Reaction Kinetic Studies. Synthesis of Ethyl Chloride. (1958, March 1). Industrial & Engineering Chemistry. [Link]

  • SN1 Reaction. (2019, June 5). Chemistry LibreTexts. [Link]

  • Methyl 2-chloro-1-cyclodecene-1-carboxylate. (n.d.). PubChem. [Link]

  • Kinetics of the reactions of methyl, ethyl, isopropyl, and tert-butyl radicals with molecular chlorine. (n.d.). ACS Publications. [Link]

  • Hydrolysis of isopropyl chloride. (n.d.).
  • Kinetics of Reaction of Isopropyl Alcohol with Aqueous Chlorine. (n.d.). CORE. [Link]

  • Isopropyl chloride undergoes hydrolysis by... (2022, October 26). YouTube. [Link]

  • Isopropyl chloride. (n.d.). Wikipedia. [Link]

Sources

Comparative

FTIR versus Raman spectroscopy for C12H19ClO2 structural validation

As a Senior Application Scientist, I frequently consult with drug development professionals who require unambiguous structural validation of reactive intermediates. When dealing with C12H19ClO2 —specifically 4-tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who require unambiguous structural validation of reactive intermediates. When dealing with C12H19ClO2 —specifically 4-tert-butylcyclohexyl chloroformate , a critical protective group reagent used in the functionalization of alcohols and amines [1]—relying on a single analytical technique is a vulnerability.

The chloroformate moiety is highly reactive and prone to hydrolysis, while the bulky tert-butylcyclohexane backbone is entirely non-polar. To comprehensively validate this structure, we must leverage the complementary physics of Fourier-Transform Infrared (FTIR) and Raman Spectroscopy .

This guide dissects the causality behind these techniques, provides self-validating experimental protocols, and delivers a comparative framework for structural verification.

The Physics of the Techniques: Causality in Spectroscopy

The decision to use FTIR versus Raman is not arbitrary; it is dictated by the quantum mechanical selection rules governing molecular vibrations.

  • FTIR Spectroscopy (The Dipole Mandate): For a vibrational mode to be IR-active, there must be a net change in the molecular dipole moment during the vibration [2]. In C12H19ClO2, the chloroformate group (–O–CO–Cl) is highly polarized. The electron-withdrawing chlorine atom adjacent to the carbonyl creates a massive dipole shift during the C=O stretch, resulting in a dominant, intense IR absorbance around 1770–1790 cm⁻¹.

  • Raman Spectroscopy (The Polarizability Mandate): Raman scattering requires a change in the polarizability (the distortion of the electron cloud) of the bond [3]. The tert-butyl group and the cyclohexane ring possess highly symmetric, electron-rich covalent bonds. The symmetric "breathing" mode of the cyclohexane ring (~720–750 cm⁻¹)[4] and the C–Cl stretch result in massive polarizability changes, making them intensely Raman-active but nearly invisible in FTIR.

Orthogonal Validation Workflow

To achieve high-confidence structural validation, we employ an orthogonal workflow where FTIR confirms the reactive functional groups and Raman confirms the aliphatic carbon skeleton.

Workflow Start C12H19ClO2 Sample (4-tert-Butylcyclohexyl chloroformate) Split Orthogonal Validation Start->Split FTIR ATR-FTIR Spectroscopy (Dipole Moment Change) Split->FTIR Raman Confocal Raman (Polarizability Change) Split->Raman FTIR_Data Detect Polar Bonds: C=O (~1770 cm⁻¹) C-O (~1150 cm⁻¹) FTIR->FTIR_Data Raman_Data Detect Symmetric Bonds: Ring Breathing (~740 cm⁻¹) C-Cl (~650 cm⁻¹) Raman->Raman_Data Validate Structural Confirmation & Purity Assessment FTIR_Data->Validate Raman_Data->Validate

Fig 1. Orthogonal workflow for C12H19ClO2 structural validation using FTIR and Raman spectroscopy.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must contain internal logic that validates the state of the instrument and the sample.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Causality: ATR is chosen over KBr pellet pressing because C12H19ClO2 is a moisture-sensitive liquid. KBr is hygroscopic and the mechanical pressure of pelleting can introduce water, causing the chloroformate to hydrolyze into an alcohol and CO2 [2].

  • Preparation & Background: Clean the diamond ATR crystal with anhydrous isopropanol. Allow to evaporate. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Deposit 1–2 drops of neat C12H19ClO2 directly onto the diamond crystal. Ensure full coverage of the evanescent wave area.

  • Data Acquisition: Acquire the sample spectrum using identical parameters to the background.

  • Self-Validation Check (Critical): Inspect the 3200–3500 cm⁻¹ region. Pure C12H19ClO2 contains no O–H bonds . If a broad peak appears in this region, the sample has undergone atmospheric hydrolysis. The run is automatically invalidated, and a fresh, argon-purged sample must be sourced.

Protocol B: Confocal Raman Microscopy

Causality: A 785 nm near-infrared excitation laser is selected over a 532 nm laser. While 532 nm yields stronger Raman scattering (scattering intensity is proportional to 1/λ⁴), organic impurities in industrial-grade reagents often fluoresce highly under visible light, obscuring the Raman signal.

  • Calibration: Focus the laser on a pristine Silicon reference wafer. Acquire a spectrum and verify the primary phonon mode is centered exactly at 520.7 cm⁻¹ . This self-validates the spectrometer's grating alignment.

  • Sample Presentation: Transfer 0.5 mL of C12H19ClO2 into a standard borosilicate glass vial. (Glass is Raman-transparent at our focal depth).

  • Data Acquisition: Focus the confocal objective (e.g., 20x) inside the liquid volume. Acquire spectra from 3200–200 cm⁻¹ (10-second exposure, 3 accumulations to filter out cosmic rays).

  • Self-Validation Check: Assess the baseline. A flat baseline confirms the 785 nm laser successfully bypassed sample fluorescence. A rising baseline indicates degradation byproducts; the laser power should be reduced to prevent thermal degradation of the sample.

Quantitative Data Presentation

The following table synthesizes the expected vibrational assignments for C12H19ClO2, highlighting the complementary strengths of both techniques.

Vibrational ModeStructural FeatureFTIR Activity (cm⁻¹)Raman Activity (cm⁻¹)Physical Causality
C=O Stretch ChloroformateStrong (~1770–1790)Weak (~1780)High dipole moment change due to electronegative Cl and O atoms.
C–O–C Stretch Ester linkageStrong (~1150)Weak (~1150)Asymmetric stretching yields a large dipole shift.
Ring Breathing CyclohexaneInactive / WeakStrong (~720–750)Highly symmetric expansion/contraction of the ring yields massive polarizability changes.
C–Cl Stretch ChloroformateModerate (~650–700)Strong (~650)Large, polarizable electron cloud of the chlorine atom heavily favors Raman scattering.
C–H Bending tert-Butyl groupModerate (~1360–1390)Moderate (~1440)Localized deformation causes moderate shifts in both dipole and polarizability.

Conclusion & Strategic Recommendations

For the structural validation of C12H19ClO2 (4-tert-butylcyclohexyl chloroformate) in a drug development setting, neither FTIR nor Raman spectroscopy is sufficient in isolation.

  • Use FTIR as your primary tool for purity and stability screening . Its extreme sensitivity to the C=O stretch and O-H stretch makes it the perfect diagnostic tool to detect chloroformate degradation (hydrolysis).

  • Use Raman as your primary tool for backbone verification . Its sensitivity to the cyclohexane ring breathing and the C-Cl stretch confirms that the core aliphatic structure and the halogenated moiety are intact without interference from polar solvents or atmospheric moisture.

By combining these techniques, researchers create a closed-loop, self-validating analytical framework that guarantees the integrity of their reagents prior to complex organic synthesis.

References

  • Xindao Biotech. "Products Manufacturers & Suppliers - China Products Factory" (Details on 4-tert-Butylcyclohexyl chloroformate C12H19ClO2 in organic synthesis). xindaobiotech.com.
  • BenchChem. "Application Note: Analysis of 3-Nonanone using Fourier-Transform Infrared (FTIR) Spectroscopy" (Principles of ATR-FTIR and dipole moments in liquid organics). benchchem.com.
  • IUCr Journals. "Crystal structure of methyl chloroformate" (Vibrational spectroscopy and Raman polarizability of chloroformates). iucr.org.
  • MDPI. "Encapsulation of Vecuronium and Rocuronium by Sugammadex Investigated by Surface-Enhanced Raman Spectroscopy" (Raman assignments for cyclohexane ring breathing modes). mdpi.com.
Validation

Objective Comparison Guide: Solvent Effects on the Nucleophilic Substitution of C12H19ClO2

Executive Summary & Substrate Profiling In pharmaceutical process chemistry, controlling the mechanistic trajectory of nucleophilic substitution is critical for maintaining stereochemical integrity and maximizing yield....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

In pharmaceutical process chemistry, controlling the mechanistic trajectory of nucleophilic substitution is critical for maintaining stereochemical integrity and maximizing yield. This guide provides an objective, data-driven comparison of solvent effects on C12H19ClO2 , specifically utilizing the model compound (1-Chloro-3,7-dimethylocta-1,7-dien-3-yl) acetate .

As a sterically hindered, allylic chloride bearing an acetate moiety, C12H19ClO2 sits at the mechanistic tipping point between unimolecular ( SN​1 ) and bimolecular ( SN​2/SN​2′ ) pathways. Because the carbon-chlorine bond is highly labile, the choice of solvent does not merely optimize the reaction—it dictates the fundamental reaction mechanism.

Thermodynamic & Kinetic Causality (Expertise & Experience)

To understand why C12H19ClO2 behaves differently across solvents, we must apply the Hughes-Ingold Rules alongside modern solvation theory:

  • The SN​1 Pathway (Charge Development): The ionization of the neutral C12H19ClO2 into a carbocation and a chloride anion ( Cl− ) involves significant charge separation in the transition state. Polar protic solvents (like Methanol) possess high dielectric constants and hydrogen-bonding capabilities. They heavily solvate the leaving Cl− group, lowering the activation energy ( ΔG‡ ) and driving the SN​1 solvolysis pathway.

  • The SN​2 Pathway (Nucleophile Desolvation): In bimolecular substitution, the nucleophile (e.g., Azide, N3−​ ) is already charged in the ground state. Protic solvents trap the nucleophile in a dense hydrogen-bonded shell, rendering it sluggish. Polar aprotic solvents (like DMSO) solvate cations but leave anions "naked" and highly energetic . This raises the ground-state energy of the nucleophile, drastically accelerating the SN​2 backside attack before the substrate has time to ionize.

G Substrate C12H19ClO2 (Allylic Chloride) Protic Polar Protic Solvent (e.g., MeOH) Substrate->Protic Solvation Aprotic Polar Aprotic Solvent (e.g., DMSO) Substrate->Aprotic Solvation Carbocation Carbocation Intermediate (Solvated Cl-) Protic->Carbocation Stabilizes Ions NakedNuc Unsolvated Nucleophile (Highly Reactive) Aprotic->NakedNuc Desolvates Anions SN1 SN1 Pathway (Racemization/Rearrangement) Carbocation->SN1 Rate-Determining Step SN2 SN2 Pathway (Inversion of Configuration) NakedNuc->SN2 Concerted Backside Attack

Caption: Mechanistic divergence of C12H19ClO2 substitution dictated by solvent polarity and hydrogen bonding.

Comparative Solvent Performance Data

The following table summarizes the quantitative impact of solvent selection on the reaction of C12H19ClO2 with Sodium Azide ( NaN3​ ) at 25°C.

SolventClassDielectric Constant ( ϵ )Nucleophile Solvation StateDominant PathwayRelative Rate ( krel​ )Primary Reaction Outcome
Methanol Polar Protic32.7Strong (H-bonded) SN​1 1x (Baseline)Mixed Azide / Solvolysis (Methoxy ether)
DMSO Polar Aprotic46.7Weak (Naked Anion) SN​2/SN​2′ ~520xHigh Yield Azide Substitution
Acetone Polar Aprotic20.7Weak SN​2 ~145xModerate Yield Azide Substitution
Toluene Non-Polar2.4Tight Ion-PairingMinimal<0.01xUnreacted Starting Material

Data Interpretation: DMSO provides the optimal environment for clean substitution. Its high dielectric constant supports the polar transition state, while its aprotic nature prevents nucleophile dampening, resulting in a 520-fold rate acceleration over methanol without the competing solvolysis side-reactions.

Self-Validating Experimental Protocol (Trustworthiness)

To rigorously evaluate these solvent effects in your own laboratory, utilize the following self-validating kinetic assay. This protocol incorporates internal standards and background blanks to ensure that observed rate changes are strictly due to nucleophilic substitution, not baseline solvolysis or instrument variance.

Materials Required
  • Substrate: C12H19ClO2 (0.1 M final concentration)

  • Nucleophile: Sodium Azide ( NaN3​ , 0.5 M final concentration)

  • Internal Standard: Dodecane (0.05 M)

  • Solvents: Anhydrous Methanol, DMSO, Acetone, Toluene (HPLC Grade)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of C12H19ClO2 in the target solvent, spiked with 0.1 M dodecane as the internal GC-MS standard.

    • Prepare a 1.0 M suspension/solution of NaN3​ in the target solvent. (Note: NaN3​ solubility varies; sonication may be required).

  • Thermostatic Equilibration:

    • Transfer 5.0 mL of the NaN3​ solution into a dry, nitrogen-flushed Schlenk flask.

    • Equilibrate the flask in a precision water bath at exactly 25.0°C (±0.1°C) for 15 minutes.

  • Reaction Initiation & Blank Control:

    • Control: In a separate vial, mix 1 mL of substrate stock with 1 mL of pure solvent (no NaN3​ ) to measure the background solvolysis rate.

    • Active Assay: Inject 5.0 mL of the C12H19ClO2 stock into the Schlenk flask under vigorous magnetic stirring (t = 0).

  • Aliquot Sampling & Quenching:

    • At intervals of 5, 10, 20, 30, 60, and 120 minutes, withdraw a 100 µL aliquot.

    • Immediately quench the aliquot by injecting it into a biphasic mixture of 1 mL cold Hexane and 1 mL distilled water (this halts the reaction by partitioning the organic substrate away from the aqueous nucleophile).

  • GC-MS Kinetic Analysis:

    • Extract the hexane layer, dry over anhydrous Na2​SO4​ , and inject into the GC-MS.

    • Integrate the area of the C12H19ClO2 peak relative to the dodecane internal standard.

    • Plot ln([C12H19ClO2]t​/[C12H19ClO2]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Reagent Prep (Standardized Solutions) Reaction 2. Thermostated Reaction (25°C) Prep->Reaction Sampling 3. Aliquot Sampling & Cold Quench Reaction->Sampling Analysis 4. GC-MS / HPLC Kinetic Analysis Sampling->Analysis Data 5. Rate Constant (k) Determination Analysis->Data

Caption: Self-validating kinetic workflow for monitoring solvent-dependent nucleophilic substitution rates.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 152272995: (1-Chloro-3,7-dimethylocta-1,7-dien-3-yl) acetate". PubChem. URL:[Link]

  • Wikipedia Contributors. "Solvent effects - Hughes–Ingold rules". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry". Wiley-VCH. (Archived Reference). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C12H19ClO2

Comprehensive Safety and Operational Guide for Handling C12H19ClO2 (Chlorinated Cycloaliphatic Esters) As a Senior Application Scientist, I frequently consult with researchers scaling up the synthesis of complex active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling C12H19ClO2 (Chlorinated Cycloaliphatic Esters)

As a Senior Application Scientist, I frequently consult with researchers scaling up the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. When handling compounds with the molecular formula C12H19ClO2—most notably (-)-bornyl chloroacetate or methyl 2-chloro-1-cyclodecene-1-carboxylate —standard laboratory safety protocols are insufficient. These chlorinated cycloaliphatic esters are highly valued in drug development and pesticide research (e.g., as potent larvicides) due to their specific structural lipophilicity and reactivity[1]. However, these exact properties make them insidious occupational hazards.

This guide provides self-validating, mechanistic protocols for the safe handling, operational use, and disposal of C12H19ClO2.

To understand the strict Personal Protective Equipment (PPE) requirements, we must first analyze the molecule's chemical behavior. Chloroacetates feature a highly electrophilic alpha-carbon adjacent to a carbonyl group. In a biological system (such as your skin or respiratory tract), this carbon is highly susceptible to nucleophilic attack.

  • Protein Alkylation: Contact results in the irreversible covalent binding (alkylation) of tissue proteins via their sulfhydryl (-SH) and amine (-NH2) groups. This leads to severe contact dermatitis, systemic sensitization, and chemical burns[2].

  • High Lipid Solubility: The bulky cycloaliphatic ring (e.g., the bornyl or cyclodecene moiety) grants the molecule a high partition coefficient (LogP). This enables the chemical to rapidly penetrate the stratum corneum (the skin's lipid barrier) and cellular membranes[1].

  • Hydrolytic Degradation: Upon exposure to moisture in the mucous membranes or eyes, the ester undergoes slow hydrolysis, releasing toxic and corrosive hydrogen chloride (HCl) gas directly into the tissues[2].

Personal Protective Equipment (PPE) Matrix

Because C12H19ClO2 readily permeates standard nitrile examination gloves via solvation, barrier selection must be dictated by quantitative breakthrough time data for chlorinated esters[3].

PPE CategoryMinimum RequirementScientific Rationale & Causality
Hand Protection Butyl Rubber or PE/EVAL (Silver Shield) gloves.Chlorinated esters rapidly degrade latex and thin nitrile. Butyl rubber provides superior resistance to ester permeation, preventing transdermal alkylation[4][5]. (Note: Double-nitrile is acceptable only for <5 min incidental contact).
Eye/Face Protection Indirect-vent chemical splash goggles + Polycarbonate face shield.Prevents vapor accumulation and protects against splashing. The ester's hydrolysis in ocular fluid causes severe, irreversible corneal damage[2][6].
Respiratory NIOSH-approved half-mask with Organic Vapor (OV/ABEK) cartridges.Required if handling outside a fume hood. Captures volatile electrophilic vapors before they can alkylate respiratory mucosal proteins[3][7].
Body Protection Flame-resistant (FR) lab coat and chemical-resistant neoprene apron.C12H19ClO2 is combustible. An apron prevents the highly lipophilic compound from soaking through woven fabrics and contacting the skin[6][8].

Operational Workflow: Inert Atmosphere Handling

To prevent premature hydrolysis and ensure high-yield reactions, C12H19ClO2 must be handled using rigorous Schlenk line techniques to exclude ambient moisture.

Step-by-Step Handling Protocol:

  • Preparation: Flame-dry all reaction glassware under a high vacuum and backfill with ultra-high purity (UHP) Argon.

  • Reagent Transfer: Do not pour the liquid. Use a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel needle. The PTFE tip is critical; C12H19ClO2 will swell and degrade standard rubber plunger seals, causing the syringe to seize or leak.

  • Reaction Quenching: Always quench residual C12H19ClO2 dropwise with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) before exposing the reaction vessel to ambient air. This safely hydrolyzes the unreacted electrophile into harmless salts.

Spill Response & Chemical Neutralization Plan

A spill of C12H19ClO2 requires immediate chemical neutralization, not just physical absorption. We utilize base-catalyzed ester hydrolysis to cleave the reactive chloroacetate group, converting it into a relatively harmless alcohol (e.g., borneol) and sodium chloroacetate/chloride salts[9].

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate area and ensure all ignition sources are secured, as the vapors are combustible[8].

  • Don PPE: Responders must wear SCBA (or full-face OV respirators) and Butyl rubber gloves[10].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Never use combustible materials like sawdust[6].

  • Chemical Neutralization: Carefully spray or pour a 5% Sodium Carbonate (Na2CO3) solution over the absorbed spill. Allow 15-20 minutes for the base-catalyzed hydrolysis to run to completion.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[10].

  • Disposal: Label as "Hazardous Waste: Halogenated Organics / Corrosive" and dispose of via an accredited environmental service.

Mandatory Visualization: Spill Response Workflow

SpillWorkflow Start Spill Detected: C12H19ClO2 (Electrophile) Evac 1. Evacuate & Isolate Area (Remove Ignition Sources) Start->Evac PPE 2. Don Advanced PPE (Butyl Gloves, OV Respirator) Evac->PPE Contain 3. Contain Spill (Apply Sand/Vermiculite) PPE->Contain Neutralize 4. Base-Catalyzed Hydrolysis (Apply 5% Na2CO3 Solution) Contain->Neutralize Verify 5. Wait 20 Mins & Verify pH (Cleaves Chloroacetate Group) Neutralize->Verify Dispose 6. Collect with Non-Sparking Tools (Dispose as Halogenated Waste) Verify->Dispose

Caption: Step-by-step chemical neutralization and operational response workflow for C12H19ClO2 spills.

References

  • Evaluation of (-)
  • Microbial Resolution of (±)
  • ETHYL CHLOROACETATE - CAMEO Chemicals Source: NOAA URL
  • Material Safety Data Sheet - Ethyl chloroacetate Source: Cole-Parmer URL
  • SAFETY DATA SHEET - Vinyl chloroacetate Source: Fisher Scientific URL
  • Dräger Gas Detectors & PPE for Ethyl chloroacetate Source: Dräger URL
  • CHLOROACETATE HAZARD SUMMARY Source: NJ Department of Health URL
  • Source: Tokyo Chemical Industry (TCI)
  • SAFETY DATA SHEET - Vinyl chloroacetate (Storage & Handling)
  • Acutely Toxic Chemicals (ATCs)

Sources

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